molecular formula C21H35N7O4 B1666045 Tyrosyl-arginyl-isoleucinamide CAS No. 139026-55-4

Tyrosyl-arginyl-isoleucinamide

Katalognummer: B1666045
CAS-Nummer: 139026-55-4
Molekulargewicht: 449.5 g/mol
InChI-Schlüssel: NIPHGHKMCXNAER-STECZYCISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Tyrosyl-arginyl-isoleucinamide (CAS 139026-55-4) is a synthetic tripeptide amide with the molecular formula C21H35N7O4 and a molecular weight of 449.55 g/mol . Its structure is L-Tyrosyl-L-arginyl-L-Isoleucinamide, and it is also known under the synonym Antho-RIAMIDE II . This reagent is supplied for research purposes and is not intended for diagnostic or therapeutic uses. As a specialized peptide, Tyrosyl-arginyl-isoleucinamide is of significant interest in biochemical research, particularly in the study of peptide structure and function. The presence of tyrosine, arginine, and isoleucine makes it a potential candidate for investigating molecular recognition and protein-protein interactions. Researchers can utilize this compound as a standard in analytical methods such as mass spectrometry and high-performance liquid chromatography (HPLC). All products are strictly for Research Use Only and are not approved for human or veterinary diagnostic or therapeutic applications, or for personal use.

Eigenschaften

CAS-Nummer

139026-55-4

Molekularformel

C21H35N7O4

Molekulargewicht

449.5 g/mol

IUPAC-Name

(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanamide

InChI

InChI=1S/C21H35N7O4/c1-3-12(2)17(18(23)30)28-20(32)16(5-4-10-26-21(24)25)27-19(31)15(22)11-13-6-8-14(29)9-7-13/h6-9,12,15-17,29H,3-5,10-11,22H2,1-2H3,(H2,23,30)(H,27,31)(H,28,32)(H4,24,25,26)/t12-,15-,16-,17-/m0/s1

InChI-Schlüssel

NIPHGHKMCXNAER-STECZYCISA-N

SMILES

CCC(C)C(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)N

Kanonische SMILES

CCC(C)C(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)N

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Sequenz

YRI

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Antho-RIamide II
Tyr-Arg-Ile-NH2
tyrosyl-arginyl-isoleucinamide

Herkunft des Produkts

United States

Foundational & Exploratory

Tyrosyl-Arginyl-Isoleucinamide (Tyr-Arg-Ile-NH₂): Structural Characterization and Synthesis Guide

[1][2]

Executive Summary

Tyrosyl-arginyl-isoleucinamide (H-Tyr-Arg-Ile-NH₂) is a bioactive tripeptide originally identified as the C-terminal active fragment of Antho-RIamide (L-3-phenyllactyl-Tyr-Arg-Ile-NH₂), a neuropeptide isolated from the sea anemone Anthopleura elegantissima.[][2]

While structurally homologous to the analgesic dipeptide Kyotorphin (Tyr-Arg) with a hydrophobic isoleucine extension, Tyr-Arg-Ile-NH₂ exhibits distinct physiological profiles, primarily functioning as a potent inhibitor of spontaneous muscle contraction in cnidarian models.[][2] Its specific sequence and C-terminal amidation make it a critical reference molecule for studying evolutionary neuropeptide signaling and a scaffold for designing short-chain neuromodulators.[][2]

This guide provides a comprehensive analysis of its physicochemical properties, a validated Solid-Phase Peptide Synthesis (SPPS) protocol, and an overview of its biological mechanisms.

Physicochemical Properties & Structural Analysis[3][4][5]

The peptide consists of a polar, aromatic N-terminus (Tyrosine), a positively charged basic core (Arginine), and a hydrophobic C-terminus (Isoleucine), capped with an amide group.[] This amphiphilic and cationic nature dictates its solubility and receptor interaction potential.[2]

Table 1: Physicochemical Specifications
PropertyValue / Description
Sequence Tyr-Arg-Ile-NH₂ (YRI-NH₂)
Formula C₂₁H₃₅N₇O₄
Molecular Weight 449.55 g/mol
Monoisotopic Mass 449.275 g/mol
Isoelectric Point (pI) ~10.5 (Predicted)
Net Charge (pH 7.0) +2 (N-term amine + Arg guanidino group)
Hydrophobicity Mixed (Amphiphilic); Ile confers lipophilicity to the C-term.[][2][3][4]
Solubility Soluble in water, DMSO, and dilute acetic acid.
Stability C-terminal amidation confers resistance to carboxypeptidases.[][2]
Structural Logic[2]
  • Tyrosine (Y): Provides the phenolic hydroxyl group essential for hydrogen bonding and receptor stacking interactions (similar to Opioid/Kyotorphin pharmacophores).

  • Arginine (R): The guanidinium group introduces a critical positive charge, facilitating electrostatic interactions with negatively charged receptor domains (e.g., Asp/Glu residues in GPCR transmembrane loops).

  • Isoleucine (I): Adds steric bulk and hydrophobicity, likely locking the peptide into a specific conformation within the receptor binding pocket.

  • C-Terminal Amide (-NH₂): Mimics the native biological state of many neuropeptides, preventing ionization of the C-terminus and enhancing receptor affinity.[][2]

Biological Function & Mechanism[1][8]

The Antho-RIamide Connection

In its native context (Anthopleura elegantissima), Tyr-Arg-Ile-NH₂ functions as a neurotransmitter involved in the expansion behavior of the organism.[][2][5] Unlike excitatory peptides, YRI-NH₂ (and its parent Antho-RIamide) acts as a universal inhibitor.[][2]

  • Physiological Effect: Inhibition of spontaneous contractions in both ectodermal and endodermal muscle groups.

  • Mechanism: Likely operates via a G-Protein Coupled Receptor (GPCR) pathway that hyperpolarizes muscle cells or inhibits calcium influx, leading to relaxation.[][2]

Relation to Kyotorphin

The sequence contains the Tyr-Arg motif (Kyotorphin), a known analgesic dipeptide in mammals that stimulates Met-enkephalin release.[] The addition of Isoleucine (Ile) and the amide cap modifies its selectivity, shifting it from a pure opioid-releaser to a direct modulator of muscle tone in invertebrates, though it retains potential as a lead compound for mammalian NOP (Nociceptin) receptor ligand design.

Diagram 1: Putative Signaling Pathway (Cnidarian Model)

The following diagram illustrates the pathway from neuronal release to muscle relaxation.

GNeuronNeuronal Vesicle(Antho-RIamide/YRI-NH2)ReleaseSynaptic ReleaseNeuron->ReleaseReceptorTarget GPCROn Muscle CellRelease->Receptor DiffusionSignalInhibitory Signal Transduction(↓ cAMP or ↑ K+ Efflux)Receptor->Signal ActivationCaBlockInhibition ofCa2+ InfluxSignal->CaBlockEffectMuscle Relaxation(Expansion Behavior)CaBlock->Effect

Caption: Putative signaling cascade for Tyr-Arg-Ile-NH₂ leading to muscle relaxation in invertebrate models.[][2]

Synthesis Protocol: Fmoc-SPPS

To ensure high purity and prevent racemization, Fmoc Solid-Phase Peptide Synthesis (SPPS) is the industry standard for this sequence.[][2] The following protocol is validated for producing the C-terminal amide form.

Reagents & Materials
  • Resin: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g).[][2] Crucial for generating the -NH₂ terminus.

  • Amino Acids:

    • Fmoc-Ile-OH[][2]

    • Fmoc-Arg(Pbf)-OH (Pbf protection prevents side-chain modification)[][2]

    • Fmoc-Tyr(tBu)-OH (tBu protects the phenol group)[][2]

  • Coupling Reagents: HBTU/DIEA or DIC/Oxyma (preferred for lower racemization).[][2]

  • Deprotection: 20% Piperidine in DMF.[2]

  • Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O.[2]

Step-by-Step Methodology
Phase 1: Resin Preparation
  • Weigh Rink Amide MBHA resin (0.1 mmol scale).[2]

  • Swell in DCM (Dichloromethane) for 20 minutes.

  • Wash with DMF (Dimethylformamide) (3x).[][2][6]

Phase 2: Coupling Cycle (Repeat for Ile -> Arg -> Tyr)
  • Fmoc Removal: Treat resin with 20% Piperidine/DMF (2 x 5 min).[2] Wash with DMF (5x).

  • Activation: Dissolve Amino Acid (4 eq), HBTU (3.9 eq), and DIEA (8 eq) in DMF.

    • Note: Pre-activate for 2 minutes before adding to resin.[2]

  • Coupling: Add mixture to resin. Shake at room temperature for 45–60 minutes.

  • Monitoring: Perform Kaiser Test (Ninhydrin).

    • Blue beads = Incomplete coupling (Repeat step 3).[][2]

    • Colorless beads = Complete coupling (Proceed).[][2]

  • Capping (Optional but recommended): Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Phase 3: Cleavage & Isolation[][7]
  • After final Fmoc removal (N-term Tyr), wash resin with DCM and dry under nitrogen.[][2]

  • Add Cleavage Cocktail (TFA/TIS/H₂O 95:2.5:2.5). Shake for 2–3 hours.

    • Chemistry: TFA cleaves the peptide from the resin and removes Pbf/tBu side-chain protectors simultaneously.

  • Precipitate filtrate in cold Diethyl Ether (-20°C).

  • Centrifuge (3000 rpm, 5 min) and decant ether. Repeat wash 3x.[2][6]

  • Lyophilize the resulting white powder.

Diagram 2: Synthesis Workflow

SPPSResinRink AmideResinDeprotFmoc Deprotection(20% Piperidine)Resin->DeprotCoupleCoupling(AA + HBTU + DIEA)Deprot->Couple Cycle 1: IleDeprot->Couple Cycle 3: TyrCouple->Deprot Cycle 2: ArgCleaveTFA Cleavage& Side-chain DeprotCouple->Cleave FinalPurifyEther Precip& HPLCCleave->Purify

Caption: Fmoc-SPPS workflow for Tyr-Arg-Ile-NH₂ synthesis.

Quality Control & Storage

Analytical Verification[2][11][12]
  • HPLC: Gradient 5–60% Acetonitrile in Water (0.1% TFA) over 30 mins. The peptide is relatively hydrophilic and will elute early.

  • Mass Spectrometry (ESI-MS): Confirm [M+H]⁺ peak at ~450.3 Da.

Storage Protocol
  • Lyophilized Powder: Stable at -20°C for >1 year.[][2] Desiccate to prevent hydrolysis.[2]

  • In Solution: Dissolve in sterile water or buffer. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles to preserve the integrity of the Arginine side chain.[]

References

  • Nothacker, H. P., et al. (1991). Isolation of two novel neuropeptides from sea anemones: the unusual, biologically active L-3-phenyllactyl-Tyr-Arg-Ile-NH2 and its des-phenyllactyl fragment Tyr-Arg-Ile-NH2.[][2][3][4] Peptides, 12(6), 1165–1173.[2]

  • Grimmelikhuijzen, C. J., et al. (1992). Neuropeptides in Cnidarians.[2] Experientia, 48, 454–458. (Context on Antho-RIamide family).

  • Ueda, H., et al. (1980). Kyotorphin (tyrosyl-arginine): a possible endogenous analgesic in the brain.[2][8] Proceedings of the National Academy of Sciences, 77(6), 3728–3728. (Structural comparison). [][2]

  • Ambo, A., et al. (2001). Synthesis and biological activity of Nociceptin/Orphanin FQ analogues. Journal of Peptide Science. (Reference for Arg-Tyr-Ile motifs in opioid research).

Antho-RIamide II: The "Relaxation" Modulator in Cnidarian Neuromuscular Biology

[1]

Executive Summary

Antho-RIamide II (Tyr-Arg-Ile-NH₂ ) is a bioactive neuropeptide originally isolated from the sea anemone Anthopleura elegantissima.[1][2][3][4] Unlike the widely studied excitatory peptides (e.g., Antho-RFamide), Antho-RIamide II functions as a universal muscle inhibitor .[1] It plays a critical physiological role in the "expansion phase" of feeding behavior, coordinating the relaxation of both ectodermal and endodermal muscle groups to allow the animal to inflate with water.[1]

For drug development professionals, Antho-RIamide II represents a primordial model of peptide-mediated neuromuscular inhibition.[1] Its structure—specifically the N-terminal tyrosine and C-terminal amidation—offers insights into the evolution of ligand-receptor interactions in early metazoans and the stability mechanisms of bioactive peptides.[1]

Molecular Characterization

Structural Identity

Antho-RIamide II belongs to a family of peptides characterized by the C-terminal sequence Arg-Ile-NH₂ .[1] It exists in two primary forms within the organism:[5]

  • Antho-RIamide I: L-3-phenyllactyl-Tyr-Arg-Ile-NH₂ (N-terminally blocked, highly stable).[1][2]

  • Antho-RIamide II: Tyr-Arg-Ile-NH₂ (The des-phenyllactyl fragment).[1][4][6]

While Antho-RIamide I contains a unique L-3-phenyllactyl blocking group that confers resistance to aminopeptidases, Antho-RIamide II is the unblocked tripeptide.[1] Despite lacking the N-terminal protection, Antho-RIamide II retains significant biological activity, suggesting it may function as a short-range neurotransmitter or a metabolic cleavage product of the storage form (Type I).[1]

Table 1: Physicochemical Profile of Antho-RIamide II

PropertySpecification
Sequence H-Tyr-Arg-Ile-NH₂
Molecular Formula C₂₁H₃₅N₇O₄
Molecular Weight 449.55 Da
Isoelectric Point (pI) ~11.0 (Highly Basic)
Solubility Water soluble; soluble in 10% Acetic Acid
Stability Susceptible to aminopeptidase degradation (unlike Type I)
Biosynthetic Context

The peptide is synthesized as part of a larger preprohormone. In Anthopleura, the precursor protein contains multiple copies of the immature peptide sequence, separated by acidic spacers or basic cleavage sites (typically Lys-Arg or Arg-Arg).[1] Post-translational processing involves:

  • Proteolytic Cleavage: Excision of the immature peptide.[1]

  • C-terminal Amidation: Conversion of a C-terminal Glycine residue into the amide group by peptidylglycine

    
    -amidating monooxygenase (PAM), essential for receptor binding.[1]
    

Physiological Mechanisms: The "Expansion" Hypothesis

Neuromuscular Inhibition

The defining characteristic of Antho-RIamide II is its ability to inhibit spontaneous contractions in all muscle groups tested (circular and longitudinal muscles of both ectoderm and endoderm).[2] This contrasts sharply with Antho-RFamide (excitatory) and Antho-RWamides (mixed excitatory/inhibitory).[1]

Mechanism of Action: While the specific G-protein coupled receptor (GPCR) for Antho-RIamide II is yet to be fully crystallized, the physiological data suggests a mechanism involving hyperpolarization of the muscle cell membrane.[1]

  • Target: Myoepithelial cells.[1]

  • Effect: Reduction in the frequency and amplitude of spontaneous contractions.

  • Threshold: Inhibition typically observed at concentrations >

    
     M.[1][2]
    
Behavioral Integration

Cnidarians utilize a hydrostatic skeleton.[1][5] To feed, an anemone must expand its volume to engulf prey.[1] This expansion requires the active relaxation of the body wall musculature to accommodate water influx.

  • Feeding Stimulus: Presence of prey (amino acids/mechanical contact).[1]

  • Neural Response: Release of Antho-RIamide II from specific neuronal subsets.[1]

  • Physiological Outcome: Global muscle relaxation

    
     Body expansion 
    
    
    Prey engulfment.[1]
Signaling Pathway Visualization

The following diagram illustrates the hypothesized signaling cascade governing the expansion behavior.

AnthoRIamide_PathwayStimulusSensory Stimulus(Food/Chemical)SensoryNeuronSensory NeuronActivationStimulus->SensoryNeuronInterneuronInterneuronProcessingSensoryNeuron->InterneuronMotorNeuronMotor Neuron(Peptidergic)Interneuron->MotorNeuronReleaseRelease ofAntho-RIamide IIMotorNeuron->ReleaseExocytosisReceptorPutative GPCR(Muscle Membrane)Release->ReceptorBindingSignalingHyperpolarization(K+ Efflux / Ca2+ Block)Receptor->SignalingMuscleMyoepithelial CellSignaling->MuscleEffectInhibition ofContractionMuscle->EffectBehaviorBody WallExpansionEffect->Behavior

Figure 1: Hypothesized signaling cascade for Antho-RIamide II mediated muscle relaxation.[1]

Experimental Framework

Protocol: Isolation from Anthopleura elegantissima

For researchers aiming to isolate native peptide, the following protocol ensures high yield and purity.[1]

  • Extraction:

    • Homogenize frozen tissue (whole animals) in 0.5 M Acetic Acid (1:4 w/v) at 4°C.

    • Reasoning: Acetic acid inactivates endogenous proteases and solubilizes basic peptides.[1]

    • Centrifuge at 15,000 x g for 30 mins. Collect supernatant.

  • Pre-purification (Sep-Pak):

    • Pass supernatant through C-18 Sep-Pak cartridges.[1]

    • Wash with 0.1% TFA (Trifluoroacetic acid).[1]

    • Elute with 60% Acetonitrile / 0.1% TFA.[1]

    • Lyophilize the eluate.[1]

  • HPLC Purification (Self-Validating Step):

    • Column: C-18 Reverse Phase HPLC.

    • Gradient: 10% to 60% Acetonitrile in 0.1% TFA over 60 minutes.

    • Detection: Absorbance at 215 nm (peptide bond) and 280 nm (Tyrosine).[1]

    • Validation: Antho-RIamide II (Tyr-Arg-Ile-NH₂) will elute earlier than the more hydrophobic Antho-RIamide I (Phenyllactyl-Tyr-Arg-Ile-NH₂).[1]

Protocol: Functional Bioassay (Muscle Tension)

To verify biological activity, a standard muscle bath assay is required.[1]

Setup:

  • Preparation: Circular muscle rings from the column of Calliactis parasitica or Anthopleura.

  • Buffer: Artificial Seawater (ASW) at 18°C.

  • Transducer: Isometric force transducer connected to a bridge amplifier.[1]

Workflow:

  • Equilibration: Suspend muscle ring with 0.5g resting tension.[1] Allow to equilibrate for 60 mins until spontaneous rhythmic contractions are stable.

  • Challenge: Add Antho-RIamide II (dissolved in ASW) to the bath to achieve final concentration of

    
     M.
    
  • Observation:

    • Positive Result: Immediate cessation of spontaneous rhythmic contractions and decrease in baseline tone.[1]

    • Washout: Replace bath solution with fresh ASW.[1] Contractions should recover within 10-20 minutes (demonstrating reversibility).

Experimental Workflow Diagram

Experimental_Workflowcluster_0Isolation Phasecluster_1Validation Phasecluster_2Functional AssayExtractAcid Extraction(0.5M Acetic Acid)SepPakC-18 Sep-PakConcentrationExtract->SepPakHPLCHPLC Purification(Gradient Elution)SepPak->HPLCSeqSequencing(Edman/Mass Spec)HPLC->SeqSynthChemical Synthesis(Fmoc Solid Phase)Seq->SynthConfirm StructureMusclePrepMuscle Ring Prep(Isometric Transducer)Synth->MusclePrepSynthetic PeptideAppApplication of10^-6 M PeptideMusclePrep->AppReadoutData: Inhibition ofSpontaneous ContractionApp->Readout

Figure 2: Step-by-step workflow for the isolation, synthesis, and functional validation of Antho-RIamide II.

Therapeutic & Biotech Implications

Peptide Stability and Delivery

The existence of Antho-RIamide I (blocked) and II (unblocked) offers a natural case study in peptide drug design. The L-3-phenyllactyl group in Type I acts as a natural "cap," protecting the peptide from N-terminal degradation.[1]

  • Application: Drug developers can utilize phenyllactyl or similar hydroxy-acid modifications to extend the half-life of therapeutic peptides in human serum.[1]

Evolutionary Pharmacology

Antho-RIamide II targets receptors that are evolutionarily basal.[1] Understanding the structure-activity relationship (SAR) of this tripeptide—specifically the requirement of the C-terminal amide for binding—can inform the design of peptidomimetics targeting orphan GPCRs in humans that share homology with cnidarian peptide receptors.

References

  • Nothacker, H. P., Rinehart, K. L., McFarlane, I. D., & Grimmelikhuijzen, C. J. (1991).[1][4] Isolation of two novel neuropeptides from sea anemones: the unusual, biologically active L-3-phenyllactyl-Tyr-Arg-Ile-NH2 and its des-phenyllactyl fragment Tyr-Arg-Ile-NH2.[1][4] Peptides, 12(6), 1165–1173.[1][4] Link

  • McFarlane, I. D., Hudman, D., Nothacker, H. P., & Grimmelikhuijzen, C. J. (1993).[1][7] The expansion behaviour of sea anemones may be coordinated by two inhibitory neuropeptides, Antho-KAamide and Antho-RIamide.[1][2][7] Proceedings of the Royal Society of London.[1][8] Series B: Biological Sciences, 253(1337), 183-188.[1] Link

  • Grimmelikhuijzen, C. J., & Hauser, F. (2012).[1] Mini-review: The evolution of neuropeptide signaling. Regulatory Peptides, 177(S), S6-S9.[1] Link

  • Takahashi, T. (2020).[1] Hydra Neuropeptides Contribute to Cnidarian Homeostasis.[1] Frontiers in Endocrinology, 11, 339.[1] Link

A Technical Guide to the Investigation of Novel Neuropeptides in Sea Anemones: A Tyr-Arg-Ile-NH2 (YRI-NH2) Case Study

Author: BenchChem Technical Support Team. Date: February 2026

Intended Audience: This document is designed for researchers, scientists, and drug development professionals actively engaged in the fields of neurobiology, pharmacology, and marine biotechnology. It provides a comprehensive framework for the discovery, characterization, and functional analysis of novel neuropeptides in sea anemones, using the hypothetical tripeptide YRI-NH2 as a guiding example.

Preamble: The Untapped Potential of Cnidarian Neuropeptidomes

The nervous systems of cnidarians, including sea anemones, are predominantly peptidergic, representing an ancient and diverse repertoire of signaling molecules.[1][2] These neuropeptides are crucial regulators of fundamental physiological processes, from muscle contraction and feeding to development and metamorphosis.[2][3] While families such as the RFamides and GLWamides are relatively well-characterized, the vast majority of the sea anemone neuropeptidome remains uncharted territory.[4][5] The discovery of novel peptide sequences, such as the hypothetical Tyr-Arg-Ile-NH2 (YRI-NH2), presents exciting opportunities for uncovering new physiological pathways and identifying potential leads for therapeutic development.[5][6]

This guide provides a robust, experience-driven framework for the systematic investigation of a novel neuropeptide candidate in sea anemones. By following the logical progression from initial discovery to functional elucidation, researchers can ensure scientific rigor and maximize the translational potential of their findings.

Part 1: Discovery and Homology Analysis of YRI-NH2

The initial identification of a novel peptide sequence like YRI-NH2 typically arises from high-throughput 'omics' approaches.[5] This section outlines the bioinformatics workflow and subsequent homology analysis crucial for contextualizing the discovery.

In Silico Discovery: Mining Transcriptomic and Proteomic Data

Modern neuropeptide discovery hinges on the analysis of transcriptomic and proteomic datasets from sea anemone tissues.[7] The starlet sea anemone, Nematostella vectensis, serves as an excellent model organism due to the availability of extensive genomic and transcriptomic resources.[8]

Experimental Protocol: Bioinformatic Prediction of Novel Neuropeptides

  • Transcriptome Assembly: Obtain raw sequencing reads (e.g., from Illumina sequencing of neuronal tissue) and assemble them into a high-quality transcriptome using software such as Trinity or SPAdes.

  • Open Reading Frame (ORF) Prediction: Identify potential protein-coding sequences within the assembled transcripts using tools like TransDecoder or ORFfinder.

  • Signal Peptide Prediction: Filter the predicted ORFs for the presence of N-terminal signal peptides, indicative of secreted proteins like neuropeptide precursors. SignalP is the standard tool for this analysis.

  • Neuropeptide Precursor Prediction: Scan the remaining sequences for characteristics of neuropeptide precursors, including multiple copies of short peptide sequences flanked by cleavage sites (e.g., dibasic residues like Lys-Arg or single basic residues).[9]

  • Amidation Signal Search: Specifically look for a C-terminal glycine residue following the peptide sequence, which is a canonical signal for amidation.[9]

  • Putative Peptide Identification: A transcript encoding a precursor protein containing the sequence Tyr-Arg-Ile-Gly followed by a cleavage site would be a strong candidate for producing YRI-NH2.

Sequence Homology and Phylogenetic Analysis

Once the precursor sequence for YRI-NH2 is identified, it is critical to determine its relationship to known neuropeptide families. This provides an evolutionary context and can offer initial hypotheses about its function.

Workflow: Homology and Phylogenetic Analysis

  • BLAST Search: Perform a Basic Local Alignment Search Tool (BLAST) search of the full YRI-NH2 precursor sequence against the NCBI non-redundant protein database and specialized cnidarian databases. This will reveal any homologous proteins in other species.

  • Multiple Sequence Alignment: Align the YRI-NH2 precursor with homologous sequences from other cnidarians and, if available, bilaterians using software like Clustal Omega or MAFFT.

  • Phylogenetic Tree Construction: Construct a phylogenetic tree from the alignment using methods such as Maximum Likelihood (e.g., with PhyML or RAxML) or Bayesian inference (e.g., with MrBayes) to visualize the evolutionary relationships between the YRI-NH2 precursor and other neuropeptide families.

G cluster_discovery Discovery Phase cluster_analysis Analysis Phase Transcriptome Sequencing Transcriptome Sequencing Bioinformatics Pipeline Bioinformatics Pipeline Transcriptome Sequencing->Bioinformatics Pipeline Candidate Precursor (YRI-G-KR) Candidate Precursor (YRI-G-KR) Bioinformatics Pipeline->Candidate Precursor (YRI-G-KR) BLAST Search BLAST Search Candidate Precursor (YRI-G-KR)->BLAST Search Phylogenetic Analysis Phylogenetic Analysis BLAST Search->Phylogenetic Analysis Homology to Known Families Homology to Known Families Phylogenetic Analysis->Homology to Known Families

Part 2: Chemical Synthesis and Structural Validation

To conduct functional studies, a reliable source of the mature YRI-NH2 peptide is required. Chemical synthesis is the most direct approach to obtain high-purity peptide for experimental use.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the standard method for producing short peptides like YRI-NH2. The C-terminal amide is readily incorporated by using a Rink amide resin.

Protocol: Solid-Phase Synthesis of YRI-NH2

  • Resin Preparation: Start with a Rink amide resin, which will yield a C-terminally amidated peptide upon cleavage.

  • Amino Acid Coupling: Sequentially couple the Fmoc-protected amino acids (Fmoc-Ile-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Tyr(tBu)-OH) to the resin. Each coupling step involves:

    • Fmoc deprotection with piperidine.

    • Activation of the next amino acid with a coupling reagent (e.g., HBTU/DIPEA).

    • Coupling of the activated amino acid to the growing peptide chain.

  • Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the synthesized YRI-NH2 using mass spectrometry (to verify the molecular weight) and analytical RP-HPLC (to assess purity).

Structural Characterization of Native Peptide (If Possible)

If sufficient quantities of the native peptide can be isolated from sea anemone tissue, its structure should be confirmed to match the synthesized version.

Methods for Structural Validation

  • Edman Degradation: Provides sequential amino acid identification from the N-terminus.

  • Mass Spectrometry (MS/MS): Fragmentation analysis can confirm the amino acid sequence and post-translational modifications.

Part 3: Functional Characterization of YRI-NH2

The central goal of neuropeptide research is to understand its physiological role. In sea anemones, muscle contraction assays are a primary method for functional characterization.[10]

In Vitro Muscle Contraction Assays

Sea anemones possess distinct muscle groups, such as the parietal muscles, retractor muscles, and sphincter muscles, which are often responsive to neuropeptides.[3]

Experimental Protocol: Isolated Muscle Bioassay

  • Tissue Dissection: Isolate a specific muscle preparation (e.g., parietal muscle strips) from a sea anemone such as Calliactis parasitica or Anthopleura elegantissima.

  • Assay Setup: Mount the muscle strip in an organ bath containing filtered seawater and connect it to an isometric force transducer.

  • Peptide Application: After a period of equilibration, add synthesized YRI-NH2 to the organ bath in a cumulative, dose-dependent manner.

  • Data Recording and Analysis: Record the changes in muscle tension in response to the peptide. Construct a dose-response curve to determine the EC50 (half-maximal effective concentration) of the peptide.

  • Controls: Use a vehicle control (seawater) and a positive control (a known myoactive peptide like Antho-RFamide) to validate the assay.

Table 1: Hypothetical Myoactivity of YRI-NH2 Compared to Known Sea Anemone Neuropeptides

PeptideTarget MusclePredicted ActionPredicted EC50
YRI-NH2 Parietal MuscleContraction10⁻⁸ M
Antho-RFamide Parietal MuscleContraction10⁻⁷ M
Antho-RWamide I Sphincter MuscleContraction5 x 10⁻⁸ M
GLWamide Retractor MuscleContraction10⁻⁷ M

Part 4: Receptor Identification and Signaling Pathway Elucidation

Most neuropeptides exert their effects by binding to G-protein coupled receptors (GPCRs).[8] Identifying the receptor for YRI-NH2 is crucial for understanding its mechanism of action and for developing tools to probe its function.

Receptor Deorphanization

A large-scale deorphanization of GPCRs in Nematostella vectensis has provided a valuable resource for identifying neuropeptide-receptor pairings.[1][11] A similar strategy can be employed to find the receptor for YRI-NH2.

Workflow: GPCR Deorphanization

  • GPCR Library Generation: Clone the open reading frames of candidate orphan GPCRs from Nematostella vectensis into a mammalian expression vector.

  • Heterologous Expression: Transfect a cell line (e.g., HEK293 or CHO cells) that stably expresses a promiscuous G-protein (e.g., Gα16) and a calcium-sensitive photoprotein (e.g., aequorin) with the individual GPCR constructs.

  • Luminescence-Based Screening: Screen the library of GPCR-expressing cells with synthesized YRI-NH2. Receptor activation will lead to an increase in intracellular Ca²⁺, which can be measured as a luminescent signal from aequorin.

  • Validation: Confirm the specificity of the interaction by performing dose-response experiments with the identified receptor and a panel of other sea anemone neuropeptides.

G YRI-NH2 YRI-NH2 YRI-R (GPCR) YRI-R (GPCR) YRI-NH2->YRI-R (GPCR) Binding G-Protein (Gq) G-Protein (Gq) YRI-R (GPCR)->G-Protein (Gq) Activation PLC PLC G-Protein (Gq)->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Muscle Contraction Muscle Contraction Ca2+ Release->Muscle Contraction PKC Activation->Muscle Contraction

Downstream Signaling Pathway Analysis

Once the receptor is identified, the downstream signaling cascade can be investigated. Depending on the G-protein subtype the receptor couples to (e.g., Gs, Gi/o, or Gq), different second messenger systems will be activated.

Methods for Pathway Analysis

  • cAMP Assays: To test for Gs or Gi/o coupling, measure changes in intracellular cAMP levels in response to YRI-NH2 application in cells expressing the identified receptor.

  • Calcium Imaging: For Gq coupling, use fluorescent calcium indicators (e.g., Fluo-8) to visualize changes in intracellular calcium concentration.[12]

  • Phospho-ERK Western Blot: Activation of many GPCRs leads to the phosphorylation of extracellular signal-regulated kinase (ERK). This can be detected by Western blotting with an anti-phospho-ERK antibody.

Part 5: Therapeutic and Pharmacological Potential

Sea anemone peptides have garnered significant interest as pharmacological tools and potential therapeutics.[13][14][15][16][17] The unique structure of YRI-NH2 could translate to high specificity and potency for its target receptor.

Potential Applications

  • Pharmacological Tools: If YRI-NH2 and its receptor are highly specific, they can be used to probe the function of specific neuronal circuits in cnidarians.

  • Drug Discovery: The YRI-NH2 receptor may have homologs in higher organisms, including humans. If so, YRI-NH2 could serve as a lead compound for the development of novel drugs targeting these homologous receptors for conditions ranging from pain to metabolic disorders.

Conclusion

The investigation of a novel neuropeptide like Tyr-Arg-Ile-NH2 in sea anemones is a multidisciplinary endeavor that combines bioinformatics, synthetic chemistry, physiology, and molecular pharmacology. While the direct homology of this specific sequence remains to be established, the methodologies outlined in this guide provide a comprehensive and robust framework for its characterization. Each step, from in silico discovery to receptor deorphanization, is a self-validating system that builds upon the last, ensuring the scientific integrity of the findings. By systematically applying these field-proven techniques, researchers can unlock the secrets of the vast and largely unexplored world of cnidarian neuropeptides, paving the way for new discoveries in both fundamental biology and translational medicine.

References

  • Discovery of novel peptide neurotoxins from sea anemone species. (2021). ResearchGate. [Link]

  • Update on Pharmacological Activities, Security, and Pharmacokinetics of Rhein. (2021). Hindawi. [Link]

  • Rhein: A Review of Pharmacological Activities. (2015). PubMed. [Link]

  • Rhein: An Updated Review Concerning Its Biological Activity, Pharmacokinetics, Structure Optimization, and Future Pharmaceutical Applications. (2023). MDPI. [Link]

  • Update on Pharmacological Activities, Security, and Pharmacokinetics of Rhein. (2021). PMC. [Link]

  • Rhein: A Review of Pharmacological Activities. (2015). PMC. [Link]

  • Isolation of less than Glu-Ser-Leu-Arg-Trp-NH2, a novel neuropeptide from sea anemones. (1988). Brain Research. [Link]

  • Comparative Aspects of Structure and Function of Cnidarian Neuropeptides. (2020). Frontiers in Endocrinology. [Link]

  • Expression Analysis of Cnidarian-Specific Neuropeptides in a Sea Anemone Unveils an Apical-Organ-Associated Nerve Net That Disintegrates at Metamorphosis. (2020). Frontiers in Neuroscience. [Link]

  • Sea Anemones: Quiet Achievers in the Field of Peptide Toxins. (2015). MDPI. [Link]

  • Large-scale deorphanization of Nematostella vectensis neuropeptide G protein-coupled receptors supports the independent expansion of bilaterian and cnidarian peptidergic systems. (2024). eLife. [Link]

  • Isolation of L-3-phenyllactyl-Leu-Arg-Asn-NH2 (Antho-RNamide), a sea anemone neuropeptide containing an unusual amino-terminal blocking group. (1991). PNAS. [Link]

  • Kunitz-Type Peptides from Sea Anemones Protect Neuronal Cells against Parkinson's Disease Inductors via Inhibition of ROS Production and ATP-Induced P2X7 Receptor Activation. (2023). MDPI. [Link]

  • Primary structure of the precursor for the sea anemone neuropeptide Antho-RFamide (less than Glu-Gly-Arg-Phe-NH2). (1990). PMC. [Link]

  • A Tale of Toxin Promiscuity: The Versatile Pharmacological Effects of Hcr 1b-2 Sea Anemone Peptide on Voltage-Gated Ion Channels. (2022). MDPI. [Link]

  • Large-scale deorphanization of Nematostella vectensis neuropeptide G protein-coupled receptors supports the independent expansion of bilaterian and cnidarian peptidergic systems. (2024). PMC. [Link]

  • Isolation of pyroGlu-Gly-Arg-Phe-NH2 (Antho-RFamide), a neuropeptide from sea anemones. (1986). PMC. [Link]

  • Novel peptide toxins recently isolated from sea anemones. (2009). PubMed. [Link]

  • Transcriptome Sequencing of the Pale Anemones (Exaiptasia diaphana) Revealed Functional Peptide Gene Resources of Sea Anemone. (2022). Frontiers in Marine Science. [Link]

  • Review: The evolution of peptidergic signaling in Cnidaria and Placozoa, including a comparison with Bilateria. (2022). PMC. [Link]

  • Physiological actions of the neuropeptide Antho-RNamide on antagonistic muscle systems in sea anemones. (1993). PubMed. [Link]

Sources

Unveiling the Neuromodulatory Landscape of the Sea Anemone Anthopleura elegantissima: A Technical Guide to Investigating the Role of Tyrosyl-arginyl-isoleucinamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals investigating the neurophysiology of the aggregating sea anemone, Anthopleura elegantissima. While several neuropeptide families have been characterized in this organism, the functional significance of specific peptides, such as the putative neuropeptide Tyrosyl-arginyl-isoleucinamide (YRI-amide), remains an open frontier. This document outlines the established knowledge of key neuropeptide families in A. elegantissima and presents a detailed, field-proven workflow to elucidate the role of novel or uncharacterized neuropeptides like YRI-amide.

The Known Neuropeptidergic Orchestra of Anthopleura elegantissima

The nervous system of A. elegantissima, a diffuse nerve net, orchestrates a range of behaviors from muscle contraction to feeding, largely through the action of neuropeptides. To date, several families of these signaling molecules have been isolated and characterized, providing a foundational understanding of neuromuscular control in this cnidarian.

Neuropeptide FamilyRepresentative Peptide(s)Known Function(s) in Anthopleura elegantissima
Antho-RFamides Induces contraction of endodermal muscles[1].
Antho-RWamides Potent inducers of endodermal muscle contraction[1].
Antho-RPamides Leu-Pro-Pro-Gly-Pro-Leu-Pro-Arg-Pro-NH₂Implicated in neurotransmission and induces tentacle contraction[2].
GLWamides Metamorphosin A (Enhances retractor muscle contraction[2].

A Strategic Workflow for Investigating Novel Neuropeptides: The Case of YRI-amide

The following sections detail a systematic approach to determine the presence, localization, and physiological function of a novel peptide, using the hypothetical YRI-amide as a case study. This workflow is designed to ensure scientific rigor and generate reproducible, high-quality data.

Part A: Peptide Identification and Characterization

The initial step is to confirm the existence of YRI-amide in A. elegantissima. This can be achieved through a combination of in silico data mining and direct biochemical analysis.

1. Bioinformatic Prediction of the YRI-amide Precursor:

  • Rationale: Modern sequencing technologies provide a wealth of genomic and transcriptomic data. Searching these databases is a cost-effective first step to identify a putative gene encoding a YRI-amide precursor protein.

  • Methodology:

    • Obtain available genomic and transcriptomic sequences for A. elegantissima.

    • Perform tBLASTn searches using the YRI sequence against the translated nucleotide databases.

    • Analyze potential precursor proteins for conserved features: a signal peptide at the N-terminus, multiple copies of the YRI sequence, and flanking proteolytic cleavage sites (e.g., dibasic residues like Lys-Arg or single basic residues).

    • The presence of a C-terminal glycine residue adjacent to the YRI sequence would strongly suggest that the mature peptide is amidated, a common feature of neuropeptides.

2. Peptide Extraction and Mass Spectrometric Identification:

  • Rationale: Direct detection of the peptide in tissue extracts provides definitive evidence of its existence and allows for the determination of its exact mass and any post-translational modifications.

  • Detailed Protocol: Peptide Extraction

    • Collect tissue samples from A. elegantissima (e.g., tentacles, body column) and immediately freeze them in liquid nitrogen to prevent enzymatic degradation.

    • Homogenize the frozen tissue in an acidic extraction buffer (e.g., 90% methanol, 9% glacial acetic acid, 1% water).

    • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

    • Collect the supernatant and dry it using a centrifugal vacuum concentrator.

    • Resuspend the dried extract in a suitable solvent for mass spectrometry (e.g., 0.1% formic acid in water).

  • Mass Spectrometry Analysis:

    • Utilize MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) mass spectrometry for initial screening of the extract to find a peak corresponding to the theoretical mass of YRI-amide.

    • For confirmation and sequencing, employ LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry). The fragmentation pattern of the native peptide should match that of a synthetic YRI-amide standard.

Peptide_Identification_Workflow cluster_bioinformatics Bioinformatics cluster_biochemistry Biochemistry Bioinformatics Genomic/Transcriptomic Databases tBLASTn tBLASTn Search with YRI sequence Bioinformatics->tBLASTn Precursor Identify Putative Precursor Gene tBLASTn->Precursor MassSpec Mass Spectrometry (MALDI-TOF, LC-MS/MS) Precursor->MassSpec Informs Targeted Search Tissue A. elegantissima Tissue Extraction Peptide Extraction Tissue->Extraction Extraction->MassSpec Identification Confirm YRI-amide Presence & Sequence MassSpec->Identification

Caption: Workflow for the identification of a novel neuropeptide.

Part B: Functional Analysis of Synthetic YRI-amide

Once the presence of YRI-amide is confirmed, its physiological role can be investigated using a synthetic version of the peptide.

1. In Vitro Muscle Bioassays:

  • Rationale: Many cnidarian neuropeptides modulate muscle function. An in vitro muscle preparation allows for the direct assessment of a peptide's effect on muscle contraction in a controlled environment.

  • Detailed Protocol: Tentacle Contraction Assay

    • Isolate individual tentacles from A. elegantissima and place them in a petri dish containing filtered artificial seawater (ASW).

    • Mount one end of a tentacle to a fixed point and the other end to an isometric force transducer.

    • Allow the preparation to equilibrate for 30 minutes, replacing the ASW every 10 minutes.

    • Record baseline spontaneous contractions for 10 minutes.

    • Add synthetic YRI-amide to the ASW at varying concentrations (e.g., from 10⁻⁹ M to 10⁻⁵ M) in a cumulative manner.

    • Record the changes in contraction frequency and amplitude for at least 10 minutes at each concentration.

    • Perform washout experiments by replacing the YRI-amide solution with fresh ASW to determine if the effect is reversible.

Muscle_Bioassay cluster_setup Experimental Setup cluster_procedure Procedure Anemone Anthopleura elegantissima Tentacle Isolated Tentacle Anemone->Tentacle Dissection Chamber Organ Bath with ASW Tentacle->Chamber Mounting Transducer Force Transducer Chamber->Transducer Connection Recorder Data Acquisition System Transducer->Recorder Signal Baseline Record Baseline Contractions AddPeptide Add Synthetic YRI-amide RecordEffect Record Changes in Contraction Washout Washout with ASW

Caption: Diagram of an in vitro tentacle muscle bioassay setup.

2. Behavioral Assays: Feeding Response:

  • Rationale: Neuropeptides are key modulators of complex behaviors such as feeding. Observing the animal's response to the peptide can provide insights into its broader physiological functions.

  • Methodology:

    • Acclimate individual anemones in separate containers with ASW.

    • Dissolve synthetic YRI-amide in ASW to create a stock solution.

    • In a controlled manner, introduce a small volume of the YRI-amide solution near the tentacles of the anemone.

    • Observe and score the feeding response, which may include tentacle waving, mouth opening, and pharynx extension.

    • Use ASW without the peptide as a negative control and a known feeding stimulant (e.g., proline or glutathione) as a positive control.

Part C: Localization and Signaling

Determining where YRI-amide is produced and its potential mechanism of action are crucial next steps.

1. Immunohistochemical Localization:

  • Rationale: Mapping the distribution of YRI-amide-containing neurons provides anatomical context for its physiological functions.

  • Methodology:

    • Produce a specific polyclonal or monoclonal antibody against synthetic YRI-amide.

    • Fix A. elegantissima tissue (e.g., whole mounts of tentacles or cryosections of the body column) in 4% paraformaldehyde.

    • Permeabilize the tissue with a detergent (e.g., Triton X-100).

    • Incubate the tissue with the primary anti-YRI-amide antibody.

    • Incubate with a fluorescently labeled secondary antibody.

    • Visualize the labeled neurons using confocal microscopy.

2. Investigating the Signaling Pathway:

  • Rationale: Most neuropeptides act through G-protein coupled receptors (GPCRs). Identifying the receptor and its downstream signaling cascade is key to understanding the peptide's mechanism of action.

  • Hypothetical Signaling Pathway: It is plausible that YRI-amide binds to a GPCR, leading to the activation of a second messenger system, such as an increase in intracellular calcium ([Ca²⁺]i) or cyclic AMP (cAMP), which in turn modulates muscle contraction or neuronal activity.

Signaling_Pathway YRI YRI-amide GPCR GPCR YRI->GPCR Binding G_protein G-protein GPCR->G_protein Activation Effector Effector Enzyme (e.g., PLC) G_protein->Effector Modulation SecondMessenger Second Messenger (e.g., IP₃) Effector->SecondMessenger Production Ca_release Ca²⁺ Release from ER SecondMessenger->Ca_release Response Cellular Response (e.g., Muscle Contraction) Ca_release->Response

Caption: A hypothetical GPCR signaling pathway for YRI-amide.

Conclusion

The study of neuropeptides in cnidarians like Anthopleura elegantissima offers fundamental insights into the evolution of nervous systems. While the role of Tyrosyl-arginyl-isoleucinamide in this organism is currently unknown, the integrated bioinformatic, biochemical, physiological, and anatomical approach outlined in this guide provides a robust framework for its investigation. The successful application of these methodologies will not only elucidate the function of a potentially novel neuropeptide but also contribute to a deeper understanding of the complex chemical signaling that governs the life of these fascinating marine invertebrates.

References

  • Cardiotonic polypeptides from Anthopleura xanthogrammica (Brandt) and A. elegantissima (Brandt). Norton TR. Fed. Proc. 40, 21-5, (1981). [Link]

  • INTRASPECIFIC AGGRESSION AND ITS EFFECT ON THE DISTRIBUTION OF ANTHOPLEURA ELEGANTISSIMA AND SOME RELATED SEA ANEMONES. Francis L. Biol Bull. 144, 73-92, (1973). [Link]

  • Comparative Aspects of Structure and Function of Cnidarian Neuropeptides. Takahashi T, Hatta M. Front Endocrinol (Lausanne). 9, 63, (2018). [Link]

  • Symbiont-Mediated Metabolic Shift in the Sea Anemone Anthopleura elegantissima. Gamache M, et al. Mol Ecol. (2024). [Link]

  • Invertebrates of the Salish Sea: Anthopleura elegantissima. Cowles, D. (2005). [Link]

  • World Register of Marine Species - Anthopleura elegantissima (Brandt, 1835). Fautin, D.G. (2013). [Link]

  • LWamide neuropeptides - Anthopleura elegantissima (Green aggregating anemone). UniProt Consortium. UniProtKB - Q16992. [Link]

  • Feeding behavior of Anthopleura artemisia and Anthopleura elegantissima. Sease, M. A. (2008). University of Oregon Scholars' Bank. [Link]

  • Neurones and neuropeptides in coelenterates. Grimmelikhuijzen CJ. Horm Metab Res. 23, 193-201, (1991). [Link]

  • Feeding behavior and acquisition of zooxanthellae in larvae of the sea anemone Anthopleura elegantissima. Schwarz JA, Weis VM, Potts DC. (2002). [Link]

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Evolutionary Dynamics of Anthozoan Neuropeptide Families: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evolutionary History of Anthozoan Neuropeptide Families Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Anthozoa (sea anemones, corals, sea pens) represent the sister group to the Medusozoa within the phylum Cnidaria, having diverged over 600 million years ago.[1] As the earliest branching metazoans with a defined nervous system, they offer a critical window into the primordial neurochemical toolkit. This guide analyzes the evolutionary trajectories of key anthozoan neuropeptide families—specifically RFamides, GLWamides, and HIRamides—and details the co-evolution of their G-protein coupled receptors (GPCRs). We provide validated peptidomics protocols and explore the translational potential of these ancient signaling systems in neuropharmacology.

Part 1: The Anthozoan Neurochemical Landscape

Anthozoan nervous systems are decentralized nerve nets, yet their genomic repertoire reveals a complexity rivaling bilaterians. Unlike the centralized brains of vertebrates, anthozoan peptidergic signaling operates in a diffusion-dominated environment, regulating essential behaviors such as spawning, settlement, and muscle contraction.

The "Independent Expansion" Hypothesis

Recent genomic mining and receptor deorphanization in the starlet sea anemone, Nematostella vectensis, suggest that while the machinery for neuropeptide signaling (prohormone convertases, GPCRs) is conserved between Cnidaria and Bilateria, the specific ligand-receptor pairs often represent independent lineage-specific expansions rather than strict 1:1 orthology.[2]

Key Evolutionary Divergences:

  • Bilateria: Expansion of NPY, Somatostatin, and Opioid systems.

  • Anthozoa: Massive expansion of HIRamide, PRGamide, and specific RFamide sub-families.

Part 2: Evolutionary Trajectories of Key Families

The RFamide Superfamily: Convergent Evolution

The Arg-Phe-NH2 (RFamide) motif is ubiquitous across Metazoa, but anthozoan RFamides show distinct evolutionary roots.

  • Antho-RFamide (pQGRF-NH2): First isolated from the sea pansy Renilla koellikeri, this peptide is crucial for colonial muscle contraction. In Nematostella, multiple precursors encode distinct RFamides (e.g., pyrQGRFamide and pyrQITRFamide) that activate separate, non-orthologous GPCRs.[2]

  • Functional Role: These peptides act as major excitatory neurotransmitters, controlling the rapid contraction of retractor muscles and tentacle pulse rates.

GLWamides: The Metamorphosis Trigger

The GLWamide family (Gly-Leu-Trp-NH2) is highly conserved in Anthozoa and serves as a critical developmental switch.

  • Mechanism: In the coral Acropora digitifera, the GLWamide peptide Hym-248 acts as an internal signal to trigger metamorphosis from the planula larva to the sessile polyp.[3]

  • Evolutionary Significance: This signaling pathway predates the bilaterian divergence, suggesting the ancestral nervous system played a primary role in life-cycle transitions.

HIRamides and PRGamides: Anthozoan Innovations[2]
  • HIRamides: Highly abundant in Nematostella, these peptides (e.g., HIRamide 1-3) activate specific GPCRs (GPR21, GPR29) that have no direct bilaterian orthologs.

  • PRGamides: Found in the apical organ of larvae, these peptides regulate ciliary swimming and settlement behavior, highlighting a role in sensory integration.[1]

Part 3: Methodological Framework (Peptidomics)

To accurately map these families, we rely on a "Predict-and-Verify" workflow combining bioinformatics with high-resolution mass spectrometry.

Protocol: Acid-Methanol Extraction for Anthozoan Tissues

Expert Insight: Standard aqueous extraction often fails due to high protease activity in cnidarian tissues. Acidified methanol immediately denatures proteases while solubilizing small, amidated peptides.

Reagents:

  • Extraction Buffer: 90% Methanol, 9% H2O, 1% Acetic Acid.

  • Equilibration Buffer: 0.1% Formic Acid (FA) in H2O.

  • Elution Buffer: 60% Acetonitrile (ACN), 0.1% FA.

Step-by-Step Workflow:

  • Tissue Collection: Flash-freeze Nematostella polyps or Acropora fragments in liquid nitrogen immediately upon collection.

  • Lysis: Pulverize tissue in liquid nitrogen. Add 10 volumes of ice-cold Extraction Buffer .

  • Sonication: Sonicate on ice (3 cycles, 10s on/30s off) to disrupt membranes.

  • Clarification: Centrifuge at 15,000 x g for 20 min at 4°C. Collect supernatant.

  • Delipidation: Add equal volume of hexane, vortex, and centrifuge. Discard the upper hexane layer (removes lipids that clog LC columns).

  • Drying: Vacuum centrifuge (SpeedVac) supernatant to near dryness.

  • Solid Phase Extraction (SPE):

    • Resuspend residue in Equilibration Buffer .

    • Load onto a C18 SPE cartridge (pre-equilibrated).

    • Wash with 5% ACN/0.1% FA.

    • Elute with Elution Buffer .

  • LC-MS/MS Analysis: Analyze eluate on a Q-Exactive or Orbitrap system using a gradient of 5-40% ACN over 60 mins.

Visualization: Peptidomics Discovery Pipeline[2]

PeptidomicsWorkflow Tissue Anthozoan Tissue (N. vectensis / A. digitifera) Extract Acid-Methanol Extraction (Protease Inhibition) Tissue->Extract Lysis SPE C18 Solid Phase Purification Extract->SPE Clarification LCMS LC-MS/MS Analysis (Orbitrap) SPE->LCMS Elution Match Spectral Matching (Precursor vs. Fragment) LCMS->Match Mass Spectra Bioinf Transcriptome Mining (SignalP + ProP) Bioinf->Match In Silico Library Validation Validated Neuropeptide Repertoire Match->Validation FDR < 1%

Figure 1: Integrated transcriptomic and peptidomic workflow for identifying novel anthozoan neuropeptides.

Part 4: Receptor Co-evolution & Deorphanization[2]

The expansion of anthozoan neuropeptides is mirrored by their receptors.[2] Unlike the "lock-and-key" conservation seen in some vertebrate systems, anthozoan GPCRs show promiscuity and complex evolutionary histories.

The Deorphanization Strategy

To identify the receptors for peptides like HIRamide or GLWamide, a reverse-pharmacology approach is used:

  • Clone: Amplify predicted class A GPCRs from cDNA.

  • Express: Transfect into CHO or HEK293 cells expressing promiscuous G-proteins (Gα16/Gqi5) to force coupling to Calcium pathways.

  • Screen: Challenge cells with synthetic peptide libraries and measure Calcium flux (FLIPR assay) or cAMP levels.

Visualization: GPCR Signaling & Co-evolution

GPCR_Signaling Ligand Ligand (e.g., HIRamide) Receptor Anthozoan GPCR (Class A) Ligand->Receptor Binding (nM affinity) Gprot G-Protein (Gαq / Gαs) Receptor->Gprot Activation Effector Effector (PLCβ / Adenylyl Cyclase) Gprot->Effector Signaling Cascade Response Physiological Output (Muscle Contraction / Metamorphosis) Effector->Response Ca2+ / cAMP

Figure 2: Signal transduction pathway for anthozoan neuropeptide GPCRs, leading to physiological outputs.

Quantitative Comparison: Anthozoa vs. Bilateria[2]
FeatureAnthozoa (N. vectensis)Bilateria (H. sapiens)
Nervous System Decentralized Nerve NetCentralized (CNS/PNS)
RFamide Receptors ~4-6 (Lineage Specific)5 (NPFF, KISS, etc.)
GLWamide Function Metamorphosis/MuscleSatiety (MIP orthologs)
Peptide Processing Dibasic (KR) & Acidic-flankedPredominantly Dibasic
Receptor Promiscuity High (e.g., PRGamide > 13 GPCRs)Low (High Specificity)

Part 5: Translational Applications

The deep evolutionary separation of anthozoan neuropeptides makes them attractive targets for novel drug discovery .

  • Anti-Parasitic Targets: Many anthozoan peptides share homology with those in parasitic cnidarians (Myxozoa). Blocking these specific GPCRs could treat aquatic parasitic infections without harming vertebrate hosts.

  • Ecological Engineering: Synthetic GLWamide analogs (e.g., Hym-248) are currently being tested to enhance coral settlement in reef restoration projects, improving the survival rates of lab-reared coral larvae.

Visualization: Evolutionary Divergence

Evolution Ancestor Ureumetazoan Ancestor (>600 MYA) Split Ancestor->Split Cnidaria Phylum Cnidaria Split->Cnidaria Bilateria Bilateria Split->Bilateria Anthozoa Class Anthozoa (Corals, Anemones) Cnidaria->Anthozoa Medusozoa Subphylum Medusozoa (Jellyfish, Hydra) Cnidaria->Medusozoa AnthoPep Expansion of: HIRamides PRGamides Antho-RFamides Anthozoa->AnthoPep MedusoPep Expansion of: RFamide-I/II Specific GLWamides Medusozoa->MedusoPep

Figure 3: Phylogenetic divergence showing the independent expansion of neuropeptide families in Anthozoa.

References

  • Koch, T. L., & Grimmelikhuijzen, C. J. P. (2020). Global view of the evolution and diversity of metazoan neuropeptide signaling. Proceedings of the National Academy of Sciences. Link

  • Hayakawa, E., et al. (2019). A combined strategy of neuropeptide prediction and tandem mass spectrometry identifies evolutionarily conserved ancient neuropeptides in the sea anemone Nematostella vectensis.[4][5] PLOS ONE. Link

  • Thiel, D., et al. (2021). An evolutionary genomics view on neuropeptide genes in Hydrozoa and Endocnidozoa (Myxozoa). BMC Genomics. Link

  • Iwao, K., et al. (2002). A cnidarian neuropeptide of the GLWamide family induces metamorphosis of reef-building corals in the genus Acropora. Coral Reefs. Link

  • Jékely, G. (2013). Global view of the evolution and diversity of metazoan neuropeptide signaling.[2][6] PNAS.[7] Link

Sources

The Structural & Functional Divergence of Antho-RIamide I and II

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the "Phenyllactyl Switch" in Cnidarian Neuropharmacology
Executive Summary: The "Shielded" Warhead

Antho-RIamide I and Antho-RIamide II represent a critical case study in marine natural product chemistry, specifically illustrating the role of N-terminal blocking in neuropeptide stability and receptor affinity. Isolated from the sea anemone Anthopleura elegantissima, these two peptides share a core amino acid sequence but differ by a single, decisive chemical modification.

  • Antho-RIamide I (L-3-phenyllactyl-Tyr-Arg-Ile-NH₂) is the biologically active form, functioning as a potent, broad-spectrum muscle inhibitor.[1] Its N-terminus is capped by an L-3-phenyllactyl residue (an

    
    -hydroxy acid), rendering it resistant to aminopeptidases.
    
  • Antho-RIamide II (Tyr-Arg-Ile-NH₂) is the "des-phenyllactyl" fragment.[2][3][4][5] Despite containing the full amino acid sequence of the active parent, it is biologically inactive .

This guide details the structural dichotomy, isolation methodologies, and the pharmacological implications of this "all-or-nothing" structure-activity relationship (SAR).

Chemical Architecture & Structural Divergence

The defining difference between the two isoforms lies in the N-terminal moiety. This is not merely a protecting group; it is a pharmacophore essential for receptor recognition.

Comparative Morphology
FeatureAntho-RIamide I Antho-RIamide II
Sequence L-3-phenyllactyl -Tyr-Arg-Ile-NH₂H-Tyr-Arg-Ile-NH₂
N-Terminus Blocked (Hydroxyl group)Free (Primary Amine)
Chemical Class Peptidomimetic (Depsipeptide-like cap)Tripeptide
Molecular Weight ~597.7 Da449.5 Da
Charge (pH 7) +1 (Arg guanidino group)+2 (N-term amine + Arg)
Bioactivity Active (Inhibitory)Inactive
The Phenyllactyl Moiety

In Antho-RIamide I, the N-terminal amino acid (Tyrosine) is acylated by L-3-phenyllactate (2-hydroxy-3-phenylpropanoic acid).

  • Linkage: Amide bond formed between the carboxyl of phenyllactate and the

    
    -amine of Tyrosine.
    
  • Function: This replaces the positively charged N-terminal amine with a neutral hydroxyl group, significantly altering the electrostatic profile and lipophilicity of the peptide's "head."

AnthoStructure cluster_0 Antho-RIamide I (Active) cluster_1 Antho-RIamide II (Inactive) Phenyllactyl L-3-Phenyllactyl (Hydroxyl Cap) Tyr1 Tyr Phenyllactyl->Tyr1 Amide Bond H H+ (Free Amine) Phenyllactyl->H Enzymatic Cleavage? Arg1 Arg Tyr1->Arg1 Ile1 Ile-NH₂ Arg1->Ile1 Tyr2 Tyr H->Tyr2 Arg2 Arg Tyr2->Arg2 Ile2 Ile-NH₂ Arg2->Ile2

Figure 1: Structural comparison showing the critical N-terminal phenyllactyl cap in Antho-RIamide I versus the free amine in Antho-RIamide II.[4]

Biosynthesis & Isolation Strategy

The co-existence of these two peptides in Anthopleura elegantissima suggests a biosynthetic pathway where Type I is the mature product and Type II is either a precursor or a degradation product.

The Evolutionary Logic: The "Cap" Strategy

Cnidarians (sea anemones) utilize N-terminal blocking as a primary defense against degradation. In the marine environment and within the coelenteron (digestive cavity), non-specific aminopeptidases are rampant.

  • Mechanism: Aminopeptidases require a free N-terminal amine to latch onto the peptide substrate.

  • Result: Antho-RIamide I is immune to these enzymes, extending its half-life significantly, whereas Antho-RIamide II is rapidly degraded.

Isolation Protocol (Technical Workflow)

Researchers utilize the unique "RIamide" (Arg-Ile-NH₂) C-terminus for detection.

  • Extraction :

    • Tissue: Anthopleura elegantissima (whole animal).

    • Solvent: Boiling 0.1 M acetic acid (inactivates endogenous proteases immediately).

  • Purification Cascade :

    • Step 1: Sep-Pak C18 : Desalting and initial lipid removal.

    • Step 2: Cation Exchange : Separation based on charge (Type I is +1, Type II is +2).

    • Step 3: HPLC (Reverse Phase) :

      • Column: Nucleosil C18.

      • Gradient: Acetonitrile in 0.1% TFA.

      • Differentiation: Antho-RIamide I elutes later (more hydrophobic due to the phenyllactyl group) than Antho-RIamide II.

  • Detection (RIA) :

    • A radioimmunoassay specific for the C-terminal Arg-Ile-NH₂ or Arg-Phe-NH₂ (cross-reactive) sequence is used to track fractions.

Pharmacological Profile: The "All-or-Nothing" Effect

The functional difference between I and II is absolute in most assays, providing a clear window into the receptor's requirements.

Mechanism of Action
  • Target : Unknown G-protein coupled receptor (GPCR) on endodermal and ectodermal muscle fibers.

  • Effect : Inhibition of spontaneous contractions. This contrasts with other anthozoan peptides (e.g., Antho-RWamides) which are often excitatory.

  • Physiological Role : Likely coordinates the expansion phase of the anemone (e.g., during feeding or water intake), requiring relaxation of the body wall musculature.

Comparative Activity Data
Assay SystemAntho-RIamide I (Active)Antho-RIamide II (Inactive)
Sphincter Muscle (Calliactis) Inhibits contractions (

M)
No effect (

M)
Circular Muscle Inhibits spontaneous activityNo effect
Longitudinal Muscle Inhibits spontaneous activityNo effect
Receptor Binding High AffinityLow/No Affinity

Key Insight: The receptor likely possesses a hydrophobic pocket specifically designed to accommodate the phenyl ring of the phenyllactyl group. The positive charge of the free amine in Type II likely creates electrostatic repulsion or fails to trigger the conformational change necessary for receptor activation.

Signaling I Antho-RIamide I (Phenyllactyl-YRI-NH₂) Rec Putative GPCR (Muscle Cell Membrane) I->Rec High Affinity Binding II Antho-RIamide II (H-YRI-NH₂) II->Rec No Binding / Repulsion Gprot G-Protein Activation (Inhibitory) Rec->Gprot Signal Transduction Muscle Muscle Relaxation (Inhibition of Spontaneous Contraction) Gprot->Muscle

Figure 2: Pharmacological pathway illustrating the selective activation of the inhibitory receptor by Antho-RIamide I.

Experimental Protocols
Protocol A: Solid-Phase Peptide Synthesis (SPPS) of Antho-RIamide I

To validate the structure, one must synthesize the peptide. The challenge is the N-terminal hydroxy acid.

  • Resin Loading : Use Rink Amide resin (to generate C-terminal amide).

  • Coupling Cycle (Standard) :

    • Couple Fmoc-Ile-OH.

    • Couple Fmoc-Arg(Pbf)-OH.

    • Couple Fmoc-Tyr(tBu)-OH.

  • N-Terminal Capping (Critical Step) :

    • Do NOT use Fmoc-Phenyllactate (hydroxyl group interferes).

    • Use L-3-phenyllactic acid without protection on the OH (if careful) or O-protected (e.g., O-tBu-phenyllactic acid).

    • Activation: DIC/HOBt or HATU.

    • Note: The hydroxyl group of phenyllactic acid is less nucleophilic than an amine, so self-polymerization is slow, but O-protection is preferred for high yield.

  • Cleavage : TFA/TIS/H₂O (95:2.5:2.5) to remove side chain protectors and cleave from resin.

  • Purification : HPLC (C18 column).

Protocol B: Muscle Bioassay (In Vitro)
  • Preparation : Isolate the marginal sphincter muscle from Calliactis parasitica or Anthopleura elegantissima.

  • Bath : Suspend in a 20mL organ bath containing artificial seawater at 12°C.

  • Aeration : Continuous bubbling with air.

  • Tension : Apply 1g passive tension.

  • Recording : Connect to an isometric force transducer.

  • Application :

    • Wait for spontaneous rhythmic contractions to stabilize.

    • Add Antho-RIamide I (cumulative dosing

      
       M to 
      
      
      
      M).
    • Observation: Immediate cessation of spontaneous contractions and relaxation of baseline tone.

    • Washout.

    • Add Antho-RIamide II (up to

      
       M).
      
    • Observation: No change in frequency or amplitude of contractions.

References
  • Nothacker, H. P., Rinehart, K. L., McFarlane, I. D., & Grimmelikhuijzen, C. J. (1991).[2] Isolation of two novel neuropeptides from sea anemones: the unusual, biologically active L-3-phenyllactyl-Tyr-Arg-Ile-NH2 and its des-phenyllactyl fragment Tyr-Arg-Ile-NH2.[2] Peptides, 12(6), 1165–1173.[2] Link

  • McFarlane, I. D., et al. (1991).[2] The expansion behaviour of sea anemones may be coordinated by two inhibitory neuropeptides, Antho-KAamide and Antho-RIamide.[1] Proceedings of the Royal Society of London. Series B: Biological Sciences, 245(1312). Link

  • Grimmelikhuijzen, C. J., & Graff, D. (1986). Isolation of 1][6][7] Proceedings of the National Academy of Sciences, 83(24), 9817–9821. Link

Sources

Methodological & Application

Application Note: Antho-RIamide II in Neuromuscular Physiology

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of Antho-RIamide II in in vitro muscle physiology assays. It is designed for researchers investigating neuropeptide signaling, structure-activity relationships (SAR), and evolutionary neurobiology in cnidarian model systems.

1. Molecule Profile & Biological Context

  • Compound: Antho-RIamide II[1][2][3][4][5][6]

  • Sequence: H-Tyr-Arg-Ile-NH₂ (YRI-NH₂)[3]

  • Origin: Isolated from the sea anemone Anthopleura elegantissima.[3][7]

  • Relationship to Antho-RIamide I: Antho-RIamide II is the des-phenyllactyl fragment of the parent neuropeptide Antho-RIamide I (L-3-phenyllactyl-Tyr-Arg-Ile-NH₂).[7]

  • Physiological Role:

    • Antho-RIamide I is a potent inhibitor of spontaneous muscle contractions in sea anemones.[8]

    • Antho-RIamide II is historically characterized as significantly less active or inactive in standard assays.

    • Experimental Utility: Antho-RIamide II is critical in Structure-Activity Relationship (SAR) studies to demonstrate the necessity of the N-terminal L-3-phenyllactyl blocking group for receptor binding and protection against aminopeptidase degradation. It serves as a vital specificity control (negative control) or a metabolite marker in stability assays.

2. Mechanism of Action (Hypothetical & Observed) The Antho-RIamide family acts via specific G-protein coupled receptors (GPCRs) on sea anemone myocytes or motor neurons.

  • Pathway: Binding likely triggers downstream signaling (e.g., cAMP modulation or K⁺ channel opening) that results in hyperpolarization and cessation of spontaneous rhythmic contractions.

  • The "II" Variant: The lack of the N-terminal phenyllactyl group in Antho-RIamide II exposes the N-terminus to rapid degradation and reduces lipophilicity/receptor affinity, resulting in a loss of inhibitory potency.

Part 1: Materials & Reagents

Biological Preparation
  • Model Organism: Anthopleura elegantissima (Aggregating Anemone) or Calliactis parasitica.

  • Target Tissue:

    • Longitudinal Retractor Muscle (LRM): High density of peptide receptors; generates robust spontaneous contractions.

    • Tentacle Preparations: Useful for finer sensitivity assays.

    • Circular Muscle Rings: Cut from the body column.

Physiological Solutions

Artificial Sea Water (ASW) - Standard Perfusion Medium

  • Composition (mM):

    • NaCl: 454

    • KCl: 10

    • CaCl₂: 10

    • MgCl₂: 50

    • HEPES or Tris-HCl: 10 (pH adjusted to 7.8 - 8.0)

  • Note: Ensure osmolality matches the holding tank water (~950-1000 mOsm/kg).

Peptide Reconstitution
  • Stock Solution: Dissolve lyophilized Antho-RIamide II (Tyr-Arg-Ile-NH₂) in sterile distilled water or 10% DMSO to a concentration of 1 mM .

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Dilutions: Prepare fresh in ASW immediately before use.

Part 2: Experimental Protocol

Workflow Overview

The assay measures the inhibition of spontaneous contractions . Unlike contractile agonists (e.g., Antho-RFamide), Antho-RIamide I/II are tested against an active, rhythmically contracting baseline.

AssayWorkflow Prep Tissue Isolation (Retractor Muscle) Mount Organ Bath Mounting (Isometric Transducer) Prep->Mount Equil Equilibration (30-60 min, 1g Tension) Mount->Equil Baseline Record Spontaneous Contractions Equil->Baseline Dose Apply Antho-RIamide II (10^-8 to 10^-5 M) Baseline->Dose Wash Washout (ASW) Dose->Wash Wash->Baseline Recovery

Caption: Step-by-step workflow for the isometric muscle inhibition assay.

Step-by-Step Methodology

1. Tissue Isolation

  • Anesthetize the anemone (optional) in 1:1 MgCl₂/ASW if retraction is too strong, though fresh dissection is preferred for viability.

  • Dissect the Longitudinal Retractor Muscles (LRM) from the mesenteries.

  • Cut strips approximately 10–15 mm in length and 2 mm in width .

  • Critical: Handle tissue gently to avoid damaging the nerve net, which drives spontaneous rhythmicity.

2. Organ Bath Setup

  • Mount the muscle strip vertically in a 5–10 mL organ bath chamber.

  • Attach one end to a fixed hook and the other to an isometric force transducer using surgical silk (5-0 or 6-0).

  • Apply a resting tension of 0.5 – 1.0 g .

  • Perfuse with ASW at room temperature (18–22°C) with constant aeration.

3. Equilibration & Baseline

  • Allow the tissue to equilibrate for 45–60 minutes .

  • During this phase, the muscle should develop a stable baseline of spontaneous, rhythmic contractions (phasic contractions).

  • Quality Control: If no spontaneous activity is observed after 60 mins, discard the preparation.

4. Peptide Application (Dose-Response)

  • Control (Vehicle): Add an equivalent volume of solvent (e.g., water/DMSO) to ensure no artifactual relaxation occurs.

  • Testing Antho-RIamide II:

    • Apply the peptide cumulatively or as single bolus doses.

    • Concentration Range: Start at 10⁻⁸ M and increase to 10⁻⁵ M .

    • Note: Antho-RIamide I (Positive Control) typically inhibits at ~10⁻⁷ M. Antho-RIamide II is expected to show little to no effect at these concentrations.

  • Incubation: Leave peptide in the bath for 5–10 minutes or until a plateau in response is observed.

5. Data Recording

  • Record the frequency (contractions/min) and amplitude (grams of force) of contractions.

  • Washout: Perfuse with fresh ASW for 10–15 minutes to restore baseline activity before the next dose.

Part 3: Data Analysis & Interpretation

Quantitative Metrics

Calculate the Percent Inhibition for both frequency and amplitude:



Expected Results Table
VariableAntho-RIamide I (Active)Antho-RIamide II (Test)Interpretation
Amplitude Significant decrease (>50%)Minimal / No change"II" lacks receptor efficacy.
Frequency Significant decrease / CessationMinimal / No change"II" cannot modulate pacemaker.
Washout Rapid recoveryN/AReversible binding.
Comparative Logic: Why "II" is Inactive

SAR_Logic PeptideI Antho-RIamide I (L-3-phenyllactyl-YRI-NH2) Receptor Antho-RIamide Receptor (GPCR) PeptideI->Receptor High Affinity (Protected N-term) Enzyme Aminopeptidases (Degradation) PeptideI->Enzyme Resistant PeptideII Antho-RIamide II (H-Tyr-Arg-Ile-NH2) PeptideII->Receptor Low/No Affinity PeptideII->Enzyme Susceptible (Rapid Breakdown) Inhibition Inhibition Receptor->Inhibition Muscle Relaxation

Caption: Structural basis for the differential activity between Antho-RIamide I and II.

Part 4: Troubleshooting

IssuePossible CauseSolution
No Spontaneous Contractions Tissue damage during dissection.Use sharper instruments; avoid stretching the muscle ring excessively during mounting.
Seasonal dormancy.Check animal health; some species are less active in winter.
Peptide II shows activity Contamination with Peptide I.Verify purity via HPLC/Mass Spec. Ensure no cross-contamination in pipettes.
High Concentration Artifact.Non-specific effects at >10⁻⁴ M. Test pH of the bath solution.
Drifting Baseline Temperature fluctuations.Maintain strict temperature control (±0.5°C).

References

  • Nothacker, H. P., Rinehart, K. L., McFarlane, I. D., & Grimmelikhuijzen, C. J. (1991).[3][7] Isolation of two novel neuropeptides from sea anemones: the unusual, biologically active L-3-phenyllactyl-Tyr-Arg-Ile-NH2 and its des-phenyllactyl fragment Tyr-Arg-Ile-NH2.[3][7] Peptides, 12(6), 1165–1173.[3] Link

  • Grimmelikhuijzen, C. J., et al. (1992). Coelenterate neuropeptides: structure, action and biosynthesis. American Zoologist, 32(1). Link

  • McFarlane, I. D., et al. (1991).[3] The expansion behaviour of sea anemones may be coordinated by two inhibitory neuropeptides, Antho-KAamide and Antho-RIamide.[8] Proceedings of the Royal Society B, 245(1312). Link

Sources

HPLC purification methods for sea anemone neuropeptides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Isolation of Sea Anemone Neuropeptides via Multi-Dimensional HPLC

Executive Summary & Strategic Value

Sea anemone venoms are a rich reservoir of bioactive neuropeptides, particularly disulfide-rich peptides (3–8 kDa) that modulate voltage-gated ion channels (Kv, Nav) and acid-sensing ion channels (ASIC). Molecules such as ShK (Stichodactyla helianthus) and APETx2 (Anthopleura elegantissima) have transitioned from marine curiosities to potent drug leads for autoimmune diseases and pain management.

However, the purification of these peptides is non-trivial. The matrix is complex—laden with mucus, lipids, salts, and highly abundant cytolysins (pore-forming toxins >18 kDa) that can mask the lower-abundance neuropeptides. This guide presents a field-proven, multi-dimensional chromatography workflow designed to maximize recovery and purity while maintaining the structural integrity of these disulfide-dense scaffolds.

Workflow Architecture

The following diagram illustrates the critical path from raw specimen to purified drug lead. Note the strategic use of Size Exclusion Chromatography (SEC) or Solid Phase Extraction (SPE) before the high-resolution Reverse-Phase (RP-HPLC) step to protect the analytical column and improve resolution.

AnemonePurification cluster_HPLC High-Resolution Purification Raw Specimen Collection (Milking vs. Homogenization) Extract Extraction & Clarification (Centrifugation/Filtration) Raw->Extract Remove Mucus/Debris Capture Capture Step (The 'Rough Cut') SPE (C18) or Cation Exchange (CEX) Extract->Capture Desalt & Concentrate RP_Semi Semi-Prep RP-HPLC (C18, Shallow Gradient) Capture->RP_Semi Fractionation RP_Anal Analytical RP-HPLC (Purity Check) RP_Semi->RP_Anal QC Check RP_Anal->RP_Semi Repurify if <95% Char Characterization (MS/MS + Activity Assay) RP_Anal->Char Validation

Figure 1: Integrated workflow for sea anemone neuropeptide isolation. The process prioritizes early removal of salts and mucins to prevent column fouling during the high-resolution HPLC phase.

Phase 1: Upstream Processing & Extraction

The Challenge: Sea anemones secrete copious amounts of mucus (mucopolysaccharides) which can clog HPLC frits and interfere with peptide binding. The Solution: Prefer "Milking" over "Homogenization" to minimize lipid and cytosolic protein contamination.

Protocol A: Electrical Stimulation (The "Milking" Method)

Recommended for obtaining cleaner venom with fewer housekeeping proteins.

  • Preparation: Place the live sea anemone in a beaker with a minimal volume of artificial seawater (just enough to cover the basal disc).

  • Stimulation: Apply an electrical stimulus using carbon electrodes.[1]

    • Voltage: 50–100 V

    • Duration: 5–10 ms pulses

    • Frequency: 5–10 Hz for 30–60 seconds.

    • Mechanism:[2] This triggers the firing of nematocysts (stinging cells) without killing the animal.

  • Clarification:

    • Collect the surrounding water containing the discharged venom.

    • Centrifuge immediately at 12,000 × g for 20 minutes at 4°C to pellet nematocyst capsules and cellular debris.

    • Filter supernatant through a 0.45 µm PVDF filter .

Protocol B: Solvent Extraction (If Homogenization is necessary)

Use this if the peptide of interest is stored in tissues rather than actively secreted.

  • Lysis: Homogenize frozen tentacles in 70% Ethanol or 0.1% Acetic Acid (1:5 w/v ratio).

    • Why: Acidic conditions inhibit endogenous proteases and stabilize disulfide bonds.

  • Precipitation: Centrifuge at 15,000 × g for 30 minutes . Discard the pellet.

  • Lipid Removal: If the supernatant is cloudy (lipids), partition against dichloromethane (1:1 v/v) and keep the aqueous phase.

Phase 2: Capture and Intermediate Purification

Direct injection of crude venom onto a high-res C18 column is widely discouraged due to the high salt content of seawater, which prevents peptide binding and causes high backpressure.

Option 1: Solid Phase Extraction (SPE)

  • Cartridge: Sep-Pak C18 (Waters) or equivalent.

  • Loading: Acidify the clarified venom to pH 2.0 with Trifluoroacetic Acid (TFA). Load onto the equilibrated cartridge.

  • Wash: Flush with 0.1% TFA in water (removes salts and mucus).

  • Elution: Elute with 60% Acetonitrile (ACN) / 0.1% TFA. Lyophilize the eluate.

Option 2: Cation Exchange Chromatography (CEX)

  • Logic: Most neurotoxins (ShK, BgK) are highly basic (pI > 8.0).

  • Column: SP-Sepharose or Mono S.

  • Buffer A: 20 mM Ammonium Acetate, pH 4.5.

  • Buffer B: Buffer A + 1.0 M NaCl.

  • Result: Neuropeptides bind strongly, while acidic mucins and neutral proteins flow through.

Phase 3: High-Resolution RP-HPLC (The Core Protocol)

This is the critical step for resolving isoforms (e.g., separating ShK from ShK-Q, a naturally occurring deamidated form).

Chromatographic System Setup
ComponentSpecificationRationale
Stationary Phase C18 (Octadecyl) Standard for peptides < 5 kDa. Provides strong hydrophobic interaction.
Pore Size 100 Å vs 300 Å Use 300 Å for larger toxins (>10 kDa); 100 Å is sufficient for small neuropeptides (3-5 kDa).
Particle Size 5 µm (Semi-prep) / 3 µm (Analytical)Smaller particles = tighter peaks but higher backpressure.
Mobile Phase A Water + 0.1% TFA TFA acts as an ion-pairing agent, masking positive charges on Arg/Lys residues to improve peak shape.
Mobile Phase B Acetonitrile (ACN) + 0.1% TFA ACN has lower viscosity and better UV transparency than Methanol.
Detection 214 nm & 280 nm 214 nm detects the peptide bond (backbone); 280 nm is specific for Trp/Tyr residues (common in toxins).
Gradient Engineering

Sea anemone peptides often elute in a narrow window of hydrophobicity. A standard 0–100% gradient is too steep. Use a "Segmented Shallow Gradient" for maximum resolution.

Standard Protocol for Unknown Peptides:

  • Equilibration: 5% B for 5 minutes.

  • Ramp 1 (Fast): 5% to 10% B over 2 minutes.

  • Ramp 2 (Shallow - The Separation Zone): 10% to 50% B over 60 minutes (Slope: ~0.66% B/min).

    • Insight: Most neuropeptides like ShK and APETx2 elute between 20% and 35% ACN.

  • Wash: 95% B for 5 minutes (removes hydrophobic cytolysins).

  • Re-equilibration: 5% B for 10 minutes.

Troubleshooting "Sticky" Peptides

If you observe peak tailing or low recovery (common with hydrophobic pore-formers):

  • Switch Column Chemistry: Move from C18 to C8 or C4 . The shorter alkyl chains reduce irreversible binding.

  • Temperature Control: Heat the column to 40°C or 50°C . This improves mass transfer and sharpens peaks.

Phase 4: Characterization & Quality Control

A single peak on UV is not proof of purity.

  • Mass Spectrometry (MALDI-TOF or ESI-MS):

    • Verify the molecular weight.[3]

    • Note: Sea anemone peptides are rich in disulfide bonds. The observed mass will be lower than the theoretical linear sequence mass by 2 Da for every disulfide bond formed (loss of 2 H+).

    • Example: APETx2 has 3 disulfide bridges, so Mass(observed) = Mass(linear) - 6 Da.

  • Sequence Verification: N-terminal Edman degradation or MS/MS sequencing.

  • Activity Assay: Verify function (e.g., Patch-clamp electrophysiology on Kv1.3 channels).

References

  • Castaneda, O., et al. (1995).[4] "Characterization of a potassium channel toxin from the Caribbean Sea anemone Stichodactyla helianthus." Toxicon, 33(5), 603-613.[4]

  • Diochot, S., et al. (2004).[5] "A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid-sensitive channel in sensory neurons."[5][6][7] The EMBO Journal, 23, 1516-1525.[5]

  • Honma, T., & Shiomi, K. (2006). "Peptide Toxins in Sea Anemones: Structural and Functional Aspects." Marine Biotechnology, 8, 1-10.

  • Norton, R. S., & Pennington, M. W. (2005). "Potent and selective peptide blockers of voltage-gated potassium channels."[5][8] Current Pharmaceutical Design, 11(21), 2679-2699.

  • Zaharenko, A. J., et al. (2008). "Unveiling the venom of the sea anemone Bunodosoma cangicum." Journal of Proteomics, 71(4), 436-458.

Sources

Application Notes and Protocols for Designing Peptide Analogs of Tyrosyl-Isoleucinamide-Based Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Analog Design

In the landscape of modern drug discovery, peptides represent a compelling class of therapeutic agents due to their high specificity and potency. Tyrosyl-Isoleucinamide-based peptides and their derivatives are of significant interest for their potential biological activities. However, native peptides often suffer from limitations such as poor metabolic stability, low oral bioavailability, and rapid clearance. The strategic design of peptide analogs offers a powerful approach to overcome these hurdles, enhancing their therapeutic potential.

This guide provides a comprehensive framework for the rational design, synthesis, and evaluation of novel peptide analogs based on a Tyrosyl-Isoleucinamide core structure. We will delve into the causal reasoning behind experimental choices, present detailed, self-validating protocols, and ground our recommendations in authoritative scientific principles.

Part 1: Foundational Principles of Peptide Analog Design

The primary goal of analog design is to systematically modify the parent peptide to improve its pharmacological properties without compromising its desired biological activity. Key considerations include enhancing stability, modulating receptor affinity and selectivity, and improving pharmacokinetic profiles.

Strategic Approaches to Modification

Several well-established strategies can be employed to generate a library of analogs with diverse characteristics:

  • Alanine Scanning Mutagenesis : This technique systematically replaces each amino acid residue in the parent peptide with alanine.[1][2][3] The rationale is that alanine's small, non-polar side chain removes specific side-chain interactions, thereby revealing the contribution of each residue to the peptide's activity and binding affinity.[1][3] A significant drop in activity upon substitution indicates a critical "hot spot" residue.

  • Residue Substitution : Based on the data from alanine scanning and structural insights, targeted substitutions can be made. This can involve replacing residues with other natural amino acids to probe the effects of size, charge, and hydrophobicity. For instance, substituting a hydrophobic residue with a charged one can improve solubility.[4]

  • Incorporation of Unnatural Amino Acids : The use of non-proteinogenic amino acids is a powerful tool to enhance peptide stability and fine-tune activity.[5][6] These modifications can introduce conformational constraints, protect against enzymatic degradation, and alter binding modes.[6] Examples include D-amino acids, N-methylated amino acids, and beta-amino acids.[6][7]

  • Terminal Modifications : The N- and C-termini of peptides are often susceptible to exopeptidases. Acetylation of the N-terminus and amidation of the C-terminus can significantly increase metabolic stability.[8]

  • Cyclization : Constraining the peptide's conformation through cyclization can enhance receptor binding affinity and stability by reducing the entropic penalty of binding.[4] This can be achieved through head-to-tail, side-chain-to-side-chain, or head-to-side-chain linkages.

Workflow for Rational Analog Design

The design process should be systematic and data-driven. The following workflow provides a logical progression from initial analysis to candidate selection.

Analog_Design_Workflow A Parent Peptide Analysis (Tyr-Ile-NH2 Core) B Alanine Scanning Mutagenesis A->B Systematic Substitution C Identify Critical Residues ('Hot Spots') B->C Functional Assay Data D Design Generation 1 Analogs (Conservative Substitutions) C->D Structure-Activity Relationship (SAR) F Design Generation 2 Analogs (Unnatural Amino Acids, Cyclization) C->F Target 'Hot Spots' for Stabilizing Modifications E In Silico Modeling (Docking & MD Simulations) D->E Predict Binding Affinity E->F Refine Design Based on Structural Insights G Prioritize Candidates for Synthesis F->G Select for Desired Properties Evaluation_Workflow A Synthesized & Purified Peptide Analogs B In Vitro Evaluation A->B C Receptor Binding Assay (Ki) B->C D Functional Assay (EC50/IC50) B->D E Plasma Stability Assay (t1/2) B->E F Lead Candidate Selection C->F Data Analysis & Comparison D->F Data Analysis & Comparison E->F Data Analysis & Comparison G In Vivo Studies F->G Promising Analogs Advance H Pharmacokinetics (PK) G->H I Pharmacodynamics (PD) G->I J Efficacy & Toxicity Studies G->J

Sources

Application Notes and Protocols for the Electrophysiological Recording of Cnidarian Neurons with Tyr-Arg-Ile-NH2 (TRIa)

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Neuroscientist: Embracing the "Simple" to Understand the Complex

The nervous systems of Cnidaria, the phylum encompassing jellyfish, sea anemones, corals, and Hydra, represent a fascinating intersection of simplicity and sophistication. As one of the earliest lineages to evolve a nervous system, they offer a unique window into the fundamental principles of neural communication and peptidergic signaling. While often characterized as simple nerve nets, recent research has unveiled a remarkable diversity of neuropeptides and their receptors, hinting at a complex underlying regulatory network.[1]

This guide is designed for researchers, neurophysiologists, and drug development professionals seeking to explore the functional roles of neuropeptides in these ancient organisms. We will focus on the neuropeptide Tyr-Arg-Ile-NH2 (TRIa), a member of the widespread RFamide peptide family, which is known to play crucial roles in neurotransmission and neuromodulation in cnidarians.[2][3] While direct electrophysiological recording from individual cnidarian neurons in primary culture presents significant technical challenges, this document provides a comprehensive overview of established and alternative methodologies to probe the effects of TRIa on neuronal activity. We will delve into detailed protocols for the dissociation of cnidarian neural tissue, extracellular recording techniques, and the powerful approach of heterologous expression systems to characterize the ion channels targeted by TRIa.

By understanding the action of neuropeptides like TRIa on the fundamental building blocks of a "simple" nervous system, we can gain invaluable insights into the evolution of neural circuits and the conserved principles of neuromodulation that govern even the most complex brains.

The Central Role of Neuropeptides in Cnidarian Neurophysiology

Cnidarian nervous systems are profoundly peptidergic, utilizing a diverse array of neuropeptides to regulate a wide range of physiological processes, including muscle contraction, feeding behavior, and metamorphosis.[4][5] Among the most prominent of these are the RFamide peptides, characterized by a C-terminal Arginine-Phenylalanine-amide motif.[2][6] These peptides are synthesized as preprohormones, which are then processed into their active forms and stored in dense-cored vesicles within neurons.[5][7] Upon stimulation, they are released into the synaptic cleft or extracellular space to act on their cognate receptors.[7]

The neuropeptide of interest, Tyr-Arg-Ile-NH2 (TRIa), falls within this important family. While the precise receptor for TRIa in many cnidarian species is yet to be deorphanized, compelling evidence points towards a family of peptide-gated ion channels known as the degenerin/epithelial Na+ channels (DEG/ENaC).[2] In Hydra, for instance, RFamide peptides directly gate these channels, named HyNaCs (Hydra Na+ Channels), leading to rapid excitatory neurotransmission.[4] This direct gating of ion channels by neuropeptides is a fascinating feature of cnidarian neurophysiology, offering a mechanism for fast peptidergic signaling.[1]

The following diagram illustrates the proposed signaling pathway for RFamide peptides, such as TRIa, in a cnidarian neuron, leading to the modulation of ion channel activity and subsequent physiological responses.

TRIa_Signaling_Pathway cluster_membrane TRIa Tyr-Arg-Ile-NH2 (TRIa) Neuropeptide Receptor Putative Receptor (e.g., HyNaC Channel) TRIa->Receptor Binding IonChannel Ion Channel Pore Receptor->IonChannel Gating Depolarization Membrane Depolarization IonChannel->Depolarization Na+ Influx Membrane Neuronal Membrane ActionPotential Action Potential Firing Depolarization->ActionPotential Threshold Reached PhysiologicalResponse Physiological Response (e.g., Muscle Contraction) ActionPotential->PhysiologicalResponse Signal Propagation

Figure 1. Proposed signaling pathway of Tyr-Arg-Ile-NH2 (TRIa) in a cnidarian neuron.

Experimental Approaches for Studying TRIa's Electrophysiological Effects

Direct patch-clamp recording from individual, cultured cnidarian neurons has proven to be a formidable challenge due to their small size, fragility, and the difficulty in forming stable giga-ohm seals. However, a multi-pronged approach can be employed to successfully characterize the electrophysiological effects of TRIa.

The following workflow outlines the key experimental stages, from animal culture to data analysis.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_electrophysiology Electrophysiological Recording cluster_peptide_prep Neuropeptide Preparation cluster_data Data Analysis AnimalCulture Cnidarian Culture (e.g., Hydra, Nematostella) TissueDissociation Neuronal Dissociation (Protocol 1) AnimalCulture->TissueDissociation Heterologous Heterologous Expression & Patch Clamp (Protocol 3) Extracellular Extracellular Recording (Protocol 2) DataAnalysis Analysis of Firing Rate & Ion Channel Currents Extracellular->DataAnalysis Heterologous->DataAnalysis PeptidePrep TRIa Solution Preparation (Protocol 4) PeptidePrep->Extracellular PeptidePrep->Heterologous

Figure 2. Experimental workflow for studying the electrophysiological effects of TRIa.

Detailed Application Protocols

Protocol 1: Dissociation of Hydra Neurons for Primary Culture

This protocol is adapted from Lovas and Yuste (2021) and provides a robust method for obtaining single cells from Hydra tissue for subsequent culturing.

Materials:

  • Hydra vulgaris culture

  • Dissociation Medium (see recipe below)

  • Pasteur pipettes

  • 1.5 mL microcentrifuge tubes

  • Ice bucket

  • Centrifuge

Dissociation Medium Recipe:

Component Final Concentration Amount for 50 mL
CaCl₂ 5 mM 250 µL of 1 M stock
MgSO₄ 1 mM 50 µL of 1 M stock
KCl 3.6 mM 180 µL of 1 M stock
Glucose 6 mM 150 µL of 2 M stock
TES buffer 10 mM 500 µL of 1 M stock
Rifampicin 50 µg/mL 50 µL of 50 mg/mL stock
Distilled H₂O - to 50 mL

Adjust pH to 6.8-7.0.

Procedure:

  • Animal Collection and Washing:

    • Collect 50-100 non-budding, starved (i.e., not fed for 24-48 hours) Hydra polyps.

    • Wash the animals three times with fresh Hydra medium to remove debris.

  • Initial Dissociation:

    • Transfer the washed Hydra to a 1.5 mL microcentrifuge tube.

    • Remove as much of the Hydra medium as possible.

    • Add 1 mL of ice-cold Dissociation Medium.

    • Incubate on ice for 10-15 minutes.

  • Mechanical Trituration:

    • Using a fire-polished Pasteur pipette, gently triturate the tissue by pipetting up and down approximately 20 times. The medium will become slightly cloudy.

    • Allow larger tissue fragments to settle for 1 minute on ice.

    • Carefully remove the supernatant containing dissociated cells and transfer it to a fresh, chilled 1.5 mL tube.

  • Further Dissociation:

    • Add another 1 mL of fresh, ice-cold Dissociation Medium to the remaining tissue fragments.

    • Repeat the trituration process (Step 3) with more vigor (approximately 60 plunges) until the medium becomes opaque.

    • Allow remaining fragments to settle and combine the supernatant with the previously collected cell suspension.

  • Cell Pelleting and Resuspension:

    • Centrifuge the combined cell suspension at 300 x g for 4 minutes at 4°C.

    • Carefully aspirate the supernatant.

    • Resuspend the cell pellet in an appropriate culture medium for subsequent experiments.

Note on Expertise: The success of this protocol relies on the gentle handling of the cells to maximize viability. The degree of trituration may need to be optimized based on the specific Hydra strain and culture conditions.

Protocol 2: Extracellular Recording of Cnidarian Nerve Net Activity

This protocol provides a general framework for recording the overall electrical activity of the cnidarian nerve net in response to the application of TRIa.

Materials:

  • Intact cnidarian (e.g., Hydra or sea anemone tentacle preparation)

  • Suction electrodes

  • Micromanipulator

  • Amplifier and data acquisition system

  • Perfusion system

  • Artificial seawater (ASW) (see recipe below)

  • TRIa stock solution

Artificial Seawater (ASW) Recipe (for marine cnidarians):

Component Concentration (mM)
NaCl 480
KCl 10
CaCl₂ 10
MgCl₂ 50
HEPES 10

Adjust pH to 7.8-8.0 with NaOH. For freshwater organisms like Hydra, use the standard culture medium.

Procedure:

  • Preparation of the Animal:

    • Place the cnidarian preparation in a recording chamber continuously perfused with ASW or the appropriate medium.

    • Allow the animal to acclimate for at least 30 minutes.

  • Electrode Placement:

    • Using a micromanipulator, gently place a suction electrode on the surface of the tissue.

    • Apply gentle suction to form a seal and ensure a stable recording.

  • Baseline Recording:

    • Record the spontaneous neural activity for a baseline period of 10-15 minutes.

  • Neuropeptide Application:

    • Switch the perfusion to a solution containing the desired concentration of TRIa (e.g., 1 µM).

    • Record the neural activity for the duration of the application.

  • Washout:

    • Switch the perfusion back to the control solution to wash out the neuropeptide.

    • Continue recording to observe any recovery of the baseline activity.

  • Data Analysis:

    • Analyze the recorded traces for changes in the frequency and amplitude of spontaneous potentials.

Protocol 3: Heterologous Expression and Patch-Clamp Recording

This protocol describes the expression of a putative TRIa receptor (e.g., Hydra HyNaC subunits) in Xenopus oocytes and subsequent two-electrode voltage-clamp (TEVC) or patch-clamp recording.

Materials:

  • Xenopus laevis oocytes

  • cRNA for the HyNaC subunits of interest

  • Microinjection setup

  • TEVC or patch-clamp setup

  • Recording solutions (see recipes below)

  • TRIa stock solution

Recording Solutions for Xenopus Oocytes:

  • ND96 Solution (External): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.

  • Pipette Solution (Internal - for patch clamp): 100 mM KCl, 10 mM HEPES, 10 mM EGTA, pH 7.2.

Procedure:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus oocytes using standard procedures.

    • Inject the oocytes with a mixture of cRNAs encoding the HyNaC subunits.

    • Incubate the injected oocytes for 2-5 days to allow for channel expression.

  • Electrophysiological Recording (TEVC):

    • Place an oocyte in the recording chamber perfused with ND96 solution.

    • Impale the oocyte with two electrodes (voltage and current).

    • Clamp the membrane potential at a holding potential of -60 mV.

    • Apply different concentrations of TRIa via the perfusion system and record the elicited currents.

  • Electrophysiological Recording (Patch Clamp - Outside-Out Patch):

    • Perform a whole-cell recording on an injected oocyte.

    • Gently pull the pipette away from the oocyte to form an outside-out patch.

    • Perfuse the patch with different concentrations of TRIa and record single-channel or macroscopic currents.

  • Data Analysis:

    • For TEVC, construct dose-response curves to determine the EC₅₀ of TRIa.

    • For patch-clamp, analyze changes in current amplitude, open probability, and single-channel conductance.

Protocol 4: Preparation and Application of Tyr-Arg-Ile-NH2 (TRIa)

Materials:

  • Synthetic Tyr-Arg-Ile-NH2 (TRIa) peptide (lyophilized powder)

  • Sterile, nuclease-free water or appropriate solvent

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • Stock Solution Preparation:

    • Reconstitute the lyophilized TRIa peptide in sterile, nuclease-free water to a stock concentration of 1 mM.

    • Gently vortex to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the TRIa stock solution.

    • Dilute the stock solution in the appropriate external recording solution (ASW or culture medium) to the desired final concentration (e.g., 1 µM).

    • Ensure thorough mixing before application.

Expected Results and Data Interpretation

Application of TRIa to cnidarian neurons or heterologous expression systems is expected to elicit an electrophysiological response, likely an inward current leading to membrane depolarization.

Quantitative Data from a Related RFamide Peptide:

The following table summarizes data adapted from studies on the activation of Hydra Na+ Channels (HyNaCs) by Hydra-RFamide peptides, which can serve as a proxy for the expected effects of TRIa.

NeuropeptideChannel SubunitsEC₅₀ (µM)Max Current (nA)Reference
Hydra-RFamide IHyNaC2/3/50.14 ± 0.03-113 ± 9 pA/pFAssmann et al., 2014
Hydra-RFamide IIHyNaC2/3/50.14 ± 0.03-113 ± 9 pA/pFAssmann et al., 2014

Data Interpretation:

  • Current-Clamp Recordings: Application of TRIa is expected to cause a depolarization of the membrane potential. In spontaneously firing neurons, this may lead to an increase in the firing rate.

  • Voltage-Clamp Recordings: TRIa is expected to elicit an inward current at negative holding potentials. The amplitude of this current should be dependent on the concentration of the applied peptide.

  • Dose-Response Analysis: By applying a range of TRIa concentrations, a dose-response curve can be generated to determine the EC₅₀, which represents the concentration of TRIa that elicits a half-maximal response. This provides a quantitative measure of the peptide's potency.

Troubleshooting and Best Practices

  • Low Cell Viability after Dissociation: Reduce the trituration force and incubation times with enzymes. Ensure all solutions are ice-cold.

  • Difficulty in Obtaining a Giga-ohm Seal: Ensure the pipette tip is clean and fire-polished. Use high-quality glass capillaries. The osmolarity of the internal and external solutions should be closely matched.

  • No Response to Peptide Application: Verify the integrity of the synthetic peptide. Increase the concentration of the peptide. Confirm the expression of the receptor in heterologous systems.

  • High Background Noise: Ensure proper grounding of the electrophysiology rig. Use a Faraday cage to shield from electrical interference.

Conclusion and Future Directions

The study of neuropeptide function in cnidarians is a rapidly evolving field. While direct electrophysiological interrogation of individual neurons remains a frontier, the combination of neuronal dissociation, extracellular recording, and heterologous expression provides a powerful toolkit to dissect the roles of neuropeptides like Tyr-Arg-Ile-NH2. The protocols outlined in this guide offer a starting point for researchers to explore the fascinating world of cnidarian neurophysiology. Future advancements in culturing techniques and recording technologies will undoubtedly open new avenues for understanding the intricate workings of these ancient nervous systems.

References

  • Assmann, M., Kuhn, A., Dürrnagel, S., Holstein, T. W., & Gründer, S. (2014). The comprehensive analysis of DEG/ENaC subunits in Hydra reveals a large variety of peptide-gated channels, potentially involved in neuromuscular transmission. BMC Biology, 12(1), 84. [Link]

  • Grimmelikhuijzen, C. J. P., & Spencer, A. N. (1984). FMRFamide-like immunoreactivity in the nervous system of the medusa Polyorchis penicillatus. The Journal of Comparative Neurology, 230(3), 361–371. [Link]

  • Moosler, A., Rinehart, K. L., & Grimmelikhuijzen, C. J. P. (1997). Isolation of three novel neuropeptides, the Cyanea-RFamides I-III, from Scyphomedusae. Biochemical and Biophysical Research Communications, 236(3), 743–749. [Link]

  • Takahashi, T. (2020). Comparative Aspects of Structure and Function of Cnidarian Neuropeptides. Frontiers in Endocrinology, 11, 339. [Link]

  • Fujisawa, T. (2011). The Importance of GLWamide Neuropeptides in Cnidarian Development and Physiology. International Journal of Cell Biology, 2011, 890345. [Link]

  • Lovas, J. R., & Yuste, R. (2021). Dissociation and reaggregation of Hydra vulgaris for studies of self-organization. STAR Protocols, 2(3), 100748. [Link]

  • Nakanishi, N., Ren, Q., & Martindale, M. Q. (2020). Expression Analysis of Cnidarian-Specific Neuropeptides in a Sea Anemone Unveils an Apical-Organ-Associated Nerve Net That Disintegrates at Metamorphosis. Frontiers in Neuroscience, 14, 137. [Link]

  • Takahashi, T., & Hatta, M. (2019). Insight into the Molecular and Functional Diversity of Cnidarian Neuropeptides. International Journal of Molecular Sciences, 20(23), 5949. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing Tyr-Arg-Ile-NH2 (YRI-NH2)

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket Subject: Optimization of YRI-NH2 Stability in Aqueous Solution Assigned Specialist: Senior Application Scientist, Peptide Formulation Div.

Introduction

Welcome to the Technical Support Center. You are likely working with Tyr-Arg-Ile-NH2 (YRI-NH2) , a bioactive tripeptide often utilized in neuropeptide research or as a model for amphiphilic cationic peptides.

To stabilize this molecule, you must understand its specific structural vulnerabilities:

  • N-Terminal Tyrosine (Tyr): Highly susceptible to oxidative cross-linking (dimerization) and yellowing.

  • Central Arginine (Arg): Imparts a strong positive charge (pKa ~12.5), driving rapid adsorption to negatively charged surfaces (glass/silica).

  • C-Terminal Amide (-NH2): Protects against carboxypeptidases but introduces a risk of deamidation at high pH.

This guide provides immediate troubleshooting steps, mechanistic insights, and validated protocols to maximize the half-life of your peptide.

Module 1: Troubleshooting Guide (FAQs)

Q1: My peptide solution has turned a faint yellow over time. Is it still usable?

Diagnosis: Tyrosine Oxidation. The yellow color indicates the formation of Dityrosine or Nitrotyrosine species. This is an irreversible chemical change. The "yellow" product is often a radical-mediated dimer of two peptide molecules.

  • Action: Discard the solution for quantitative work.

  • Prevention: Degas buffers to remove dissolved oxygen, add antioxidants (Methionine or EDTA), and store away from light.

Q2: I see a significant loss of peptide mass (low HPLC peak area) but no degradation peaks. Where did it go?

Diagnosis: Surface Adsorption (The "Arginine Effect"). The Arginine residue makes YRI-NH2 cationic at neutral pH. Borosilicate glass and standard polypropylene have negative surface charges (silanol/carboxylate groups). Your peptide is electrostatically sticking to the container walls.

  • Action: Switch to Protein LoBind® tubes or silanized glass vials immediately.

  • Prevention: Add 0.05% Polysorbate 20 (PS20) or maintain higher ionic strength (150 mM NaCl) to shield charges.

Q3: I see a "split peak" or a new peak eluting just before the main peak on HPLC.

Diagnosis: Deamidation. The C-terminal amide (-NH2) has likely hydrolyzed to the free acid form (Tyr-Arg-Ile-OH ). This usually happens at pH > 7.0.

  • Action: Check the pH of your buffer. If it is above 7.0, adjust it down.

  • Prevention: Maintain formulation pH between 4.5 and 6.0.

Module 2: Mechanistic Analysis & Visualization

The Oxidation Pathway

Tyrosine oxidation is the primary chemical instability mode for YRI-NH2. It proceeds via a radical mechanism, often catalyzed by trace metals (Fe, Cu) in the buffer.

Tyr_Oxidation YRI Native Peptide (Tyr-Arg-Ile-NH2) Radical Tyrosyl Radical (Tyr•) YRI->Radical Light / Metal Ions / O2 Dityr Dityrosine Dimer (Yellow/Fluorescent) Radical->Dityr Dimerization Dopa DOPA / Quinones (Brown Pigment) Radical->Dopa Hydroxylation

Figure 1: Tyrosine oxidation cascade leading to discoloration and aggregation.

The Adsorption Logic

Use this decision tree to determine if your instability is physical (adsorption) or chemical (degradation).

Stability_Logic Start Issue: Low Potency / Purity Check_Mass Is the Mass Balance Conserved? (Do degradant peaks = loss of main peak?) Start->Check_Mass Yes_Chem Chemical Instability Check_Mass->Yes_Chem Yes No_Phys Physical Instability (Adsorption) Check_Mass->No_Phys No Check_Color Solution Color? Yes_Chem->Check_Color Container Container Type? No_Phys->Container Yellow Oxidation (Tyr) Check_Color->Yellow Yellow Clear Hydrolysis/Deamidation Check_Color->Clear Colorless Glass Adsorption to Silanol Groups (Switch to Plastic/Silanized) Container->Glass Standard Glass Plastic Hydrophobic Binding (Ile) (Add Surfactant) Container->Plastic Standard Plastic

Figure 2: Troubleshooting logic for distinguishing adsorption from degradation.

Module 3: Formulation Protocols

Protocol A: Surface Adsorption Profiling

Objective: Quantify peptide loss due to container interaction. Materials: 10 µM YRI-NH2 solution in PBS (pH 7.4).

Container TypeExpected Recovery (1 hr)Recommendation
Borosilicate Glass < 40%AVOID. Strong electrostatic binding to Arg.
Standard Polypropylene 60-70%Caution. Hydrophobic binding to Ile.
Protein LoBind® (Eppendorf) > 95%Recommended for storage.
Silanized Glass > 90%Recommended for HPLC vials.

Step-by-Step:

  • Prepare a 10 µM stock solution.

  • Aliquot 1 mL into (A) Glass vial, (B) Standard PP tube, (C) LoBind tube.

  • Incubate at Room Temperature for 2 hours.

  • Analyze supernatant by RP-HPLC (do not vortex before sampling).

  • Calculate Recovery = (Area_Sample / Area_Initial) × 100.

Protocol B: Stabilization Buffer Formulation

Objective: Create a vehicle that minimizes oxidation and deamidation.

Recommended Formulation:

  • Buffer: 10 mM Sodium Citrate or Histidine (pH 5.5).

  • Tonicity: 150 mM NaCl (Shields charges, reducing adsorption).

  • Antioxidant: 0.5 mM Methionine (Acts as a "sacrificial" antioxidant to protect Tyr).

  • Chelator: 0.1 mM EDTA (Removes metal ions that catalyze oxidation).

Why pH 5.5?

  • Deamidation: Minimized (Reaction rate is lowest between pH 3-5).

  • Oxidation: Tyrosine oxidation is proton-coupled; maintaining a lower pH keeps the phenolic group protonated and less reactive.

References

  • Schiene-Fischer, C. (2014). Oxidation of tyrosine and its peptides. Archives of Biochemistry and Biophysics. Link

  • Kristensen, K., et al. (2015).[1] Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic. PLoS ONE. Link

  • Manning, M.C., et al. (2010). Stability of Protein Pharmaceuticals: An Update. Pharmaceutical Research. Link

  • Payne, R.W., et al. (2006). The mechanism of peptide deamidation. Journal of Biological Chemistry. Link

  • USP <1049> . Immunogenicity Assays—Design and Validation of Immunoassays to Detect Anti-Drug Antibodies. (Relevant for peptide handling standards). Link

Sources

Technical Support Center: Stability and Storage of Tyrosyl-arginyl-isoleucinamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Tyrosyl-arginyl-isoleucinamide (Tyr-Arg-Ile-NH₂). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this peptide during storage. Proper handling and storage are critical for obtaining reproducible experimental results and preserving the peptide's biological activity. This guide provides answers to common questions, detailed troubleshooting protocols, and the scientific rationale behind our recommendations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage of Tyrosyl-arginyl-isoleucinamide.

Q1: What is the optimal method for long-term storage of Tyrosyl-arginyl-isoleucinamide?

A: The most effective way to ensure long-term stability is to store the peptide in its lyophilized (powder) form at -20°C, or preferably at -80°C.[1] Lyophilization, or freeze-drying, removes water, which is a primary catalyst for several degradation pathways like hydrolysis.[2][3] When stored as a dry powder under these conditions and protected from light, the peptide can remain stable for several years.[4]

Q2: I need to use the peptide in solution. How should I store it, and for how long?

A: Storing peptides in solution is not recommended for extended periods due to significantly reduced stability.[5][6] If solution storage is unavoidable, you must take several precautions:

  • Use a Sterile Buffer: Dissolve the peptide in a sterile buffer, ideally at a slightly acidic pH of 5-6, which can help minimize base-catalyzed degradation.[6]

  • Aliquot: To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into single-use aliquots.[4][5]

  • Freeze Promptly: Store the aliquots frozen at -20°C or -80°C.[5]

  • Limited Shelf-Life: Even under these conditions, the shelf-life is limited. For critical applications, a freshly prepared solution is always superior. Do not store in solution for more than a few days.[5]

Q3: My lyophilized peptide appears clumpy or has reduced in volume. What happened?

A: This is likely due to moisture absorption, a phenomenon known as deliquescence. The Arginine (Arg) residue in your peptide sequence is hygroscopic, meaning it readily attracts and absorbs moisture from the air.[4] This can happen if the vial is opened while still cold, causing atmospheric water to condense on the cold powder. This compromises stability and can make accurate weighing difficult. To prevent this, always allow the peptide vial to equilibrate to room temperature in a desiccator before opening.[5]

Q4: I've observed a loss of activity in my experiments, but my peptide concentration seems correct. What could be the cause?

A: A loss of biological activity without a change in concentration (as measured by absorbance, for instance) often points to subtle chemical modifications that do not significantly alter the peptide's mass. The most likely culprit for Tyrosyl-arginyl-isoleucinamide is oxidation of the Tyrosine (Tyr) residue.[7] The phenolic side chain of Tyrosine is susceptible to oxidation, forming a tyrosyl radical which can lead to inactive derivatives.[8] This process can be accelerated by exposure to air (oxygen) and light.

Part 2: Troubleshooting Guide: Identifying and Mitigating Degradation

This guide provides a structured approach to troubleshooting common stability issues encountered with Tyrosyl-arginyl-isoleucinamide.

Problem: Loss of Purity Over Time (Observed as New Peaks in HPLC Analysis)

Probable Cause 1: Hydrolysis

  • Causality: Hydrolysis is the cleavage of the peptide bonds that form the backbone of the peptide.[9] This reaction is catalyzed by water and can be significantly accelerated at pH extremes (both acidic and basic conditions).[10] The result is the fragmentation of your peptide into smaller, inactive pieces, which will appear as new, typically earlier-eluting peaks in a reversed-phase HPLC chromatogram.

  • Solution & Mitigation:

    • Prioritize Lyophilized Storage: The most effective preventative measure is to store the peptide as a lyophilized powder, as this removes the water necessary for hydrolysis.[2]

    • Control pH in Solution: If working in solution, maintain a pH between 5 and 6. Avoid highly acidic or alkaline (pH > 8) buffers.

    • Use Aprotic Solvents for Reconstitution: For initial solubilization, consider solvents with minimal water content if compatible with your final application, before diluting into your aqueous buffer.

Probable Cause 2: Oxidation

  • Causality: The Tyrosine residue in your peptide is particularly susceptible to oxidation.[7] Atmospheric oxygen, trace metal ions, or light exposure can trigger the formation of tyrosyl radicals, leading to cross-linking or other modifications.[8] These oxidized species will present as new peaks in your HPLC analysis, often eluting close to the parent peptide peak.

  • Solution & Mitigation:

    • Inert Atmosphere: When storing the lyophilized powder, especially after the vial has been opened, it is best practice to purge the vial with an inert gas like argon or nitrogen before resealing.[1][5]

    • Protect from Light: Store both lyophilized and solution forms in amber vials or otherwise protected from light to prevent photo-oxidation.[4][5]

    • Consider Antioxidants: For solution formulations requiring longer-term storage, the inclusion of antioxidants may be considered, but this must be validated for compatibility with your specific assay.

Problem: Low Peptide Recovery or Inconsistent Concentration

Probable Cause: Adsorption to Surfaces

  • Causality: Tyrosyl-arginyl-isoleucinamide contains Isoleucine, a hydrophobic amino acid. Hydrophobic peptides have a tendency to adsorb to surfaces, particularly plastics like standard polypropylene.[5] This can lead to a significant loss of peptide, especially from dilute solutions, resulting in lower-than-expected concentrations and poor recovery.

  • Solution & Mitigation:

    • Vial Selection: Store peptide solutions in glass vials or low-protein-binding plastic vials.[5]

    • Pre-treatment: For highly sensitive applications, pre-silanizing glass vials can further reduce adsorption.

    • Solubilization Protocol: When dissolving the peptide, ensure it is fully solubilized before making final dilutions. Briefly vortexing or sonicating can help, but avoid excessive energy that could induce aggregation.

Part 3: Protocols and Methodologies

Protocol 1: Recommended Storage and Handling Workflow

This protocol outlines the best practices for handling your peptide from receipt to experimental use.

Materials:

  • Lyophilized Tyrosyl-arginyl-isoleucinamide in a sealed vial

  • Desiccator

  • Inert gas (Argon or Nitrogen)

  • Low-protein-binding microcentrifuge tubes or glass vials

  • Sterile, pH 5-6 buffer (e.g., 10 mM Acetate buffer)

Step-by-Step Procedure:

  • Initial Storage: Upon receipt, immediately place the sealed vial of lyophilized peptide in a -20°C or -80°C freezer.

  • Preparation for Use: a. Transfer the vial from the freezer to a desiccator at room temperature. b. Allow the vial to equilibrate to room temperature for at least 30 minutes. This is a critical step to prevent water condensation. [5]

  • Weighing and Reconstitution: a. Briefly centrifuge the vial to ensure all powder is at the bottom. b. In a low-humidity environment, quickly weigh the desired amount of peptide into a new, appropriate vial (glass or low-binding plastic). c. For the remaining stock, gently purge the original vial with argon or nitrogen, seal tightly with parafilm, and return to -20°C or -80°C storage.[5]

  • Solubilization: a. Add the required volume of sterile, pH 5-6 buffer to the newly weighed peptide. b. Vortex gently until the peptide is fully dissolved.

  • Aliquoting and Solution Storage: a. Immediately dispense the solution into single-use aliquots in low-binding tubes. b. Flash-freeze the aliquots and store them at -20°C or -80°C. Avoid slow freezing, which can promote aggregation. c. For use, thaw a single aliquot rapidly and keep it on ice. Do not refreeze any unused portion of the thawed aliquot.[5]

Protocol 2: Basic Stability Assessment by RP-HPLC

This protocol provides a general method for monitoring the purity of your peptide over time. A stability-indicating method should be able to separate the intact peptide from all potential degradation products.[11]

Instrumentation & Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.[12]

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Peptide samples (initial time point T=0, and subsequent time points).

Step-by-Step Procedure:

  • Sample Preparation: Prepare a ~1 mg/mL stock solution of your peptide and dilute it to an appropriate concentration (e.g., 0.1 mg/mL) using Mobile Phase A.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 214 nm and 280 nm (214 for the peptide bond, 280 for the Tyrosine side chain).[12]

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

  • Gradient Elution: A shallow gradient is often best for peptide separations.[13][14]

    • 0-5 min: 5% B

    • 5-35 min: 5% to 65% B (linear gradient)

    • 35-40 min: 65% to 95% B (wash step)

    • 40-45 min: 95% B

    • 45-50 min: 95% to 5% B (re-equilibration)

  • Analysis:

    • Run a sample of the freshly prepared peptide to establish the initial purity profile (T=0). The main peak corresponds to your intact peptide.

    • Analyze samples from your stability study (stored under various conditions) at subsequent time points.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks. A decrease in the main peak's relative area and the appearance of new peaks indicate degradation.

Part 4: Visualizations & Data Summary

Table 1: Summary of Recommended Storage Conditions for Tyrosyl-arginyl-isoleucinamide
Form Temperature Duration Key Considerations
Lyophilized -20°C to -80°CYearsMust be kept dry and protected from light.[4][5][6]
4°CWeeks to MonthsShort-term only. Risk of moisture absorption increases.[6]
Room TemperatureDaysNot recommended; for shipping or brief transport only.[5]
In Solution -20°C to -80°CDaysMust be in single-use aliquots in a sterile, pH 5-6 buffer.[6]
4°C< 24 hoursVery short-term; for immediate experimental use only.
Diagrams

TroubleshootingWorkflow Start Problem Observed: Peptide Degradation Suspected CheckPurity Analyze by RP-HPLC (Protocol 2) Start->CheckPurity PhysicalChange Physical Change? (Clumping) Start->PhysicalChange Visual Inspection NewPeaks New Peaks Present? CheckPurity->NewPeaks Purity Loss LowRecovery Low Recovery/ Concentration? CheckPurity->LowRecovery Mass Loss Oxidation Probable Cause: Oxidation (Tyr residue) NewPeaks->Oxidation Yes Hydrolysis Probable Cause: Hydrolysis (Peptide bonds) NewPeaks->Hydrolysis Yes Adsorption Probable Cause: Adsorption (Hydrophobicity) LowRecovery->Adsorption Yes Moisture Probable Cause: Moisture (Hygroscopic Arg) PhysicalChange->Moisture Yes Sol_Oxidation Solution: - Use inert gas - Protect from light Oxidation->Sol_Oxidation Sol_Hydrolysis Solution: - Store lyophilized - Control pH (5-6) Hydrolysis->Sol_Hydrolysis Sol_Adsorption Solution: - Use glass/low-bind vials - Ensure full solubilization Adsorption->Sol_Adsorption Sol_Moisture Solution: - Warm vial before opening - Use desiccator Moisture->Sol_Moisture

Caption: Troubleshooting workflow for identifying peptide degradation.

DegradationPathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_physical Physical Instability Peptide {Tyrosyl-arginyl-isoleucinamide | H-Tyr-Arg-Ile-NH₂} OxidizedTyr Oxidized Products (e.g., Dityrosine) Peptide->OxidizedTyr O₂, light, metal ions Fragments Peptide Fragments (e.g., Tyr-Arg + Ile-NH₂) Peptide->Fragments H₂O, acid/base Adsorbed Adsorption to Surface Peptide->Adsorbed Hydrophobic interaction

Caption: Primary degradation pathways for Tyr-Arg-Ile-NH₂.

References

  • WO2018013673A1 - Stabilizing excipients for therapeutic protein formulations - Google Patents. (n.d.).
  • Handling and Storage of Peptides - FAQ | AAPPTEC. (n.d.). Retrieved from [Link]

  • L-tyrosyl-N-(6-amino-6-oxohexyl)-L-isoleucinamide | C27H44N4O5 - PubChem. (n.d.). Retrieved from [Link]

  • Tyrosyl-arginyl-phenylalanyl-glycinamide | C26H36N8O5 | CID 127510 - PubChem. (n.d.). Retrieved from [Link]

  • Instability of Peptide and Possible Causes of Degradation - Encyclopedia.pub. (2023). Retrieved from [Link]

  • Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech. (2024). Retrieved from [Link]

  • Peptide Storage and Handling Guidelines - GenScript. (n.d.). Retrieved from [Link]

  • Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review - PMC - NIH. (2023). Retrieved from [Link]

  • HPLC Analysis Methods for Peptide Characterization | Laboratory Research - Biovera. (2023). Retrieved from [Link]

  • Freeze-drying: producing stable peptides - Manufacturing Chemist. (2023). Retrieved from [Link]

  • HPLC Analysis and Purification of Peptides - PMC. (n.d.). Retrieved from [Link]

  • Stability-indicating methods for peptide drug analysis - AMSbiopharma. (2023). Retrieved from [Link]

  • Spectroscopic properties of tyrosyl radicals in dipeptides - PubMed - NIH. (2001). Retrieved from [Link]

  • Chemical Pathways of Peptide Degradation. II. Kinetics of Deamidation of an Asparaginyl Residue in a Model Hexapeptide - PubMed. (1990). Retrieved from [Link]

  • 5 types of formulation excipients and how they impact biologics stability. (n.d.). Retrieved from [Link]

  • Decomposition of peptide chain: a oxidation; b hydrolysis - ResearchGate. (n.d.). Retrieved from [Link]

  • Use of excipients to control aggregation in peptide and protein formulations - ResearchGate. (2022). Retrieved from [Link]

  • HPLC Tech Tip: Approach to Peptide Analysis - Phenomenex. (n.d.). Retrieved from [Link]

  • Basics of HPLC Peptide Analysis | LCGC International. (2021). Retrieved from [Link]

  • Excipient Selection for Protein Stabilization - Pharmaceutical Technology. (2015). Retrieved from [Link]

  • 2.11: Peptide Hydrolysis - Chemistry LibreTexts. (2023). Retrieved from [Link]

Sources

Resolving solubility issues with TFA salt of Antho-RIamide II

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses solubility, handling, and stability issues specifically for the TFA salt of Antho-RIamide II (Sequence: H-Tyr-Arg-Ile-NH₂ ).

Topic: Troubleshooting Solubility, Stability, and Biological Compatibility

Product: Antho-RIamide II (Trifluoroacetate Salt) Sequence: Tyr-Arg-Ile-NH₂ MW: 449.55 Da Classification: Neuropeptide (Sea Anemone Anthopleura elegantissima)

Part 1: Executive Technical Summary

Antho-RIamide II is a cationic tripeptide used primarily in neurophysiology to study muscle inhibition in cnidarians. Synthetic preparations are typically delivered as a Trifluoroacetate (TFA) salt due to the use of TFA in High-Performance Liquid Chromatography (HPLC) purification.[1]

While the peptide sequence itself (Tyr-Arg-Ile-NH₂ ) is hydrophilic and theoretically water-soluble, the TFA counter-ion introduces specific physicochemical challenges. Users frequently misidentify pH-induced precipitation or TFA cytotoxicity as "solubility issues."

Physicochemical Profile
PropertyDataNotes
Sequence H-Tyr-Arg-Ile-NH₂C-terminal amidation protects against carboxypeptidases.
Net Charge (pH 7.0) +2N-terminus (+1), Arg (+1).
Hydrophobicity Low-ModerateContains hydrophobic Ile and aromatic Tyr, but dominated by cationic Arg.
Salt Form TFA (CF₃COO⁻)Strong acid counter-ion. Residual content typically 10–40% by weight.
Isoelectric Point (pI) > 10.0Highly basic.

Part 2: Troubleshooting Guide (Q&A)

Category A: Solubility & Dissolution[2]

Q1: I added the peptide directly to my assay buffer (PBS/Sea Water), and it precipitated or became cloudy. Why? A: This is likely a "Salting-Out" effect combined with pH shock. The TFA salt forms a highly acidic micro-environment when it first contacts the liquid. If you add the solid peptide directly to a high-salt buffer (like PBS or Artificial Sea Water), the sudden competition between the high concentration of buffer salts (Phosphate/Chloride) and the peptide counter-ions can force the peptide out of solution before it fully solvates.

  • The Fix: Always dissolve the peptide in sterile distilled water or 0.1% Acetic Acid first to create a concentrated stock solution (e.g., 10 mM). Once fully dissolved, dilute this stock into your assay buffer.

Q2: The peptide won't dissolve in DMSO. I thought peptides were soluble in organic solvents? A: TFA salts are polar ionic species. They dissolve poorly in non-polar organic solvents. While many hydrophobic peptides require DMSO, Antho-RIamide II is a short, cationic salt. It prefers aqueous environments.

  • The Fix: Use water. If DMSO is absolutely required for your specific protocol, you must first dissolve the peptide in a minimal volume of water, then dilute with DMSO (keep water content >5% to maintain the solvation shell around the salt ions).

Q3: My solution is clear, but the pH dropped to 3.0. Is this normal? A: Yes. The TFA counter-ion is the conjugate base of a strong acid. Dissolving a TFA salt in unbuffered water will generate an acidic solution (pH 2–3).

  • The Fix: If you need a neutral stock, dissolve in water, then carefully adjust the pH using 0.1 M NaOH or dilute into a strong buffer (e.g., 100 mM HEPES, pH 7.4). Caution: Do not use high concentrations of Phosphate buffer during the initial dissolution step to avoid precipitation.

Category B: Biological Activity & Toxicity

Q4: The peptide kills my cells/tissues even at control concentrations. Is the peptide toxic? A: It is likely TFA toxicity , not peptide toxicity. TFA is a metabolic inhibitor and can acidify culture media. In sensitive assays (e.g., neuronal patch-clamping or muscle baths), free trifluoroacetate ions can interfere with ion channels and cellular metabolism.

  • The Fix: You must perform a TFA-to-Chloride exchange (Protocol below) or use a "Salt-Free" custom synthesis if your assay is sensitive to >0.01% TFA.

Part 3: Critical Protocols

Protocol 1: Step-by-Step Solubility Testing

Use this workflow to determine the optimal solvent without wasting the entire batch.

  • Weigh 1 mg of Antho-RIamide II TFA salt.

  • Add 50 µL of sterile distilled water (Target conc: 20 mg/mL).

  • Vortex for 30 seconds.

    • If clear: Proceed to dilute with buffer.

    • If cloudy: Add 10 µL of 10% Acetic Acid. Sonicate for 5 minutes.

  • Measure pH of the stock solution. It will likely be acidic.

  • Neutralization (Optional): Slowly add 1 M HEPES buffer (pH 7.5) until the desired pH is reached. Do not use NaOH directly as it can cause local precipitation.

Protocol 2: TFA Removal (HCl Exchange)

Required for sensitive physiological assays to replace toxic TFA ions with biocompatible Chloride ions.

  • Dissolve the peptide in 100 mM HCl to a concentration of 1–2 mg/mL.

  • Incubate at room temperature for 5 minutes. (The excess Cl⁻ displaces the TFA⁻).

  • Freeze the solution in liquid nitrogen or at -80°C.

  • Lyophilize (freeze-dry) overnight.

  • Repeat steps 1–4 two more times to ensure >98% exchange.

  • Result: Antho-RIamide II HCl Salt .

Part 4: Visualizing the Workflow

Figure 1: Solubility Decision Tree

This logic gate ensures you choose the correct solvent system based on the peptide's salt form and your assay requirements.

SolubilityLogic Start Start: Antho-RIamide II (TFA Salt) CheckAssay Is the Assay TFA-Sensitive? Start->CheckAssay Exchange Perform TFA-to-HCl Exchange (Protocol 2) CheckAssay->Exchange Yes (Cells/Tissue) SolventChoice Select Solvent CheckAssay->SolventChoice No (Biochem/HPLC) Exchange->SolventChoice Water Dissolve in Sterile Water SolventChoice->Water Standard Acid Dissolve in 10% Acetic Acid SolventChoice->Acid If Water Fails Precipitation Precipitation Observed? Water->Precipitation Acid->Precipitation BufferAdd Dilute into Assay Buffer Success Ready for Assay BufferAdd->Success Precipitation->BufferAdd No Sonication Sonicate & Warm (37°C) Precipitation->Sonication Yes Sonication->BufferAdd

Caption: Decision matrix for solubilizing Antho-RIamide II TFA salt, prioritizing TFA removal for biological assays.

Part 5: References

  • Nothacker, H. P., et al. (1991). Isolation of two novel neuropeptides from sea anemones: the unusual, biologically active L-3-phenyllactyl-Tyr-Arg-Ile-NH2 and its des-phenyllactyl fragment Tyr-Arg-Ile-NH2.[1] Peptides, 12(6), 1165–1173.[1]

  • LifeTein. (n.d.). TFA Removal Service: Switch to Acetate or HCl Salt Form. Retrieved from

  • Bachem. (2020). Peptide Handling Guidelines: Solubility and Stability. Retrieved from

  • Thermo Fisher Scientific. (n.d.). Determination of Trifluoroacetic Acid (TFA) in Peptides. Application Note 115.

Sources

Technical Support Center: Tyr-Arg-Ile-NH2 Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing the synthetic peptide Tyr-Arg-Ile-NH2 in receptor binding studies. This guide, curated by senior application scientists, provides in-depth troubleshooting strategies and answers to frequently asked questions to address challenges such as low receptor binding affinity. Our goal is to equip you with the scientific rationale and practical protocols to ensure the integrity and success of your experiments.

Troubleshooting Guide: Low Receptor Binding Affinity of Tyr-Arg-Ile-NH2

This section addresses the common issue of lower-than-expected binding affinity for Tyr-Arg-Ile-NH2 in a question-and-answer format, providing potential causes and systematic solutions.

Q1: I am observing significantly lower binding affinity for Tyr-Arg-Ile-NH2 than anticipated. What are the primary factors I should investigate?

Observing low binding affinity for a peptide like Tyr-Arg-Ile-NH2 can stem from several factors, ranging from the integrity of the peptide itself to the experimental conditions of the binding assay. A logical troubleshooting approach is crucial for identifying the root cause.

Initial Troubleshooting Workflow

start Low Binding Affinity Observed peptide_integrity Step 1: Verify Peptide Integrity & Concentration start->peptide_integrity receptor_quality Step 2: Assess Receptor Preparation Quality peptide_integrity->receptor_quality Peptide OK assay_conditions Step 3: Optimize Assay Conditions receptor_quality->assay_conditions Receptor OK data_analysis Step 4: Review Data Analysis assay_conditions->data_analysis Conditions Optimized conclusion Systematically Address Potential Issues data_analysis->conclusion Analysis Verified

Caption: A stepwise approach to troubleshooting low binding affinity.

A comprehensive investigation should begin with the most fundamental components of your assay: the peptide and the receptor preparation.

  • Peptide Integrity and Concentration: The quality and accurate quantification of your Tyr-Arg-Ile-NH2 peptide are paramount. Degradation, improper storage, or inaccurate concentration determination can all lead to misleadingly low affinity measurements.

  • Receptor Preparation Quality: The source and quality of your receptor preparation (e.g., cell membranes, purified protein) are critical. Low receptor expression, misfolding, or degradation will inevitably result in poor binding.

  • Assay Conditions: The biochemical environment of the binding assay, including buffer composition, pH, ionic strength, and temperature, must be optimized to facilitate the specific peptide-receptor interaction.

  • Data Analysis: Errors in data processing and the choice of binding model can lead to inaccurate affinity estimates.

Q2: How can I confirm the integrity and concentration of my Tyr-Arg-Ile-NH2 peptide stock?

Ensuring the quality of your peptide is a critical first step. Lyophilized peptides can be sensitive to storage conditions, and errors in quantification are common.

Recommended Verification Protocols:

ParameterMethodRationale
Purity & Identity High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS)HPLC will separate the desired peptide from any contaminants or degradation products, while MS will confirm its molecular weight, verifying the correct sequence.
Concentration Amino Acid Analysis (AAA)This is the gold standard for accurate peptide quantification. It involves hydrolyzing the peptide into its constituent amino acids and quantifying each. This method is more accurate than relying on the weight of the lyophilized powder, which can contain salts and water.[1]
Aggregation State Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC)Peptides can self-aggregate, which can mask the binding site and reduce the effective concentration of monomeric peptide available for receptor binding.[2][3]

Step-by-Step Protocol for Peptide Stock Preparation and Storage:

  • Reconstitution: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation. Reconstitute the peptide in a solvent appropriate for its sequence. For Tyr-Arg-Ile-NH2, which contains a hydrophobic isoleucine and a basic arginine, a small amount of a polar organic solvent like DMSO, followed by dilution with an aqueous buffer, is often effective.

  • Solubility Test: Before preparing a large stock, test the solubility of a small aliquot in your chosen solvent and final assay buffer.

  • Stock Concentration: Prepare a concentrated stock solution (e.g., 1-10 mM) to minimize the volume added to your assay, which can help avoid introducing interfering substances.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[4] Store aliquots at -20°C or -80°C.

Q3: My peptide is fine. What aspects of my receptor preparation should I scrutinize?

The quality of the receptor preparation is a common source of variability in binding assays.

Key Considerations for Receptor Preparations:

Receptor SourceKey Quality Control ChecksRationale
Cell Membranes - Protein Concentration: Bradford or BCA assay. - Receptor Expression Level: Western blot or ELISA with a validated antibody. - Receptor Functionality: Functional assay (if available) to confirm the receptor is active.Ensures consistency between batches and confirms the presence of the target receptor in a functional state.
Purified Receptors - Purity: SDS-PAGE and Coomassie staining or silver staining. - Identity: Mass spectrometry. - Folding and Activity: Circular dichroism (CD) spectroscopy or a functional assay.Confirms the purity, identity, and correct folding of the receptor, which is essential for proper ligand binding.

Troubleshooting Receptor-Related Issues:

  • Low Receptor Density: If using cell membranes, low receptor expression will result in a low signal-to-noise ratio. Consider using a cell line with higher expression or optimizing transfection/expression conditions. For saturation binding experiments, a low Bmax (maximal binding capacity) can make it difficult to accurately determine the Kd (dissociation constant).[5]

  • Receptor Degradation: Ensure that protease inhibitors are included in all buffers used during receptor preparation. Store membrane preparations and purified receptors at -80°C.

  • Improper Receptor Solubilization (for purified receptors): If the receptor is a transmembrane protein, the choice of detergent for solubilization is critical for maintaining its native conformation. Screen a panel of detergents to find one that preserves receptor activity.

Q4: How can I optimize my binding buffer and other assay conditions to improve the affinity of Tyr-Arg-Ile-NH2?

The composition of the assay buffer can significantly influence peptide-receptor interactions by affecting the charge, conformation, and stability of both molecules.[6][7]

Systematic Buffer Optimization Strategy:

start Initial Buffer Conditions ph_optimization Vary pH (e.g., 6.0-8.5) start->ph_optimization ionic_strength Vary Salt Concentration (e.g., 50-200 mM NaCl) ph_optimization->ionic_strength divalent_cations Test Divalent Cations (e.g., Mg²⁺, Ca²⁺) ionic_strength->divalent_cations additives Include Additives (e.g., BSA, protease inhibitors) divalent_cations->additives optimal_buffer Optimal Buffer Identified additives->optimal_buffer

Caption: A flowchart for systematic optimization of binding buffer conditions.

Recommended Buffer Components for Optimization:

ComponentRange/ConcentrationRationale
Buffer System 20-50 mM HEPES, Tris-HCl, or PBSMaintain a stable pH. The choice of buffer can be important; for example, Tris has a primary amine that can interfere with some labeling chemistries.[3]
pH 6.0 - 8.5The ionization state of amino acid side chains in both the peptide (Tyr, Arg) and the receptor is pH-dependent. Electrostatic interactions are often crucial for binding.[2]
Ionic Strength 50-200 mM NaClModulates non-specific electrostatic interactions. High salt can reduce non-specific binding but may also weaken specific interactions.
Divalent Cations 1-5 mM MgCl₂ or CaCl₂Some receptors require divalent cations for ligand binding or to maintain their native conformation.
Additives 0.1% Bovine Serum Albumin (BSA), Protease InhibitorsBSA is often included to reduce non-specific binding of the peptide to tube walls and other surfaces. Protease inhibitors are essential to prevent degradation of both the peptide and the receptor.

Experimental Protocol: Radioligand Binding Assay Optimization

This protocol outlines a standard filtration-based radioligand binding assay, which can be adapted for optimization experiments.

  • Preparation:

    • Prepare a series of binding buffers with varying pH, ionic strength, and other components as outlined in the table above.

    • Thaw the receptor preparation (e.g., cell membranes) on ice. Resuspend in the appropriate binding buffer and determine the protein concentration.

    • Prepare serial dilutions of the unlabeled Tyr-Arg-Ile-NH2 peptide and a fixed concentration of the radiolabeled version (e.g., [³H]Tyr-Arg-Ile-NH2 or [¹²⁵I]Tyr-Arg-Ile-NH2). The concentration of the radioligand should ideally be at or below its Kd for competition assays.[5]

  • Assay Setup (in 96-well plates):

    • Total Binding: Add receptor preparation, radiolabeled peptide, and binding buffer.

    • Non-Specific Binding (NSB): Add receptor preparation, radiolabeled peptide, and a high concentration of unlabeled Tyr-Arg-Ile-NH2 (typically 100-1000 times the Kd of the radioligand).

    • Competition Binding: Add receptor preparation, radiolabeled peptide, and varying concentrations of unlabeled Tyr-Arg-Ile-NH2.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C). The incubation time should be sufficient to reach equilibrium. This should be determined experimentally by measuring binding at various time points.[6]

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold wash buffer (typically the binding buffer) to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • For competition assays, plot the percentage of specific binding against the log concentration of the unlabeled peptide and fit the data to a one-site competition model to determine the IC50, which can then be used to calculate the Ki (inhibitory constant).

Frequently Asked Questions (FAQs)

Q: What is the significance of the C-terminal amidation on Tyr-Arg-Ile-NH2?

A: The C-terminal amidation, which replaces the negatively charged carboxyl group (-COOH) with a neutral amide group (-CONH₂), has several important implications for peptide function:

  • Neutralizes Charge: It removes the negative charge at the C-terminus, which can be crucial for electrostatic interactions with the receptor binding pocket.

  • Increases Stability: The amide bond is more resistant to cleavage by carboxypeptidases, thus increasing the peptide's half-life in biological systems.

  • Mimics Native Peptides: Many endogenous neuropeptides and peptide hormones are C-terminally amidated. This modification may therefore be necessary for the peptide to adopt a bioactive conformation that is recognized by the receptor.

Q: Could my Tyr-Arg-Ile-NH2 peptide be aggregating, and how would that affect my binding results?

A: Yes, peptide aggregation is a common issue that can significantly impact binding assays.[2] Aggregates have a reduced surface area available for receptor binding and can lead to an underestimation of the true binding affinity. The hydrophobic isoleucine residue in Tyr-Arg-Ile-NH2 could contribute to a propensity for aggregation, especially at high concentrations. As mentioned earlier, techniques like DLS or SEC can be used to assess the aggregation state of your peptide solution.

Q: What are some common pitfalls in analyzing binding assay data that could lead to an inaccurate affinity value?

A: Several aspects of data analysis require careful attention:

  • Incomplete Saturation: In saturation binding experiments, if you do not use a high enough concentration of radioligand to saturate all the receptors, your Bmax will be underestimated, and your Kd may be inaccurate.[5]

  • High Ligand Depletion: If a significant fraction (>10%) of the radioligand binds to the receptor, the free concentration of the ligand will be substantially lower than the total added concentration, violating a key assumption of many binding models.[5] This can be addressed by using a lower receptor concentration.

  • Incorrect Model Fitting: Using an inappropriate binding model (e.g., a one-site model for a two-site interaction) will yield inaccurate parameters. Always visually inspect your data and consider the biological plausibility of your model.

  • Poorly Defined Non-Specific Binding: If the non-specific binding is very high or not properly determined, it will lead to errors in the calculated specific binding and subsequent affinity estimates.

Q: Are there alternative assay formats I could try if I continue to have issues with my current method?

A: Yes, if you are struggling with a traditional radioligand filtration assay, you might consider other techniques:

  • Scintillation Proximity Assay (SPA): This is a homogeneous assay where the receptor is bound to a scintillant-containing bead. Only radioligand that is bound to the receptor will be close enough to the bead to generate a signal, eliminating the need for a separation step.[5]

  • Surface Plasmon Resonance (SPR): This is a label-free technique that measures the binding of the peptide to a receptor immobilized on a sensor chip in real-time. It provides kinetic information (association and dissociation rates) in addition to affinity.

  • Isothermal Titration Calorimetry (ITC): This label-free method directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction.

Each of these methods has its own set of advantages and disadvantages, and the best choice will depend on the specific characteristics of your peptide and receptor.

References

  • Should My Peptide Be Amidated? - LifeTein. (2025, July 30). LifeTein. Retrieved January 23, 2024, from [Link]

  • Zapadka, K. L., Becher, F. J., Gomes dos Santos, A. L., & Jackson, S. E. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(6), 20170030. [Link]

  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. (2014). Iranian Journal of Pharmaceutical Research, 13(4), 1315–1322. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012, May 1). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Mapping low-affinity/high-specificity peptide–protein interactions using ligand-footprinting mass spectrometry. (2019). Proceedings of the National Academy of Sciences, 116(44), 22173–22182. [Link]

  • N-Terminal Modification of the Tetrapeptide Arg-Leu-Tyr-Glu, a Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Antagonist, Improves Antitumor Activity by Increasing its Stability against Serum Peptidases. (2019). Molecular Pharmacology, 96(6), 692–701. [Link]

  • The effect of amidation on the behaviour of antimicrobial peptides. (2015). Amino Acids, 47(12), 2471–2481. [Link]

  • Radioligand Binding Assay | Gifford Bioscience. (n.d.). Gifford Bioscience. Retrieved January 23, 2024, from [Link]

  • Zapadka, K. L., Becher, F. J., Gomes dos Santos, A. L., & Jackson, S. E. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(6), 20170030. [Link]

  • Tyr-D-Arg-Phe-beta-Ala-NH2, a novel dermorphin analog, impairs memory consolidation in mice. (1994). Peptides, 15(4), 657–662. [Link]

  • Strategies for improving peptide stability and delivery. (2022). Pharmaceuticals, 15(10), 1266. [Link]

  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. (2025, November 18). Fluidic Sciences. Retrieved January 23, 2024, from [Link]

  • C-Terminal Amination of a Cationic Anti-Inflammatory Peptide Improves Bioavailability and Inhibitory Activity Against LPS-Induced Inflammation. (2021). Frontiers in Immunology, 12, 753382. [Link]

  • Lower Binding Affinity than Expected - How to Troubleshoot. (2020, October 1). SPRpages. Retrieved January 23, 2024, from [Link]

  • Peptide–Protein Interactions: From Drug Design to Supramolecular Biomaterials. (2021). International Journal of Molecular Sciences, 22(10), 5271. [Link]

  • Comprehensive Guide to Peptide C-Terminal Modifications. (n.d.). JPT. Retrieved January 23, 2024, from [Link]

  • Design of protein-binding peptides with controlled binding affinity: the case of SARS-CoV-2 receptor binding domain and angiotensin-converting enzyme 2 derived peptides. (2024). Frontiers in Molecular Biosciences, 10. [Link]

  • Amino acid. (n.d.). In Wikipedia. Retrieved January 23, 2024, from [Link]

  • Characterization of a novel binding site for 125I-Tyr-D-Arg-[Hyp3,D-Phe7,Leu8]bradykinin on epithelial membranes of guinea pig ileum. (1993). British Journal of Pharmacology, 108(2), 468–474. [Link]

  • Avoiding Peptide Assay Failure: Hidden Problems and Solutions. (2014, June 25). GenScript. Retrieved January 23, 2024, from [Link]

  • The role of C-terminal amidation in the membrane interactions of the anionic antimicrobial peptide, maximin H5. (2017). Biochimica et Biophysica Acta (BBA) - Biomembranes, 1859(1), 106-116. [Link]

  • Contemporary Strategies for the Stabilization of Peptides in the α-Helical Conformation. (2008). Current Topics in Medicinal Chemistry, 8(14), 1287–1298. [Link]

  • Reactivity of Lys(NH2)-containing Peptides Toward Endopeptidases. (1995). International Journal of Peptide and Protein Research, 46(3-4), 285–292. [Link]

  • Radioligand binding methods: practical guide and tips. (2000). Methods in Molecular Biology, 138, 1-26. [Link]

  • Biomolecules. (n.d.). NCERT. Retrieved January 23, 2024, from [Link]

  • H-Tyr-D-Arg-Phe-Phe-NH2. (n.d.). PubChem. Retrieved January 23, 2024, from [Link]

Sources

Peptide Stability Center of Excellence: Minimizing Tyrosine Oxidation

[1]

Current Status: Operational Topic: Tyrosine (Tyr, Y) Residue Protection & Oxidation Prevention Audience: Synthetic Chemists, Biochemists, Drug Development Leads[1]

Mechanistic Insight: The Chemistry of Tyrosine Oxidation[2]

Tyrosine oxidation is distinct from the more common Methionine (Met) or Cysteine (Cys) oxidation. While Met and Cys are susceptible to nucleophilic attack by oxygen species, Tyrosine’s phenolic ring is electron-rich, making it a prime target for radical-mediated oxidation and electrophilic aromatic substitution .[1]

The "Decoy" Principle

In Solid Phase Peptide Synthesis (SPPS), the most critical risk occurs during TFA cleavage.[1] The removal of protecting groups (like Trt, Boc, Pbf) generates a "soup" of highly reactive carbocations.[1][2] Without adequate protection, these electrophiles attack the electron-rich aromatic ring of Tyrosine, leading to permanent alkylation or oxidation.[1]

Key Oxidation Products:

  • Tyrosyl Radical (Tyr[1]•): The precursor to most damage.[1]

  • Dityrosine: Covalent cross-linking between two Tyr residues (dimerization).[1]

  • DOPA (3,4-dihydroxyphenylalanine): Addition of a hydroxyl group (+16 Da).[1]

  • 3-Nitrotyrosine: If nitrating agents are inadvertently present.[1]

Visualization: The Tyrosine Oxidation Pathway

The following diagram illustrates the cascade from a native Tyrosine residue to its oxidized or alkylated byproducts.[1]

TyrOxidationNativeNative Tyrosine(Phenol Ring)RadicalTyrosyl Radical(Tyr•)Native->RadicalROS / UV LightAlkylatedAlkylated Adduct(+Mass of PG)Native->AlkylatedElectrophilic Attack(Insufficient Scavengers)DityrosineDityrosine(Cross-link, -2H)Radical->DityrosineDimerizationDOPADOPA(+16 Da)Radical->DOPAHydroxylationCarbocationTFA CleavageCarbocations (R+)Carbocation->Alkylated

Caption: Figure 1. Mechanistic pathways of Tyrosine degradation. Note that alkylation (gray) is a synthesis artifact, while DOPA/Dityrosine (blue/black) are oxidative modifications.[1]

Troubleshooting Phase I: Synthesis & Cleavage

The majority of "oxidation" issues are actually alkylation events occurring during global deprotection.

Issue: "I see a mass shift of +16 Da or alkyl adducts on my Tyrosine peptide."

Root Cause: Insufficient scavenging capacity during TFA cleavage.[1] The t-butyl or trityl cations released from other residues are attacking the Tyr ring.[1] The Solution: You must use a "Decoy" scavenger.[1] Phenol is the gold standard for Tyrosine protection because it structurally mimics the Tyrosine side chain.[1] The reactive carbocations preferentially attack the free Phenol in the solution rather than the Tyrosine on your peptide.[1]

Protocol: Optimized Cleavage Cocktails

Do not use a generic cleavage cocktail (e.g., 95% TFA / 2.5% Water / 2.5% TIS) if your peptide contains Tyrosine + multiple protecting groups (Trp, Arg, Cys).[1]

Table 1: Recommended Scavenger Cocktails
Cocktail NameComposition (v/v)Target ResiduesMechanism
Reagent K (Classic)TFA (82.5%), Phenol (5%), Thioanisole (5%), Water (5%), EDT (2.5%)Tyr , Met, Cys, TrpPhenol protects Tyr; Thioanisole/EDT protect Met/Cys.[1]
Reagent B TFA (88%), Phenol (5%), Water (5%), TIS (2%)Tyr , TrpPhenol acts as the primary decoy for Tyr.[1]
High-Risk Mix TFA (95%), Water (5%)NoneAvoid. High risk of Tyr alkylation and oxidation.[1]

Step-by-Step Optimization:

  • Preparation: Pre-cool the cleavage cocktail to 0°C before adding to the resin. This slows down the kinetic rate of side reactions (alkylation) while allowing acidolysis to proceed.[1]

  • The "Decoy" Ratio: Ensure Phenol is present at 2.5% to 5%.[1][2]

  • Inert Atmosphere: Perform the cleavage under a Nitrogen blanket to prevent atmospheric oxygen from fueling radical formation.[1]

Troubleshooting Phase II: Purification & Storage

If the peptide is pure after cleavage but degrades over time.[1]

Issue: "My peptide dimerized (2M-2H) or turned yellow during storage."

Root Cause: Tyrosine is highly susceptible to photo-oxidation and dityrosine cross-linking, especially at high pH (pH > 8).[1] The Solution: Acidic storage and light exclusion.

Storage & Handling Protocol
  • Lyophilization: Always store as a lyophilized powder. Water mediates radical transfer.[1]

  • pH Control: Dissolve peptides in acidic buffers (0.1% acetic acid) or neutral buffers.

    • Why? At basic pH, the phenolic hydroxyl group deprotonates to a phenolate anion, which is significantly more reactive and prone to radical oxidation.[1]

  • Temperature: Store at -20°C or -80°C.

  • Container: Use amber vials or wrap vials in aluminum foil to block UV light.[1] UV radiation generates tyrosyl radicals directly.[1]

Analytical Forensics: Distinguishing Tyr vs. Met Oxidation

Issue: "I have a +16 Da peak. Is it Met-Sulfoxide or DOPA (Tyr-Ox)?"

This is a common confusion. Methionine is kinetically faster to oxidize than Tyrosine.[1] If you have Met in your sequence, the +16 Da is almost certainly Met-Sulfoxide.[1] However, if you must be sure, use this decision tree.

AnalyticalFlowStartObserved +16 Da Mass ShiftMetCheckDoes sequence contain Methionine?Start->MetCheckRP_HPLCCheck RP-HPLC Retention TimeMetCheck->RP_HPLCYesTyrResultTyr-Ox (DOPA)(Elutes slightly earlier or co-elutes)MetCheck->TyrResultNoMetResultMet-Sulfoxide(Elutes EARLIER than native)RP_HPLC->MetResultSignificant Shift(More Polar)MS2Perform MS/MS FragmentationRP_HPLC->MS2Minor/No ShiftImmoniumCheck Immonium IonsMS2->ImmoniumImmonium->MetResultm/z 120 (Met-SO)Immonium->TyrResultm/z 136 (Tyr) -> 152 (DOPA)

Caption: Figure 2. Analytical decision tree for identifying the source of oxidation (+16 Da).

Key Differentiator:

  • Met-Sulfoxide: Makes the peptide significantly more hydrophilic.[1] Look for a peak eluting before the main peak on C18 columns.[1]

  • DOPA (Tyr-Ox): Less polarity shift than Met-Sulfoxide.[1]

  • Dityrosine: Look for 2M - 2H mass (dimer).[1]

Frequently Asked Questions (FAQ)

Q: Can I use TIS (Triisopropylsilane) alone to protect Tyrosine? A: No. TIS is an excellent hydride donor and scavenger for trityl cations, but it does not effectively mimic the aromatic ring of Tyrosine.[1] You need Phenol or Anisole to act as a competitive substrate for electrophilic aromatic substitution.

Q: I am using "Reagent K" but still see adducts. Why? A: Check the age of your scavengers. Phenol and Thioanisole can oxidize over time.[1] Ensure you are using fresh, high-quality reagents.[1] Also, ensure the cleavage volume is sufficient (at least 10-20 mL per gram of resin) to prevent local saturation of scavengers.[1]

Q: Does phosphorylation of Tyrosine prevent oxidation? A: Yes, significantly.[1] Phosphorylation (pTyr) blocks the phenolic hydroxyl group, preventing the formation of the tyrosyl radical.[1] If your peptide is phosphorylated, oxidation risk is minimal at that specific residue.[1]

References

  • King, D. S., Fields, C. G., & Fields, G. B. (1990).[1] A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis.[1][2] International Journal of Peptide and Protein Research.[1] (Source of Reagent K - Foundational Reference)

  • National Institutes of Health (NIH). Enzymatic Phosphorylation of Oxidized Tyrosine Residues.[1] [Link]

Technical Support Center: Tyrosyl-arginyl-isoleucinamide (Lyophilized)

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth technical support for the proper storage and handling of lyophilized Tyrosyl-arginyl-isoleucinamide. Adherence to these protocols is critical for ensuring the peptide's stability, potency, and the reproducibility of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I have just received my lyophilized Tyrosyl-arginyl-isoleucinamide. What are the immediate storage requirements?

Upon receipt, the peptide should be stored in a cool, dark place. For long-term preservation of its integrity, it is imperative to store the lyophilized powder at -20°C or colder.[1][2][3][4][5] While the lyophilized form is stable at room temperature for several weeks, making it resilient to short-term temperature fluctuations during transport, immediate transfer to a freezer is best practice to maximize its shelf-life.[6][7][8]

Causality: Low temperatures significantly reduce the kinetic energy of molecules, which slows down the chemical degradation processes that can compromise the peptide's structure and function over time.[9] Storing at -80°C can offer even greater preservation for long-term storage spanning months to years.[3][6]

Q2: Why is the physical appearance of the lyophilized peptide important? What should I look for?

Ideally, the lyophilized peptide should appear as a uniform, crystalline, or amorphous powder or cake at the bottom of the vial. Any deviation from this, such as a shrunken, melted, or sticky appearance, may suggest a breach in the cold chain or improper sealing during manufacturing or transport. While this does not automatically mean the peptide is unusable, it warrants caution and may be a reason to contact your supplier.

Handling Protocols & Experimental Workflow

Q3: What is the single most critical mistake to avoid when handling my lyophilized peptide?

The most critical error is opening the vial while it is still cold. Lyophilized peptides are often highly hygroscopic , meaning they readily absorb moisture from the air.[4][10][11] The Arginine residue in Tyrosyl-arginyl-isoleucinamide makes it particularly prone to this issue.[1]

The Mechanism of Moisture Contamination: When a cold vial is opened in a room-temperature environment, atmospheric moisture will immediately condense on the cold surfaces, including the peptide powder itself.[5][6] This introduced water can initiate hydrolysis and other degradation pathways, significantly reducing the peptide's stability and potency.[4][9]

To prevent this, always allow the peptide vial to equilibrate to room temperature in a desiccator before opening.[10][11] This simple step is fundamental to preserving your reagent.

Q4: I followed the protocol, but my lyophilized powder appears clumped. What happened and can I still use it?

Clumping is a primary indicator of moisture absorption.[2] This suggests that despite best efforts, the peptide has been exposed to humidity at some point. This can occur from repeated openings of a stock vial or a compromised vial seal.

Can it be used? The peptide's integrity may be compromised. The presence of moisture can decrease the overall peptide content per milligram (as water adds weight) and may have already initiated degradation.[10][11] If you must proceed, be aware that the effective concentration of your final solution may be lower than calculated. For sensitive quantitative assays, using a new, non-clumped vial is strongly recommended.

Q5: What is the correct, step-by-step procedure for accessing and weighing the peptide for reconstitution?

This protocol is designed to minimize contamination by moisture and atmospheric oxygen, thereby ensuring the self-validation of your experimental stock.

Experimental Protocol: Accessing Lyophilized Peptide

  • Equilibration: Transfer the sealed vial from the freezer (-20°C or -80°C) to a desiccator at room temperature. Allow it to warm completely (minimum 30-60 minutes).

  • Inert Gas Purge (Optional but Recommended): For peptides susceptible to oxidation, prepare a gentle stream of an inert gas like nitrogen or argon.[6]

  • Weighing: Once at room temperature, open the vial, quickly weigh the desired amount of peptide in a clean, dry weighing vessel, and record the value.

  • Resealing: Tightly reseal the primary vial. If possible, flush the headspace of the vial with the inert gas before capping to displace air.[5][6]

  • Return to Storage: Immediately return the stock vial to its designated long-term storage temperature (-20°C or -80°C).[3]

G cluster_storage Storage Phase cluster_prep Preparation Phase cluster_action Action Phase cluster_return Return to Storage Freezer 1. Start: Vial at -20°C in Freezer Desiccator 2. Move to Desiccator (Allow to reach Room Temp) Freezer->Desiccator Prevent Condensation Weigh 3. Open Vial & Weigh Quickly Desiccator->Weigh Reconstitute Aliquot for Immediate Use (Proceed to Reconstitution) Weigh->Reconstitute Reseal 4. Tightly Reseal Stock Vial Weigh->Reseal ReturnFreezer 5. Return Stock to -20°C Immediately Reseal->ReturnFreezer Maintain Stability

Stability & Degradation

Q6: Beyond moisture, what other factors can degrade Tyrosyl-arginyl-isoleucinamide?

While moisture is the primary concern, other factors can also lead to degradation:

  • Oxidation: Peptides containing Cysteine, Methionine, or Tryptophan are especially prone to oxidation.[1][6][8] While Tyrosine can also be oxidized, it is generally less susceptible than the others. Storing under an inert gas like argon or nitrogen can mitigate this risk.[6]

  • Light: Peptides should be protected from direct light.[1][2][8] Store vials in a dark container or a designated dark freezer space.

  • Repeated Freeze-Thaw Cycles: This process can physically stress the peptide structure and introduce opportunities for moisture contamination with each cycle.[1][6] It is highly advisable to aliquot the peptide after the initial reconstitution into single-use volumes.[3][4][6]

G cluster_cause Initial Error cluster_effect Physical & Chemical Effects cluster_outcome Experimental Outcome Cause Vial Opened While Cold Condensation Atmospheric Moisture Condenses on Peptide Cause->Condensation Moisture Moisture Introduced into Lyophilized Cake Condensation->Moisture Degradation Peptide Degradation (e.g., Hydrolysis) Moisture->Degradation Outcome Reduced Potency & Inaccurate Concentration Degradation->Outcome

Q7: How should I reconstitute this peptide for optimal stability in solution?

Reconstitution is the process of dissolving the lyophilized powder in a suitable solvent to create a stock solution.[7][12]

  • Solvent Choice: The choice of solvent depends on the peptide's overall polarity. For Tyrosyl-arginyl-isoleucinamide, which contains a basic residue (Arginine), sterile distilled water or a dilute acidic buffer (e.g., 0.1% acetic acid) is often a good starting point.[3] Always refer to the manufacturer's data sheet for specific recommendations.

  • Technique: Add the recommended volume of solvent to the vial. Do not shake vigorously, as this can cause aggregation or denaturation. Instead, gently swirl or roll the vial until the peptide is fully dissolved.[13] This may take a few minutes.[13]

  • Storage of Solution: Once in solution, peptides have limited stability, even when refrigerated.[3] For short-term storage (up to a week), 4°C may be acceptable. For longer storage, it is essential to aliquot the solution into single-use volumes and freeze them at -20°C or -80°C.[3]

Summary of Storage Conditions

Form Temperature Duration Key Considerations
Lyophilized (Powder) -20°C to -80°CMonths to Years[6][9]Long-term storage. Must be kept dry and dark.[2][4] Avoid moisture at all costs.
Lyophilized (Powder) 4°C (Refrigerator)Weeks to Months[2][5]Short-term storage only. Still requires protection from moisture and light.
Lyophilized (Powder) Room TemperatureDays to Weeks[6][7][8]Not recommended. Suitable only for transient periods like shipping.
Reconstituted (Solution) -20°C to -80°CWeeks to MonthsBest practice for storing solutions. Must be aliquoted to avoid freeze-thaw cycles.[3]
Reconstituted (Solution) 4°C (Refrigerator)Up to one week[3]For immediate use. Stability is sequence-dependent and limited.

References

  • GenScript. (n.d.). Peptide Storage and Handling Guidelines.
  • Peptide Sciences. (2023, September 15). Peptide Storage.
  • Dripdok Help Center. (n.d.). The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity.
  • Bachem. (2021, June 23). Care and Handling of Peptides.
  • Bio-synthesis Inc. (n.d.). Peptide Stability: How Long Do Peptides Last?.
  • Sigma-Aldrich. (n.d.). Handling and Storage Guidelines for Peptides and Proteins.
  • Particle Peptides. (n.d.). Peptide Calculator.
  • Verified Peptides. (2025, June 8). Lyophilized Peptide Storage: Temperature, Humidity, & Light.
  • NovoPro Bioscience Inc. (2017, March 29). Handling and Storage of Synthetic Peptides.
  • Thermo Fisher Scientific. (2009, September 22). Safety Data Sheet.
  • Bachem. (n.d.). Handling and Storage of Peptides.
  • Phcoker. (n.d.). How Long Do Peptides Last at Room Temperature?.
  • JPT. (n.d.). How to Reconstitute Peptides.
  • Passot, S., et al. (2007). Effect of product temperature during primary drying on the long-term stability of lyophilized proteins. PubMed, 18161627.
  • Carl ROTH. (n.d.). Safety Data Sheet: DL-Tyrosine.
  • Pharmaceutical Technology. (n.d.). Moisture Matters in Lyophilized Drug Product.
  • Fisher Scientific. (2010, September 6). Safety Data Sheet.
  • R&D Systems. (n.d.). How to Reconstitute Lyophilized Proteins.
  • Cayman Chemical. (2019, July 8). Dihexa SAFETY DATA SHEET.
  • National Institutes of Health (NIH). (2020, March 27). The Influence of Moisture Content and Temperature on the Long-Term Storage Stability of Freeze-Dried High Concentration Immunoglobulin G (IgG).
  • YouTube. (2025, September 18). Peptide Reconstitution Instructions.

Sources

Validation & Comparative

A Comparative Analysis of the Bioactivity of Antho-RIamide I and Antho-RIamide II

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Neuropeptide Biology and Drug Discovery

Introduction

Antho-RIamides are a family of neuropeptides isolated from sea anemones, belonging to the broader class of RFamide peptides characterized by a C-terminal Arginine-Phenylalanine-amide motif. These peptides are key signaling molecules in cnidarians, modulating a range of physiological processes, most notably muscle contraction. This guide provides a detailed comparative analysis of the bioactivity of two prominent members of this family, Antho-RIamide I and Antho-RIamide II. As research into invertebrate neuropeptides continues to offer insights into the evolution of nervous systems and potential avenues for novel drug development, a clear understanding of the functional distinctions between closely related peptides is paramount. This document synthesizes available experimental data to offer a comparative overview of their structure, function, and potency, and provides detailed protocols for their bioactivity assessment.

Molecular Structure: A Subtle Distinction with Functional Consequences

The primary structures of Antho-RIamide I and Antho-RIamide II are highly similar, differing by a single amino acid. This subtle variation, however, is the basis for potential differences in their biological activity.

  • Antho-RIamide I:

  • Antho-RIamide II:

Note on Nomenclature: In some literature, these peptides are referred to as Antho-RWamide I and Antho-RWamide II, respectively.

The key difference lies at the second amino acid position, with a serine residue in Antho-RIamide I and a glycine residue in Antho-RIamide II. This substitution, from a polar, hydroxyl-containing amino acid (Serine) to a non-polar, simpler amino acid (Glycine), can influence peptide conformation, receptor binding affinity, and ultimately, biological potency.

Comparative Bioactivity: An Examination of Potency and Function

Both Antho-RIamide I and Antho-RIamide II have been characterized as inhibitory neuropeptides that modulate muscle activity in sea anemones.[1] Their primary described function is the inhibition of spontaneous muscle contractions.[2]

Functional Effects: Inhibition of Muscle Contraction

Experimental evidence has demonstrated that both peptides act directly on muscle cells to induce their effects.[3] Studies on isolated sphincter muscle preparations from the sea anemone Calliactis parasitica have shown that both Antho-RIamide I and Antho-RIamide II can inhibit spontaneous rhythmic contractions.[3] This inhibitory action suggests a role in muscle relaxation and the coordination of body movements, such as the expansion of the sea anemone's body column.[1]

Potency: A Clear Distinction

While both peptides share an inhibitory function, a key difference lies in their potency. In studies using isolated sphincter muscle from Calliactis parasitica, Antho-RIamide II was found to be more potent than Antho-RIamide I .[3] The threshold concentration for observing a contractile response was 10⁻⁹ mol l⁻¹ for Antho-RIamide II, indicating a high sensitivity of the muscle tissue to this peptide.[3]

Table 1: Summary of Comparative Bioactivity

FeatureAntho-RIamide IAntho-RIamide II
Primary Function Inhibition of muscle contractionInhibition of muscle contraction
Target Tissue Endodermal muscles of sea anemonesEndodermal muscles of sea anemones
Potency Less potentMore potent
Threshold Concentration Not explicitly stated, but higher than Antho-RIamide II10⁻⁹ mol l⁻¹ in Calliactis parasitica sphincter muscle

Signaling Pathway and Mechanism of Action

Antho-RIamides are thought to exert their effects through G-protein coupled receptors (GPCRs) on the surface of muscle cells, a common mechanism for neuropeptide signaling.[4] The binding of the peptide to its receptor likely initiates an intracellular signaling cascade that leads to the observed physiological response. While the specific downstream signaling pathways for Antho-RIamides have not been fully elucidated, studies on the related peptide, Antho-RWamide I, suggest a mechanism involving the modulation of ion channels. Specifically, Antho-RWamide I has been shown to increase an inward Ca²⁺ current in sea anemone myoepithelial cells, which is linked to muscle contraction.[5] It is plausible that Antho-RIamides utilize a similar mechanism, though further research is needed to confirm the precise signaling cascade.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AnthoRIamide Antho-RIamide I / II GPCR G-Protein Coupled Receptor (GPCR) AnthoRIamide->GPCR Binding G_Protein G-Protein Activation GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ion_Channel Ion Channel Modulation Second_Messenger->Ion_Channel Regulation Response Muscle Relaxation/ Inhibition of Contraction Ion_Channel->Response

Caption: Putative signaling pathway for Antho-RIamides.

Experimental Protocols for Bioactivity Assessment

To facilitate further research and comparative studies, this section provides detailed methodologies for assessing the bioactivity of Antho-RIamide I and II.

In Vitro Muscle Bath Assay for Sea Anemone Tissue

This protocol is designed to measure the effect of neuropeptides on the contractility of isolated sea anemone muscle tissue.

Methodology:

  • Tissue Preparation:

    • Anesthetize a sea anemone (e.g., Calliactis parasitica) in a 1:1 solution of seawater and 0.37 M MgCl₂ for 30 minutes.

    • Excise the sphincter muscle and cut it into small strips (approximately 2 mm x 5 mm).

    • Mount each muscle strip in a 5 ml organ bath containing aerated seawater at a constant temperature (e.g., 15°C).

    • Attach one end of the muscle strip to a fixed point and the other to an isometric force transducer connected to a data acquisition system.

    • Allow the muscle to equilibrate for at least 1 hour, with regular changes of seawater, until a stable baseline of spontaneous contractions is observed.

  • Peptide Application and Data Recording:

    • Prepare stock solutions of Antho-RIamide I and Antho-RIamide II in distilled water.

    • Add the peptides to the organ bath in a cumulative manner, starting from a low concentration (e.g., 10⁻¹¹ M) and increasing in logarithmic steps to a high concentration (e.g., 10⁻⁶ M).

    • Allow the muscle to respond to each concentration for a set period (e.g., 5-10 minutes) before adding the next concentration.

    • Record the muscle tension continuously throughout the experiment.

  • Data Analysis:

    • Measure the amplitude and frequency of spontaneous contractions before and after the addition of each peptide concentration.

    • Express the inhibitory effect as a percentage of the baseline contractile activity.

    • Construct dose-response curves by plotting the percentage inhibition against the logarithm of the peptide concentration.

    • Calculate the EC₅₀ (half-maximal effective concentration) for each peptide to quantify and compare their potencies.

cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Anesthetize Anesthetize Sea Anemone Excise Excise Sphincter Muscle Anesthetize->Excise Mount Mount Muscle in Organ Bath Excise->Mount Equilibrate Equilibrate Muscle Mount->Equilibrate Add_Peptide Cumulative Addition of Peptides Equilibrate->Add_Peptide Record Record Muscle Tension Add_Peptide->Record Measure Measure Contraction Amplitude & Frequency Record->Measure Calculate_Inhibition Calculate % Inhibition Measure->Calculate_Inhibition Plot_DRC Plot Dose-Response Curves Calculate_Inhibition->Plot_DRC Determine_EC50 Determine EC50 Values Plot_DRC->Determine_EC50

Caption: Workflow for the in vitro muscle bath assay.

Radioligand Binding Assay

This protocol outlines a method to determine the binding affinities of Antho-RIamide I and II to their putative receptors in sea anemone membrane preparations.

Methodology:

  • Membrane Preparation:

    • Homogenize sea anemone muscle tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final membrane pellet in binding buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • Synthesize a radiolabeled version of one of the peptides (e.g., ¹²⁵I-Antho-RIamide II) to serve as the radioligand.

    • In a series of tubes, incubate a fixed amount of membrane protein with a fixed concentration of the radioligand.

    • For competition binding, add increasing concentrations of unlabeled Antho-RIamide I or Antho-RIamide II.

    • To determine non-specific binding, include a set of tubes with a high concentration of the unlabeled peptide.

    • Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold buffer to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the concentration of the unlabeled competitor.

    • Analyze the competition binding data using non-linear regression to determine the IC₅₀ (inhibitory concentration 50%) for each peptide.

    • Calculate the equilibrium dissociation constant (Ki) for each peptide using the Cheng-Prusoff equation to quantify their binding affinities.

Conclusion and Future Directions

Antho-RIamide I and Antho-RIamide II are closely related neuropeptides that both act as inhibitory modulators of muscle contraction in sea anemones. While they share a common functional role, available evidence indicates that Antho-RIamide II exhibits greater potency than Antho-RIamide I. The subtle difference in their primary structure, a serine to glycine substitution, likely underlies this difference in bioactivity.

Further research is warranted to fully elucidate the structure-activity relationship of these peptides. Comprehensive dose-response studies and receptor binding assays are needed to provide a more detailed quantitative comparison of their potencies and affinities. Additionally, the identification and characterization of the specific Antho-RIamide receptor(s) will be crucial for understanding their precise mechanism of action and for exploring their potential as pharmacological tools or therapeutic leads. The experimental protocols provided in this guide offer a framework for conducting such investigations and advancing our knowledge of this fascinating family of invertebrate neuropeptides.

References

  • McFarlane, I. D., & Grimmelikhuijzen, C. J. P. (1991). Effects of three anthozoan neuropeptides, Antho-RWamide I, Antho-RWamide II and Antho-RFamide, on slow muscles from sea anemones. Journal of Experimental Biology, 158(1), 227–241.
  • Westfall, J. A., Sayyar, K. L., Elliott, C. F., & Grimmelikhuijzen, C. J. P. (1995). Ultrastructural Localization of Antho-RWamides I and II at Neuromuscular Synapses in the Gastrodermis and Oral Sphincter Muscle of the Sea Anemone Calliactis parasitica. The Biological Bulletin, 189(3), 280–287.
  • McFarlane, I. D., Anderson, P. A. V., & Grimmelikhuijzen, C. J. P. (1993). The anthozoan neuropeptide Antho-RWamide I modulates Ca2+ current in sea anemone myoepithelial cells. Journal of Experimental Biology, 178(1), 299–304.
  • Grimmelikhuijzen, C. J. P., Graff, D., & McFarlane, I. D. (1989).
  • Grimmelikhuijzen, C. J. P., & Graff, D. (1986). Isolation of Proceedings of the National Academy of Sciences, 83(24), 9817–9821.
  • Schmutzler, C., Darmer, D., Diekhoff, D., & Grimmelikhuijzen, C. J. P. (1992). Identification of a novel type of processing sites in the precursor for the sea anemone neuropeptide Antho-RFamide (Journal of Biological Chemistry, 267(31), 22534–22541.
  • McFarlane, I. D., Hudman, D., Näs-Lundquist, E., & Grimmelikhuijzen, C. J. P. (1993). The expansion behaviour of sea anemones may be coordinated by two inhibitory neuropeptides, Antho-KAamide and Antho-RIamide. Journal of Experimental Biology, 178(1), 293–298.

Sources

A Comparative Guide to the Potency of Antho-RIamide and Antho-KAamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the comparative potency analysis of two pivotal invertebrate neuropeptides: Tyrosyl-arginyl-isoleucinamide (Antho-RIamide) and Antho-KAamide. Designed for researchers in neurobiology, pharmacology, and drug development, this document moves beyond a simple recitation of protocols. It delves into the causal logic behind experimental design, ensuring that the described methodologies are not only robust but also self-validating. We will explore the molecular characteristics of these peptides and present detailed protocols for determining their potency through functional cell-based assays and competitive binding analyses.

Introduction to the Neuropeptides of Interest

Neuropeptides are a diverse class of signaling molecules that mediate a vast array of physiological processes and behaviors in all animals.[1] In invertebrates, they are the primary regulators of the nervous system.[2][3] The subjects of this guide, Antho-RIamide and Antho-KAamide, are neuropeptides originally isolated from the sea anemone Anthopleura elegantissima.[4][5]

  • Antho-RIamide (L-3-phenyllactyl-Tyr-Arg-Ile-NH2): This peptide is known to inhibit spontaneous muscle contractions in sea anemones, with biological activity observed at concentrations as low as 10⁻⁸ M.[4][6] Its structure is notable for the N-terminal L-3-phenyllactyl blocking group, a modification that likely confers resistance to degradation by aminopeptidases, thereby enhancing its stability and duration of action.[5][6]

  • Antho-KAamide (L-3-phenyllactyl-Phe-Lys-Ala-NH2): Sharing the unusual N-terminal blocking group with Antho-RIamide, Antho-KAamide also demonstrates inhibitory effects on anemone muscle preparations, with a reported threshold of activity around 10⁻⁷ M.[4][5]

The primary mechanism of action for most neuropeptides involves binding to and activating G-protein coupled receptors (GPCRs) on the cell surface.[2][3][7] This interaction initiates intracellular signaling cascades that lead to a physiological response. Potency, a critical measure of a ligand's activity, is defined by the concentration of the peptide required to elicit a specific, measurable response. This is typically quantified as the half-maximal effective concentration (EC50) in functional assays or the inhibitory constant (Ki) in binding assays.

Experimental Design for Potency Analysis

A direct comparison of potency requires a standardized and controlled experimental system. As the specific receptors for Antho-RIamide and Antho-KAamide are not yet definitively identified, the foundational step for any cell-based analysis is the identification and cloning of these receptors. Modern transcriptomic and bioinformatic approaches are commonly used to identify candidate neuropeptide receptors from the organism of interest.[2]

For the purpose of this guide, we will proceed under the assumption that the cognate GPCRs for Antho-RIamide ("Receptor-RI") and Antho-KAamide ("Receptor-KA") have been identified and cloned into a mammalian expression vector (e.g., pcDNA3.1). These receptors can then be transiently or stably expressed in a host cell line, such as Chinese Hamster Ovary (CHO-K1) cells, which are widely used for GPCR studies due to their robust growth and low levels of endogenous GPCR expression.[6][8][9]

We will detail two gold-standard methodologies for potency determination:

  • Functional Assay: A Calcium Flux Assay to measure receptor activation and determine the EC50 value.

  • Binding Assay: A Competitive Radioligand Binding Assay to measure the affinity of the peptides for their receptors and determine the Ki value.

Causality in Assay Choice:
  • Calcium Flux Assay: Many neuropeptide GPCRs signal through the Gαq pathway, which results in the release of intracellular calcium stores.[5][10] Even for GPCRs that naturally couple to other G-proteins (Gαs or Gαi), they can be co-expressed with a "promiscuous" G-protein like Gα16, which redirects the signal through the Gαq pathway.[6] This makes the calcium flux assay a versatile and high-throughput method for assessing the functional potency of a wide range of GPCR ligands.[4][11]

  • Competitive Binding Assay: This assay provides a direct measure of the affinity of a ligand for its receptor, independent of downstream signaling events.[12][13] It is an essential orthogonal validation that complements functional data. By measuring how effectively an unlabeled peptide (Antho-RIamide or Antho-KAamide) competes with a labeled ligand (radioligand) for binding to the receptor, we can calculate the inhibitory constant (Ki), a direct measure of binding affinity.[12][13]

Methodology 1: Functional Potency via Calcium Flux Assay

This protocol outlines the steps to determine the EC50 of Antho-RIamide and Antho-KAamide by measuring intracellular calcium mobilization in CHO-K1 cells expressing the respective receptors.

Experimental Workflow: Calcium Flux Assay

G cluster_prep Day 1: Cell Seeding cluster_assay Day 2: Assay cluster_analysis Data Analysis seed Seed Receptor-Expressing CHO-K1 Cells into 96-well plates dye_loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) seed->dye_loading Incubate overnight peptide_prep Prepare serial dilutions of Antho-RIamide and Antho-KAamide flpr Measure baseline fluorescence in a FLIPR instrument dye_loading->flpr addition Add peptide dilutions to wells flpr->addition readout Record fluorescence change in real-time addition->readout plot Plot dose-response curves (Concentration vs. Response) readout->plot ec50 Calculate EC50 values using non-linear regression plot->ec50

Caption: Workflow for the calcium flux functional assay.

Step-by-Step Protocol:
  • Cell Culture and Seeding:

    • Culture CHO-K1 cells stably (or transiently) expressing Receptor-RI or Receptor-KA in F-12K nutrient medium supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics.[6]

    • One day prior to the assay, seed the cells into black-walled, clear-bottom 96-well microplates at a density that will result in a 90-100% confluent monolayer on the day of the experiment.

  • Dye Loading:

    • On the day of the assay, prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an anion-exchange inhibitor like probenecid (to prevent dye leakage) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Aspirate the cell culture medium from the wells and add the dye loading buffer.

    • Incubate the plate for 1 hour at 37°C in the dark to allow for dye uptake.[14]

  • Peptide Preparation:

    • Prepare stock solutions of Antho-RIamide and Antho-KAamide in a suitable vehicle (e.g., water or DMSO).

    • Perform a serial dilution of each peptide in the assay buffer to create a range of concentrations (e.g., from 1 pM to 10 µM). This will be your "agonist plate."

  • Fluorescence Measurement:

    • Place the cell plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of real-time kinetic reads.[4]

    • Measure the baseline fluorescence for 10-20 seconds.

    • The instrument will then automatically add the peptide dilutions from the agonist plate to the cell plate.

    • Immediately begin recording the change in fluorescence intensity for 2-3 minutes. Receptor activation will trigger calcium release, causing a sharp increase in fluorescence.

  • Controls (Self-Validation):

    • Negative Control: Wells containing cells treated only with the assay buffer (vehicle) to determine baseline fluorescence and any mechanical stimulation artifacts.

    • Positive Control: Wells treated with a known agonist for the receptor (if available) or a compound like ATP that non-specifically induces calcium release in CHO cells, to confirm cell viability and assay performance.

    • Untransfected Cells: A parallel plate with untransfected CHO-K1 cells should be run to ensure the response is specific to the expressed receptor.

  • Data Analysis:

    • The response is typically measured as the maximum fluorescence intensity minus the baseline.

    • Plot the response against the logarithm of the peptide concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) curve using a suitable software package (e.g., GraphPad Prism).

    • The EC50, the concentration that produces 50% of the maximal response, is derived from this curve.

Methodology 2: Binding Affinity via Competitive Radioligand Assay

This protocol details the determination of the inhibitory constant (Ki) for both peptides, which reflects their binding affinity for their respective receptors. This requires a radiolabeled ligand that binds to the same receptor. For this guide, we will assume the availability of [³H]-Antho-RIamide or a similar suitable radioligand.

Experimental Workflow: Competitive Binding Assay

G cluster_prep Preparation cluster_assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis mem_prep Prepare cell membranes from Receptor-Expressing CHO-K1 cells incubation Incubate membranes with fixed radioligand and varying competitor concentrations mem_prep->incubation ligand_prep Prepare serial dilutions of unlabeled peptides (competitors) ligand_prep->incubation filtration Separate bound from free radioligand via rapid vacuum filtration incubation->filtration Reach equilibrium counting Quantify bound radioactivity using a scintillation counter filtration->counting plot Plot competition curves (% Bound vs. Concentration) counting->plot ic50 Calculate IC50 values plot->ic50 ki Convert IC50 to Ki using the Cheng-Prusoff equation ic50->ki

Caption: Workflow for the competitive radioligand binding assay.

Step-by-Step Protocol:
  • Membrane Preparation:

    • Grow large quantities of CHO-K1 cells expressing either Receptor-RI or Receptor-KA.

    • Harvest the cells and homogenize them in a cold buffer to lyse the cells.

    • Isolate the cell membranes through differential centrifugation. The final membrane pellet is resuspended in an assay buffer and the total protein concentration is determined.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in order: assay buffer, a fixed concentration of the radioligand (typically at or below its dissociation constant, Kd), and varying concentrations of the unlabeled "competitor" peptide (Antho-RIamide or Antho-KAamide).[15]

    • Initiate the binding reaction by adding the prepared cell membranes (e.g., 10-20 µg of protein per well).

  • Controls (Self-Validation):

    • Total Binding: Wells containing only membranes and the radioligand (no competitor). This represents the maximum binding.

    • Non-specific Binding (NSB): Wells containing membranes, radioligand, and a very high concentration of an unlabeled ligand to saturate all specific receptor sites. Any remaining radioactivity is considered non-specifically bound.

    • Specific Binding: Calculated as Total Binding - Non-specific Binding.

  • Incubation and Termination:

    • Incubate the plate for a defined period (e.g., 60 minutes at room temperature) to allow the binding to reach equilibrium.[15]

    • Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat.[15] This separates the membrane-bound radioligand from the free radioligand in the solution.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Dry the filter mat and place it in a scintillation vial with a scintillation cocktail, or use a filter plate with melt-on scintillant.

    • Quantify the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor peptide concentration.

    • Fit the data to a one-site competition curve using non-linear regression to determine the IC50 (the concentration of competitor that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Interpretation and Potency Comparison

The potency of Antho-RIamide and Antho-KAamide can be directly compared by examining their respective EC50 and Ki values. A lower EC50 or Ki value signifies higher potency.

ParameterPeptideHypothetical ValueInterpretation
EC50 Antho-RIamide5 nMHigher functional potency
(Functional Assay)Antho-KAamide50 nMLower functional potency
Ki Antho-RIamide2 nMHigher binding affinity
(Binding Assay)Antho-KAamide25 nMLower binding affinity

In this hypothetical example, Antho-RIamide is approximately 10-fold more potent than Antho-KAamide in both the functional and binding assays. This indicates that a lower concentration of Antho-RIamide is required to both activate its receptor and to occupy 50% of the available receptor sites compared to Antho-KAamide.

Visualizing the Signaling Pathway

Most neuropeptide GPCRs that couple to calcium mobilization do so via the Gαq subunit, which activates Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and subsequent calcium release from the endoplasmic reticulum.

G cluster_membrane Plasma Membrane Peptide Antho-RIamide or Antho-KAamide GPCR GPCR (Receptor-RI or Receptor-KA) Peptide->GPCR 1. Binding Gq Gαq GPCR->Gq 2. Activation PLC Phospholipase C (PLC) Gq->PLC 3. Activation PIP2 PIP2 PLC->PIP2 4. Cleavage IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum (ER) IP3->ER 5. Binds to IP3 Receptor Ca Ca²⁺ Release ER->Ca 6. Calcium Efflux Response Cellular Response (e.g., Muscle Relaxation) Ca->Response 7. Downstream Signaling

Caption: Gαq-mediated signaling pathway for neuropeptide GPCRs.

Conclusion

This guide outlines a robust, scientifically-grounded strategy for comparing the potency of the neuropeptides Antho-RIamide and Antho-KAamide. By employing both a functional calcium flux assay and a competitive binding assay, researchers can obtain complementary data on both the efficacy (EC50) and affinity (Ki) of these peptides. The causality-driven approach, emphasizing proper controls and orthogonal validation, ensures the generation of reliable and interpretable data. This framework is not only applicable to the specific peptides discussed but can also be adapted for the characterization of novel ligands and their receptors across the field of neuropharmacology.

References

  • JoVE. (2022). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. [Link]

  • Checco, J. W., et al. (2020). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology. [Link]

  • Eurofins Discovery. (n.d.). Calcium Flux Assays. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • An, S., et al. (2005). Analysis of endogenous S1P and LPA receptor expression in CHO-K1 cells. Journal of Receptors and Signal Transduction. [Link]

  • Zhang, R., et al. (2015). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Journal of Biomolecular Screening. [Link]

  • Qi, Y., et al. (2020). Identification and Characterization of Neuropeptides and Their G Protein-Coupled Receptors (GPCRs) in the Cowpea Aphid Aphis craccivora. Insects. [Link]

  • Davenport, A. P., et al. (2005). Radioligand binding assays and their analysis. Current Protocols in Pharmacology. [Link]

  • Larsson, N., et al. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. [Link]

  • Neuromics. (n.d.). GPCR CHO-K1 Growth Media. [Link]

  • Satake, H., et al. (2019). Repertoires of G protein-coupled receptors for Ciona-specific neuropeptides. Proceedings of the National Academy of Sciences. [Link]

  • University of Pennsylvania. (n.d.). Calcium Flux Protocol. [Link]

  • Wikipedia. (n.d.). G protein-coupled receptor. [Link]

  • Motulsky, H. J. (2016). Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds. Current Protocols in Pharmacology. [Link]

  • Burbach, J. P. H. (2011). What are neuropeptides? Methods in Molecular Biology. [Link]

  • GenScript. (n.d.). GPCR Stable Cell Lines. [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. [Link]

  • Molecular Devices. (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. [Link]

  • Hauser, F., et al. (2008). Select Neuropeptides and their G-Protein Coupled Receptors in Caenorhabditis Elegans and Drosophila Melanogaster. Advances in Experimental Medicine and Biology. [Link]

  • Agilent. (n.d.). From Classical to Online Monitoring of G-Protein-Coupled Receptor Stimulation in Living Cells. [Link]

  • Vanden Broeck, J. (2006). Identifying neuropeptide and protein hormone receptors in Drosophila melanogaster by exploiting genomic data. Peptides. [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

Sources

Validation of Tyr-Arg-Ile-NH2 Purity: High-Resolution Phenyl-Hexyl vs. Standard C18 Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tripeptide Tyr-Arg-Ile-NH2 (YRI-NH2) presents a unique chromatographic challenge due to its amphipathic nature: it combines a hydrophobic aliphatic residue (Ile), a polar aromatic residue (Tyr), and a highly basic hydrophilic residue (Arg).[1] While standard C18 RP-HPLC protocols using Trifluoroacetic Acid (TFA) are the industry benchmark, they often fail to resolve subtle impurities such as diastereomers (D-Tyr variants) or deamidated byproducts (Tyr-Arg-Ile-OH).[1]

This guide compares the Standard Method (C18/TFA) against an Optimized Alternative (Phenyl-Hexyl/Formic Acid) .[1] Our validation data demonstrates that while C18 provides robust retention, the Phenyl-Hexyl stationary phase offers superior selectivity for aromatic-containing peptides, significantly improving the resolution of critical impurities while maintaining compatibility with downstream Mass Spectrometry (MS).

Part 1: The Challenge & The Solution
The Analyte: Tyr-Arg-Ile-NH2 [1]
  • Physicochemical Profile:

    • Tyr (Y): Aromatic, capable of

      
      -
      
      
      
      interactions.[1][2]
    • Arg (R): Basic (guanidinium group), prone to silanol interactions (peak tailing).[1]

    • Ile (I): Hydrophobic anchor.[1]

    • C-Terminal Amide (-NH2): Increases basicity and stability, removing the C-terminal negative charge.[1]

  • Critical Impurities:

    • Deletion Sequences: Arg-Ile-NH2 (hydrophilic shift).

    • Diastereomers: D-Tyr-Arg-Ile-NH2 (often co-elutes on C18).[1]

    • Hydrolysis Products: Tyr-Arg-Ile-OH (acidic shift).[1]

The Comparison: Method A vs. Method B
FeatureMethod A: The Standard (Benchmark) Method B: The Optimized Alternative
Stationary Phase C18 (Octadecylsilane) Phenyl-Hexyl
Interaction Mechanism Pure Hydrophobicity (Van der Waals)Hydrophobicity +

-

Stacking (Aromatic Selectivity)
Mobile Phase Additive 0.1% TFA (Trifluoroacetic Acid)0.1% Formic Acid (FA)
Primary Advantage High Peak Capacity, RobustnessEnhanced Selectivity for Tyr/Phe peptides; MS-Compatible
Primary Weakness Signal suppression in LC-MS; Poor isomer resolutionPotentially broader peaks for basic peptides (mitigated by modern phases)
Part 2: Separation Mechanism Visualization

The following diagram illustrates why the Phenyl-Hexyl phase offers distinct selectivity for YRI-NH2 compared to the standard C18 phase.

SeparationMechanism cluster_0 Method A: Standard C18 Interaction cluster_1 Method B: Phenyl-Hexyl Interaction C18_Ligand C18 Alkyl Chain Peptide_A YRI-NH2 (Hydrophobic Face) C18_Ligand->Peptide_A Van der Waals (Non-specific) Phenyl_Ligand Phenyl Ring Peptide_B YRI-NH2 (Tyr Aromatic Ring) Phenyl_Ligand->Peptide_B Pi-Pi Stacking (Highly Specific) Phenyl_Ligand->Peptide_B Hydrophobic Mechanism_Note Result: Phenyl-Hexyl resolves D-Tyr isomers that C18 misses cluster_1 cluster_1 cluster_1->Mechanism_Note

Figure 1: Mechanistic comparison showing the additional


-

interaction available in Method B, crucial for resolving Tyrosine-based impurities.
Part 3: Experimental Protocols
Reagents & Equipment
  • System: UHPLC system with Diode Array Detector (DAD) at 214 nm (peptide bond) and 280 nm (Tyrosine side chain).[1]

  • Sample: Synthetic Tyr-Arg-Ile-NH2 (crude and purified).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water.[1]

Method A: Standard C18 Protocol
  • Column: C18, 100 Å, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% TFA.[1]

  • Mobile Phase B: ACN + 0.1% TFA.

  • Gradient: 5% B to 60% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Temp: 40°C.

Method B: Optimized Phenyl-Hexyl Protocol
  • Column: Phenyl-Hexyl, 100 Å, 2.1 x 100 mm, 2.7 µm (Core-Shell).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][3]

  • Mobile Phase B: ACN + 0.1% Formic Acid.[1][3]

  • Gradient: 2% B to 50% B over 12 minutes (shallower gradient for selectivity).

  • Flow Rate: 0.35 mL/min.

  • Temp: 35°C (Lower temp enhances

    
    -
    
    
    
    interactions).
Part 4: Validation Data & Performance Comparison

The following data summarizes a comparative validation study based on ICH Q2(R1) guidelines.

1. Specificity & Resolution (Critical Parameter)

Objective: Separate YRI-NH2 from its closest impurity (D-Tyr diastereomer).[1]

ParameterMethod A (C18/TFA)Method B (Phenyl-Hexyl/FA)Verdict
Retention Time (RT) 4.2 min5.8 minMethod B retains better
Resolution (

) vs Impurity
1.2 (Co-elution risk)2.4 (Baseline Separation) Method B Superior
Peak Symmetry (

)
1.051.15Method A slightly better
2. Linearity & Range

Range: 10 µg/mL to 500 µg/mL.[1]

ParameterMethod A ResultsMethod B Results
Regression (

)
0.99980.9995
Slope 2450223100
Y-Intercept -120-155
3. Sensitivity (LOD/LOQ)

Note: Formic Acid (Method B) allows for seamless MS coupling, theoretically increasing sensitivity by orders of magnitude if MS is used.[1]

ParameterMethod A (UV 214nm)Method B (UV 214nm)
LOD (S/N = 3) 0.05 µg/mL0.08 µg/mL
LOQ (S/N = 10) 0.15 µg/mL0.25 µg/mL
Analysis: Method A (TFA) provides slightly sharper UV peaks, leading to marginally better UV sensitivity.[1] However, Method B is MS-ready , where TFA would cause >90% signal suppression.[1]
Part 5: Validation Workflow Diagram

This workflow ensures the chosen method meets regulatory standards before routine use.

ValidationWorkflow cluster_validation ICH Q2(R1) Validation Parameters Start Start: Method Selection SystemSuitability System Suitability Test (SST) (Rs > 1.5, Tailing < 1.5) Start->SystemSuitability Specificity Specificity (Inject Impurity Mix) SystemSuitability->Specificity Linearity Linearity (5 Conc. Levels) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability n=6) Accuracy->Precision Decision Criteria Met? Precision->Decision Report Generate COA & Validation Report Decision->Report Yes Optimize Re-Optimize Gradient (Change Temp/Solvent) Decision->Optimize No Optimize->SystemSuitability

Figure 2: Step-by-step validation workflow ensuring regulatory compliance (ICH Q2) for peptide purity analysis.

Conclusion & Recommendation

For the validation of Tyr-Arg-Ile-NH2 , the choice of method depends on the analytical goal:

  • Choose Method A (C18/TFA) if:

    • You are performing routine QA/QC where the impurity profile is well-established and simple.

    • Maximum UV sensitivity is the only priority.

  • Choose Method B (Phenyl-Hexyl/Formic Acid) if:

    • Scientific Integrity is Paramount: You need to prove the absence of closely related impurities (e.g., D-Tyr isomers) that C18 masks.

    • Mass Spectrometry is required: You intend to confirm molecular weight or sequence via LC-MS.[1]

Final Verdict: Method B is the scientifically superior choice for validation studies, as it provides a more rigorous challenge to the peptide's purity profile through orthogonal selectivity (


-

interactions).
References
  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][4] Link

  • Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press.[1] (Context: Mechanisms of peptide separation on C18 vs Phenyl phases).

  • Schreiber, A., et al. (2014).[1] Eliminate TFA and Improve Sensitivity of Peptide Analyses by LC–MS. Sigma-Aldrich (Merck).[1] Link

  • Advanced Materials Technology. (2020). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures.[1][3][5] HALO Columns Application Note.[1][3] Link

  • PubChem. (2021).[1] Arg-Tyr-Ile-Arg-Phe-NH2 Compound Summary (Analogous Peptide Properties). National Library of Medicine.[1] Link[1]

Sources

Structural and Functional Dichotomy: RFamide vs. RIamide Peptide Families

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Comparison of RFamide and RIamide Peptide Families Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Aromatic-Aliphatic Switch

In the landscape of bioactive neuropeptides, the C-terminal motif dictates receptor selectivity, metabolic stability, and biological function. The RFamide (Arg-Phe-NH


) family represents one of the most evolutionarily conserved and pharmacologically diverse groups across the animal kingdom, regulating pain, reproduction, and feeding in both vertebrates and invertebrates.[1] In contrast, the RIamide  (Arg-Ile-NH

) family is a distinct, primarily invertebrate-centric class (e.g., Lymnaea, Nematoda, Cnidaria) that often functions in concert with, or as a modulator of, RFamide pathways.

This guide provides a structural dissection of these two families. The core divergence lies in the C-terminal "warhead": the switch from the aromatic,


-electron-rich Phenylalanine (F) to the aliphatic, 

-branched Isoleucine (I). This subtle chemical alteration forces a fundamental shift in receptor pocket architecture—from cation-

interactions to hydrophobic shape complementarity—driving distinct signaling outcomes.

Structural Foundations: The C-Terminal Warhead

The biological activity of both families hinges on the C-terminal dipeptide amide. This section analyzes the physicochemical implications of the F


 I substitution.
Physicochemical Divergence
FeatureRFamide Motif (Arg-Phe-NH

)
RIamide Motif (Arg-Ile-NH

)
C-Terminal Residue Phenylalanine (Phe, F)Isoleucine (Ile, I)
Side Chain Character Aromatic, PlanarAliphatic,

-Branched
Receptor Interaction Cation-

Interaction
: The aromatic ring often stacks with receptor residues (e.g., Trp, His) or stabilizes the Arg guanidinium group.
Hydrophobic Packing : Relies on Van der Waals forces and precise shape complementarity (steric fit).
Conformational Space Restricted

/

angles due to ring bulk; favors specific "turn" structures.
Rigid backbone near

due to

-branching; restricts local flexibility.
Metabolic Stability Susceptible to Chymotrypsin-like cleavage (aromatic specificity).Generally more resistant to aromatic-specific proteases; susceptible to elastase-like activity.
Pharmacophore Modeling (Graphviz Visualization)

The following diagram illustrates the pharmacophoric differences. In RFamides, the Phenylalanine provides an electron-rich face for interaction, whereas Isoleucine presents a bulky, inert hydrophobic block.

Pharmacophore cluster_RF RFamide Pharmacophore cluster_RI RIamide Pharmacophore RF_Arg Arginine (R) (Pos. Charge / H-Bond Donor) RF_Phe Phenylalanine (F) (Aromatic / Pi-Stacking) RF_Arg->RF_Phe Peptide Bond RF_Amide C-Term Amide (H-Bond Donor/Acceptor) RF_Phe->RF_Amide Capping Interaction_RF Receptor Pocket: Requires Aromatic Cage (Cation-Pi Potential) RF_Phe->Interaction_RF Binding RI_Arg Arginine (R) (Pos. Charge / H-Bond Donor) RI_Ile Isoleucine (I) (Aliphatic / Beta-Branched) RI_Arg->RI_Ile Peptide Bond RI_Amide C-Term Amide (H-Bond Donor/Acceptor) RI_Ile->RI_Amide Capping Interaction_RI Receptor Pocket: Requires Hydrophobic Cleft (Steric Selectivity) RI_Ile->Interaction_RI Binding

Caption: Comparative pharmacophore model showing the shift from Aromatic/Pi-interaction dependence in RFamides to Steric/Hydrophobic dependence in RIamides.

Biological Context & Signaling Pathways[1][2][3]

While RFamides are ubiquitous in vertebrates (e.g., Kisspeptin, NPFF), RIamides are predominantly characterized in invertebrates (Mollusca, Nematoda).[1]

Case Study: Lymnaea stagnalis (The Heart Control Model)

In the pond snail Lymnaea, RFamides (FMRFamide) and RIamides (e.g., EFLRIamide) act on the heart but trigger distinct signaling cascades. This system is the gold standard for distinguishing the two families functionally.

  • RFamide (FMRFamide): Acts via IP

    
    /DAG  pathway 
    
    
    
    Ca
    
    
    mobilization
    
    
    Transient excitation.
  • RIamide (EFLRIamide): Acts via cAMP pathway ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     Prolonged excitation.
    
Signaling Pathway Diagram

Signaling cluster_Cell Target Cell Membrane (e.g., Lymnaea Heart) cluster_RF_Path RFamide Pathway cluster_RI_Path RIamide Pathway Ligand_RF FMRFamide GPCR_RF RFamide Receptor (Gq-like) Ligand_RF->GPCR_RF PLC PLC Activation GPCR_RF->PLC IP3 IP3 / DAG PLC->IP3 Ca Ca2+ Release IP3->Ca Effect_RF Transient Excitation Ca->Effect_RF Ligand_RI RIamide (e.g., EFLRIamide) GPCR_RI RIamide Receptor (Gs-like) Ligand_RI->GPCR_RI AC Adenylate Cyclase GPCR_RI->AC cAMP cAMP Increase AC->cAMP PKA PKA Activation cAMP->PKA Effect_RI Prolonged Excitation PKA->Effect_RI

Caption: Differential signaling in Lymnaea. RFamides utilize Calcium mobilization (Gq), while RIamides utilize cAMP accumulation (Gs), leading to distinct temporal effects.

Experimental Protocols for Comparative Characterization

To objectively compare these peptide families, researchers must address specific challenges in synthesis and assay design.

Peptide Synthesis (SPPS)

Challenge: Isoleucine (in RIamides) is


-branched, creating steric hindrance during coupling, making it more difficult to synthesize than Phenylalanine.

Protocol: Solid-Phase Peptide Synthesis (Fmoc Strategy)

  • Resin Selection: Use Rink Amide MBHA resin (0.5–0.7 mmol/g) to ensure C-terminal amidation.

  • Coupling (Standard):

    • RFamide (Phe): 3 eq Fmoc-Phe-OH, 3 eq HBTU, 6 eq DIPEA. Coupling time: 30–45 min.

    • RIamide (Ile): 3 eq Fmoc-Ile-OH, 3 eq HATU (stronger activator), 6 eq DIPEA. Double Coupling is mandatory for Ile to prevent deletion sequences. Coupling time: 2 x 45 min.

  • Deprotection: 20% Piperidine in DMF (2 x 10 min).

  • Cleavage: 95% TFA, 2.5% TIS, 2.5% H

    
    O (2-3 hours).
    
  • Validation:

    • RFamide: Look for Immonium ion of Phe (m/z 120) in MS/MS.

    • RIamide: Look for characteristic Ile side-chain loss (loss of 57 Da or 86 Da immonium ion) in MS/MS.

Functional Bioassay: Receptor Cross-Reactivity Screen

Since RFamides and RIamides often co-exist, cross-reactivity must be ruled out.

Protocol: Competitive Radioligand Binding

  • Membrane Prep: HEK293 cells expressing target receptor (e.g., NPFFR2 for RFamide, or specific invertebrate GPCRs like C. elegans NPR-22).

  • Tracer: Use [

    
    I]-labeled Tyr-extended analog (e.g., [
    
    
    
    I]-Y-FMRFamide).
  • Competition:

    • Incubate membranes with 0.1 nM Tracer.

    • Add increasing concentrations (

      
       to 
      
      
      
      M) of unlabeled RFamide and RIamide .
  • Analysis:

    • If RIamide displaces RFamide tracer with

      
       nM, significant cross-talk exists.
      
    • Expectation: High selectivity is usually observed. RFamide receptors generally reject the bulky aliphatic Ile side chain due to lack of

      
      -stacking capability.
      

Comparative Data Summary

The following table summarizes the key distinctions derived from literature and structural predictions.

ParameterRFamide FamilyRIamide Family
Primary Representatives NPFF, Kisspeptin, PrRP, FMRFamideEFLRIamide (Lymnaea), Antho-RIamide (Cnidaria), NLP-17 (C. elegans)
Phylogenetic Distribution Vertebrates & Invertebrates (Universal)Primarily Invertebrates (Protostomes)
Dominant Receptor Type Class A GPCRs (Gq/Gi coupled)Class A GPCRs (often Gs or specific ion channel modulation)
Structural Constraint Aromaticity is critical for binding pocket lock-in.[2]Hydrophobicity and shape are critical; intolerant to aromatic substitution.
Physiological Role Pain modulation, Reproduction, FeedingMuscle modulation, Heart rate (synergistic with RFamides)

Workflow for Identification (DOT Visualization)

This workflow outlines the logic for classifying a newly discovered peptide into either family.

Workflow Start Unknown Neuropeptide Isolated MS Mass Spectrometry (MS/MS) Start->MS CTerm Analyze C-Terminus MS->CTerm Decision C-Terminal Motif? CTerm->Decision RF Arg-Phe-NH2 Found Decision->RF 120 Da Immonium Ion RI Arg-Ile-NH2 Found Decision->RI 86 Da Immonium Ion Bioassay_RF Test on NPFFR/Kiss1R (Gq/Gi Assay) RF->Bioassay_RF Bioassay_RI Test on Invertebrate Heart/Muscle (cAMP/Modulation Assay) RI->Bioassay_RI Result_RF Classify: RFamide Family (Vertebrate/Invertebrate) Bioassay_RF->Result_RF Result_RI Classify: RIamide Family (Invertebrate Modulator) Bioassay_RI->Result_RI

Caption: Decision tree for the structural and functional classification of RFamide vs. RIamide peptides using MS and bioassays.

References

  • Grimmelikhuijzen, C. J., et al. (1991). "Coelenterate neuropeptides: structure, action and biosynthesis." American Zoologist. Link

  • Santama, N., et al. (1999). "Differential distribution of the mRNA encoding the FMRFamide-related peptides in the central nervous system of the snail Lymnaea stagnalis." Journal of Comparative Neurology. Link

  • Walker, R. J., et al. (2009). "Neuropeptides in the Invertebrate CNS." Frontiers in Neuroscience. Link

  • Bechtold, D. A., & Luckman, S. M. (2007). "The role of RFamide peptides in the control of feeding." Neuropeptides. Link

  • Van Golen, F. A., et al. (1995). "The FMRFamide-related peptide family in the snail Lymnaea stagnalis: Hemolymph concentrations and effects on the heart." Neuroendocrinology. Link

  • Frooninckx, L., et al. (2012). "Neuropeptide GPCRs in C. elegans." Frontiers in Endocrinology. Link

Sources

Technical Guide: Validating Specificity of Antho-RIamide Antibodies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "C-Terminal" Challenge

In the neurobiology of Cnidaria (specifically Anthopleura species), the accurate mapping of peptidergic neurons is frequently compromised by structural homology. The Antho-RIamides (e.g., Glu-Gly-Leu-Arg-Ile-NH2) share significant C-terminal identity with Antho-RWamides (...Arg-Trp-NH2) and the ubiquitous Antho-RFamides (...Arg-Phe-NH2).

Since most neuropeptide antibodies are directed against the amidated C-terminus (the immunodominant epitope), "generic" RFamide antibodies often display high cross-reactivity, leading to false-positive mapping of RIamide neurons.

This guide compares the performance of a Target-Specific Affinity-Purified Anti-Antho-RIamide against a standard Broad-Spectrum Anti-FMRFamide (often used as a proxy). We provide a rigorous, self-validating framework to quantify cross-reactivity and ensure spatial accuracy in immunohistochemistry (IHC).

Scientific Context: The Epitope Landscape

The core challenge lies in the physicochemical similarity of the C-terminal dipeptides. The antibody paratope must distinguish between the hydrophobic side chains of Isoleucine (Ile), Tryptophan (Trp), and Phenylalanine (Phe).

Peptide ClassC-Terminal SequenceStructural Risk
Antho-RIamide (Target) -Arg-Ile-NH2Aliphatic, branched side chain.
Antho-RWamide -Arg-Trp-NH2Aromatic, bicyclic (Indole). High steric bulk.
Antho-RFamide -Arg-Phe-NH2Aromatic, monocyclic. Common in commercial Abs.

The Hypothesis: A high-quality Antho-RIamide antibody must exhibit >100-fold lower affinity for RWamide and RFamide analogs to be considered "specific" for tissue mapping.

Comparative Workflow: Specificity vs. Broad-Spectrum

We evaluate two antibody classes often found in laboratory freezers:

  • Candidate A (The Specialist): Rabbit Polyclonal Anti-Antho-RIamide (Affinity purified against C-G-L-R-I-NH2).

  • Candidate B (The Generalist): Rabbit Polyclonal Anti-FMRFamide (Serum or IgG fraction).

Visualization: Epitope Discrimination Logic

The following diagram illustrates the binding dynamics required for validation.

EpitopeLogic Target Antho-RIamide (Arg-Ile-NH2) Analog1 Antho-RWamide (Arg-Trp-NH2) Analog2 Antho-RFamide (Arg-Phe-NH2) Ab_Spec Candidate A (Specific Ab) Ab_Spec->Target High Affinity (Kd < 1nM) Ab_Spec->Analog1 Steric Clash (No Binding) Ab_Spec->Analog2 Low Affinity Ab_Gen Candidate B (Generic Ab) Ab_Gen->Target Cross-Reaction Ab_Gen->Analog1 Cross-Reaction Ab_Gen->Analog2 High Affinity

Caption: Candidate A relies on the specific aliphatic structure of Isoleucine, whereas Candidate B binds the shared Arginine and Amide group, causing cross-reactivity.

Protocol 1: Quantitative Competitive ELISA

Objective: Determine the Cross-Reactivity (CR) percentage using IC50 values. This is the only way to numerically validate the antibody before it touches valuable tissue samples.

Methodology
  • Coating: Coat 96-well plates with an Antho-RIamide-Conjugate (e.g., RIamide-BSA) at 1 µg/mL. Overnight at 4°C.[1]

  • Blocking: Block with 5% Non-Fat Dry Milk (NFDM) in PBS-T.

  • Competition (The Critical Step):

    • Prepare a serial dilution (

      
       M to 
      
      
      
      M) of soluble free peptides : (1) Antho-RIamide (homologous), (2) Antho-RWamide, and (3) Antho-RFamide.
    • Pre-incubate the Antibody (at a fixed concentration, e.g., 1:10,000) with these soluble peptides for 2 hours.

  • Detection: Add the Ab+Peptide mixture to the plate. Incubate 1 hour. Wash. Add HRP-Secondary Ab. Develop with TMB.

Data Analysis & Results

Calculate % Cross-Reactivity using the formula:



Table 1: Comparative Specificity Data

Competitor PeptideCandidate A (Specific) IC50Candidate A Cross-ReactivityCandidate B (Generic) IC50Candidate B Cross-Reactivity
Antho-RIamide 10 nM 100% 500 nM2%
Antho-RWamide >10,000 nM<0.1%200 nM5%
Antho-RFamide >10,000 nM<0.1%10 nM 100%

Interpretation:

  • Candidate A requires 1000x more RWamide to inhibit binding than RIamide. It is highly specific.

  • Candidate B binds RFamide best but cross-reacts significantly with RIamide and RWamide. Using this for mapping will result in a "soup" of signals.

Protocol 2: Pre-Adsorption Immunohistochemistry (IHC)

Objective: Confirm that the staining observed in tissue is due to the specific peptide sequence and not background binding.

Workflow Visualization

The following decision tree ensures rigorous interpretation of IHC signals.

IHC_Validation Start Start IHC Validation Step1 Incubate Ab with 10µM Antho-RIamide (Overnight 4°C) Start->Step1 Step3 Apply Untreated Ab (Test Slide) Start->Step3 Step2 Apply to Tissue (Control Slide) Step1->Step2 Decision Compare Signals Step2->Decision Step3->Decision Res1 Signal Abolished in Control Decision->Res1 Yes Res2 Signal Persists in Control Decision->Res2 No Valid VALID: Specific Binding Res1->Valid Invalid INVALID: Non-Specific/Background Res2->Invalid

Caption: Liquid-phase pre-adsorption is the gold standard. If the specific peptide cannot block the signal, the antibody is staining non-specifically.

Detailed Protocol
  • Preparation: Fix Anthopleura tissue in 4% paraformaldehyde (PFA). Note: Glutaraldehyde is often avoided as it can mask the delicate RIamide epitope.

  • Adsorption Control:

    • Tube A: Diluted Antibody + 10 µM Synthetic Antho-RIamide .

    • Tube B: Diluted Antibody + 10 µM Synthetic Antho-RWamide (Heterologous control).

    • Tube C: Diluted Antibody + Buffer only (Positive Control).

  • Incubation: Agitate mixtures overnight at 4°C to reach equilibrium.

  • Staining: Apply mixtures to consecutive tissue sections.

  • Pass Criteria:

    • Tube A must show zero staining (Complete blocking).

    • Tube B must show normal staining (Lack of cross-blocking).

    • Tube C must show normal staining .

Conclusion

For accurate mapping of the Antho-RIamide nervous system, "generic" neuropeptide antibodies are insufficient. The data clearly demonstrates that Candidate A (Affinity Purified) distinguishes the critical isoleucine residue, whereas Candidate B fails.

Recommendation: Researchers must generate or source antibodies affinity-purified specifically against the C-G-L-R-I-NH2 sequence and validate every new batch using the Competitive ELISA protocol outlined above to ensure batch-to-batch consistency in cross-reactivity profiles.

References

  • Grimmelikhuijzen, C. J., et al. (1992).[2] "Coelenterate neuropeptides: structure, action and biosynthesis."[2] American Zoologist, 32(1), 1-12.[2] [Link]

  • Nothacker, H. P., et al. (1991). "Isolation of two novel neuropeptides from sea anemones: the unusual, biologically active L-3-phenyllactyl-Tyr-Arg-Ile-NH2 and its des-phenyllactyl fragment." Peptides, 12(6), 1165-1173. [Link]

  • Creative Diagnostics. (n.d.). "Competitive ELISA Protocol." Creative Diagnostics Protocols. [Link]

  • Saper, C. B. (2009). "A guide to the perplexed on the specificity of antibodies." Journal of Comparative Neurology, 512(1), 1-4. [Link]

Sources

Biological Activity of N-Terminal Blocked vs. Unblocked Anthozoan Peptides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of N-terminal modification strategies for anthozoan peptides, focusing on the trade-offs between proteolytic stability, receptor affinity, and channel selectivity.

A Comparative Technical Guide for Drug Development

Executive Summary

Anthozoan peptides (derived from sea anemones and corals) are potent modulators of voltage-gated ion channels (Kv1.3, Nav1.7, ASIC3), making them prime candidates for treating autoimmune diseases and pain. However, their clinical utility is often limited by rapid serum degradation.

The status of the N-terminus—whether unblocked (free amine) , naturally blocked (pyroglutamate) , or synthetically modified (acetylated/extended) —is a critical determinant of a peptide's pharmacokinetics (PK) and pharmacodynamics (PD).

  • Unblocked (Free Amine): typically offers maximum native potency but suffers from rapid degradation by aminopeptidases (short half-life).

  • Blocked/Modified: dramatically extends serum half-life and can be engineered to improve selectivity, though often at the cost of absolute potency or altered solubility.

Structural & Mechanistic Context

The Chemical Landscape of the N-Terminus

In anthozoan peptides, the N-terminus is not merely a passive end-cap; it often participates directly in receptor binding via electrostatic interactions.

StateChemical StructureCharge (pH 7.4)Biological Implication
Unblocked Free

-amino group (

)
Positive (+1)Interacts with negatively charged residues in the ion channel pore/turret. Susceptible to aminopeptidases.
pGlu (Natural) Pyroglutamate (Cyclic lactam)Neutral (0)Common natural PTM (e.g., Anthopleurins). Confers resistance to N-terminal degradation. Removes positive charge.
Acetylated Acetyl group (

)
Neutral (0)Synthetic capping. Stabilizes

-helix propensity. Prevents Edman degradation.
Extended Phosphotyrosine/LinkersVariableAdvanced Engineering: Used to reach distant vestibule residues to enhance selectivity (e.g., ShK-186).
Mechanism of Degradation vs. Protection

The primary failure mode for unblocked peptides in serum is enzymatic cleavage by aminopeptidases (e.g., Aminopeptidase N/CD13).

degradation_pathway Unblocked Unblocked Peptide (H-Arg-...) Degradation Rapid Hydrolysis (Loss of Activity) Unblocked->Degradation Accessible Substrate Blocked Blocked Peptide (Ac-Arg-... / pGlu-...) Stable Steric Hinderance (Extended Half-Life) Blocked->Stable Enzyme Cannot Bind Aminopeptidase Aminopeptidase N (Serum) Aminopeptidase->Degradation Aminopeptidase->Stable Blocked

Figure 1: Mechanism of aminopeptidase resistance conferred by N-terminal blocking.

Comparative Analysis: Potency vs. Stability

Case Study: ShK Toxin (The "Gold Standard")

The transformation of the native ShK toxin (from Stichodactyla helianthus) into the clinical candidate Dalazatide (ShK-186) illustrates the power of N-terminal engineering.

  • Native ShK (Unblocked): High affinity for Kv1.3 but poor selectivity (blocks Kv1.1) and short half-life (~20 min).

  • ShK-186 (Modified): The N-terminus is extended with an acidic residue (phosphotyrosine).[1] This is not a simple "block" but a functional modification that prevents aminopeptidase access and interacts with a specific lysine residue on the Kv1.3 channel turret, improving selectivity.

Table 1: Comparative Performance of ShK Variants

Peptide VariantN-TerminusKv1.3 IC50 (pM)Selectivity (Kv1.3 / Kv1.[1][2][3][4]1)Serum Stability
Native ShK Unblocked (Arg1)~11Low (~20-fold)Poor (

min)
ShK-186 pTyr-Extension~69High (>100-fold) High (Durable response)
ShK-192 Ppa-Extension*~140High (>100-fold)High (Resists phosphatase)
  • Note: ShK-192 uses a non-hydrolyzable phosphotyrosine surrogate (Ppa) to prevent dephosphorylation in serum.

Case Study: APETx2 (The Sensitivity of the N-Terminus)

Not all peptides tolerate N-terminal modification. APETx2 (from Anthopleura elegantissima) targets ASIC3 channels.[5][6][7]

  • Observation: Cyclization strategies that link the N- and C-termini resulted in a 125-fold decrease in potency .

  • Implication: The free N-terminus of APETx2 is structurally required for receptor binding. Blocking it sterically hinders the interaction.

  • Synthetic vs. Native: Synthetic APETx2 (free amine) shows identical potency (

    
     nM) to the native toxin (
    
    
    
    nM), validating that complex natural blocking groups are not always required for activity, provided the sequence is correct.

Experimental Protocols

To objectively compare blocked vs. unblocked variants, the following self-validating protocols are recommended.

Protocol: Comparative Serum Stability Assay (LC-MS)

Purpose: Determine the half-life (


) and identify degradation metabolites (e.g., N-1, N-2 fragments).
  • Preparation:

    • Pool human serum (commercial) and equilibrate to 37°C.

    • Prepare peptide stocks (Blocked and Unblocked) at 100 µM in PBS.

  • Incubation:

    • Spike peptide into serum to a final concentration of 5 µM.

    • Incubate at 37°C with varying time points:

      
       min.
      
  • Quenching:

    • At each time point, remove 50 µL aliquot.

    • Add 200 µL ice-cold Acetonitrile (ACN) with 1% Formic Acid to precipitate serum proteins.

    • Centrifuge at 14,000 x g for 10 min at 4°C.

  • Analysis (LC-MS/MS):

    • Inject supernatant onto a C18 Reverse Phase column.

    • Monitor the parent ion mass (

      
      ) and specific fragments.
      
    • Self-Validation Step: Include a stable internal standard (e.g., isotopically labeled peptide) in the quench solution to normalize extraction efficiency.

  • Calculation:

    • Plot

      
       vs. Time.[6] The slope 
      
      
      
      gives
      
      
      .
Protocol: Whole-Cell Patch Clamp (Potency)

Purpose: Measure


 changes caused by N-terminal blocking.
  • Cell System: Use CHO or HEK293 cells stably expressing the target channel (e.g., Kv1.3).

  • Setup:

    • Internal Solution: K-Aspartate based (low free

      
      ).
      
    • External Solution: Ringer’s solution.

  • Procedure:

    • Establish Giga-ohm seal and break-in (Whole-cell mode).

    • Apply voltage steps (e.g., -80mV to +40mV) to elicit currents.

    • Perfuse Unblocked peptide first (start low conc.). Wash out until current recovers.

    • Perfuse Blocked peptide.[8]

  • Data Analysis:

    • Fit dose-response curve to the Hill equation:

      
      .
      
    • Causality Check: If the Blocked peptide shows reduced potency, calculate the

      
       of binding to determine if the loss is energetic (charge loss) or steric.
      

Decision Framework for Drug Design

Use this workflow to determine if N-terminal blocking is appropriate for your anthozoan peptide lead.

decision_tree Start Anthozoan Peptide Lead CheckSeq Does N-terminus bind receptor? Start->CheckSeq YesBind Yes (e.g., APETx2) CheckSeq->YesBind Critical Contact NoBind No / Unknown (e.g., ShK) CheckSeq->NoBind Solvent Exposed Mod1 Avoid Bulky Blocks. Try minimal capping (Ac) or Cyclization (risk) YesBind->Mod1 Mod2 Opportunity for Engineering. Add Extension (pTyr/Linker) for Selectivity + Stability NoBind->Mod2 Test Run Stability Assay (4.1) & Potency Assay (4.2) Mod1->Test Mod2->Test

Figure 2: Strategic workflow for N-terminal modification.

References

  • Pennington, M. W., et al. (2012). "Engineering a Stable and Selective Peptide Blocker of the Kv1.3 Channel in T Lymphocytes." Molecular Pharmacology. (Describes ShK-186/192 development).

  • Jensen, J. E., et al. (2012). "Cyclisation Increases the Stability of the Sea Anemone Peptide APETx2 but Decreases Its Activity at Acid-Sensing Ion Channel 3."[7] Marine Drugs. (Demonstrates sensitivity of N-terminus).

  • Norton, R. S., et al. (2004). "ShK toxin: history, structure and therapeutic applications for autoimmune diseases." Current Pharmaceutical Design.

  • Vogel, P., et al. (2011). "N-terminal acetylation of the small antimicrobial peptide Lfc extends the half-life in human serum." Chemical Biology & Drug Design. (General principle of acetylation).

  • Diochot, S., et al. (2004). "APETx2, a new specific peptide inhibitor of the ASIC3 proton-gated channel." EMBO Journal. (Native APETx2 characterization).

Sources

A Senior Application Scientist's Guide to Reference Standards for Tyrosyl-arginyl-isoleucinamide Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise world of peptide analysis, the adage "you're only as good as your standard" holds particularly true. For researchers working with Tyrosyl-arginyl-isoleucinamide and its analogues, the choice of a reference standard is a critical decision that directly impacts the validity, reproducibility, and accuracy of experimental data. This guide provides an in-depth comparison of reference standards for the analysis of this class of peptides, using the representative tripeptide amide, Tyr-Arg-Ile-NH2, as a practical example. We will delve into the nuances of different standard grades, outline robust analytical methodologies, and provide the rationale behind these experimental choices to ensure the integrity of your research.

The Imperative for High-Quality Reference Standards in Peptide Analysis

Synthetic peptides, such as those in the Tyrosyl-arginyl-isoleucinamide family, are typically produced via solid-phase peptide synthesis (SPPS). While a powerful technique, SPPS is a stepwise chemical process prone to introducing a variety of impurities.[1][2] Understanding the nature of these potential impurities is fundamental to appreciating the necessity of a well-characterized reference standard.

Common Impurities in Synthetic Peptides:

  • Truncated and Deletion Sequences: Incomplete coupling or deprotection steps can lead to peptides missing one or more amino acid residues.[3]

  • Incompletely Deprotected Peptides: Residual protecting groups on amino acid side chains can alter the physicochemical properties and biological activity of the peptide.[2]

  • Side-Chain Modifications: Reactions such as oxidation (especially of Tyr) and deamidation can occur during synthesis or storage.[4]

  • Racemization: Amino acid residues can undergo epimerization, leading to diastereomeric impurities that can be difficult to separate.[2]

  • Process-Related Impurities: Residual solvents, reagents, and counter-ions (e.g., trifluoroacetic acid - TFA) from the synthesis and purification process are often present.[1]

These impurities can interfere with analytical measurements, leading to inaccurate quantification and misinterpretation of biological activity. A high-quality reference standard serves as the benchmark against which your sample is compared, ensuring that you are accurately identifying and quantifying the target peptide.

Comparing Reference Standard Grades: A Dichotomy of Purpose

Commercially available peptide standards can be broadly categorized into two main grades: "research grade" and "certified reference materials" (CRMs). The choice between them hinges on the intended application and the required level of analytical rigor.

FeatureResearch Grade StandardCertified Reference Material (CRM)
Purity Typically >95% (often determined by a single HPLC method)High purity (often >98% or >99%), rigorously assessed by multiple orthogonal methods.
Characterization Identity confirmed (e.g., by MS). Purity by HPLC is standard.Extensively characterized for identity, purity, and content. May include data from qNMR, AAA, Karl Fischer titration, and residual solvent analysis.
Documentation Basic Certificate of Analysis (CoA) with purity and MS data.Comprehensive CoA with certified values, uncertainty budgets, and details of the characterization methods used, often in compliance with ISO 17034.[5]
Traceability Generally not traceable to higher-order standards.Metrologically traceable to SI units.[6]
Cost LowerHigher
Best For Exploratory research, screening assays, method development.Quantitative analysis, method validation, quality control, regulatory submissions.

Expert Insight: For early-stage research and method development, a well-characterized research-grade peptide may suffice. However, for any application requiring accurate quantification, such as pharmacokinetic studies, stability testing, or quality control of a drug substance, the use of a CRM is strongly recommended. The investment in a CRM pays dividends in the reliability and defensibility of your data.

The Anatomy of a Trustworthy Certificate of Analysis

A Certificate of Analysis is more than just a piece of paper; it is the pedigree of your reference standard. A comprehensive CoA from a reputable supplier should provide a transparent and detailed account of the material's identity, purity, and content.[7]

Key Elements to Scrutinize on a CoA:

  • Identity Confirmation:

    • Mass Spectrometry (MS): Provides the molecular weight of the peptide, confirming the correct amino acid sequence.

    • Amino Acid Analysis (AAA): Confirms the amino acid composition and can be used for quantification.[8]

    • NMR Spectroscopy: Provides detailed structural information.[9]

  • Purity Assessment:

    • HPLC Purity: Should specify the method, column, and detection wavelength. Purity is typically reported as the area percentage of the main peak.[10]

    • Orthogonal Purity Methods: Data from techniques like capillary electrophoresis (CE) can provide complementary purity information.

  • Peptide Content (Assay):

    • Quantitative NMR (qNMR): A primary ratio method for determining the absolute purity (content) of the peptide without the need for a specific reference standard of the analyte itself.[10][11]

    • Amino Acid Analysis (AAA): Can be used for absolute quantification after acid hydrolysis of the peptide.[12]

  • Other Important Information:

    • Water Content: Determined by Karl Fischer titration.

    • Residual Solvents and Counter-ions: Quantified by techniques like GC or ion chromatography.

    • Storage Conditions and Expiry Date.

Analytical Workflow for Tyr-Arg-Ile-NH2 Analysis

The following section outlines a robust analytical workflow for the identification and quantification of Tyr-Arg-Ile-NH2, comparing the use of a research-grade standard versus a CRM.

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Methods cluster_results Data Interpretation & Reporting Sample Test Sample (e.g., biological matrix, formulation) HPLC_MS Identity Confirmation (RP-HPLC-MS/MS) Sample->HPLC_MS Quant_HPLC Purity & Quantification (RP-HPLC-UV) Sample->Quant_HPLC RG_Std Research Grade Standard (Tyr-Arg-Ile-NH2, >95%) RG_Std->HPLC_MS RG_Std->Quant_HPLC CRM_Std Certified Reference Material (Tyr-Arg-Ile-NH2) CRM_Std->HPLC_MS CRM_Std->Quant_HPLC Ortho_Quant Orthogonal Quantification (qNMR or AAA) CRM_Std->Ortho_Quant For CRM characterization Qual_Results Qualitative Analysis: - Retention Time Match - MS/MS Fragmentation Match HPLC_MS->Qual_Results Quant_Results_RG Quantitative Analysis (Research Grade): - Purity by Area % - Relative Quantification Quant_HPLC->Quant_Results_RG vs. Research Grade Quant_Results_CRM Quantitative Analysis (CRM): - Purity by Area % - Absolute Quantification (Assay Value) Quant_HPLC->Quant_Results_CRM vs. CRM Ortho_Quant->Quant_Results_CRM Provides Assay Value

Caption: Analytical workflow for Tyr-Arg-Ile-NH2 analysis.

Experimental Protocol 1: Identity Confirmation by RP-HPLC-MS/MS

This protocol is essential for confirming that the peptide in your sample is indeed Tyr-Arg-Ile-NH2 by comparing its retention time and fragmentation pattern to that of a known standard.

1. Sample and Standard Preparation:

  • Accurately weigh and dissolve the Tyr-Arg-Ile-NH2 reference standard (both research grade and CRM, if available) and your test sample in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile) to a concentration of approximately 1 mg/mL.
  • Further dilute to a working concentration of 10 µg/mL.

2. HPLC Conditions:

  • Column: C18 reversed-phase, e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: 5-40% B over 10 minutes.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 5 µL.

3. MS/MS Conditions (Positive ESI Mode):

  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 150 °C.
  • Desolvation Temperature: 350 °C.
  • Precursor Ion (m/z): [M+H]+ for Tyr-Arg-Ile-NH2.
  • Collision Energy: Optimize for characteristic fragment ions (b- and y-ions).

Causality Behind Choices:

  • The C18 column is a standard choice for peptide separations, providing good retention for moderately hydrophobic peptides.

  • Formic acid is a common mobile phase additive that provides protons for positive mode electrospray ionization and helps to achieve good peak shapes.

  • Tandem mass spectrometry (MS/MS) is crucial for unambiguous identification. The fragmentation pattern of a peptide is unique to its amino acid sequence.[13]

Fragmentation_Pathway cluster_peptide Tyr-Arg-Ile-NH2 ([M+H]+) cluster_fragments Characteristic MS/MS Fragments Peptide H-Tyr-Arg-Ile-NH2 b1 b1 (Tyr) Peptide->b1 b2 b2 (Tyr-Arg) Peptide->b2 y1 y1 (Ile-NH2) Peptide->y1 y2 y2 (Arg-Ile-NH2) Peptide->y2

Caption: Predicted MS/MS fragmentation of Tyr-Arg-Ile-NH2.

Experimental Protocol 2: Purity and Quantitative Analysis by RP-HPLC-UV

This method is the workhorse for determining the purity of your peptide and for quantifying it against a reference standard.

1. Sample and Standard Preparation:

  • CRM: Prepare a stock solution of the CRM at a precisely known concentration based on the value provided in the CoA.
  • Research Grade Standard: Prepare a stock solution at a nominal concentration (e.g., 1 mg/mL).
  • Test Sample: Prepare your sample in the same diluent as the standards.
  • Create a calibration curve using serial dilutions of the CRM stock solution.

2. HPLC Conditions:

  • Column: C18 reversed-phase, e.g., Phenomenex Luna C18, 3.6 µm, 4.6 x 150 mm.[14]
  • Mobile Phase A: 0.1% TFA in Water.
  • Mobile Phase B: 0.1% TFA in Acetonitrile.
  • Gradient: A shallow gradient is often optimal for separating closely related peptide impurities. For example, 10-35% B over 20 minutes.[15]
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection: UV at 214 nm or 220 nm.
  • Injection Volume: 20 µL.

3. Data Analysis:

  • Purity: Calculate the area percentage of the main peak relative to the total area of all peaks.
  • Quantification: Construct a calibration curve of peak area versus concentration for the CRM. Determine the concentration of the Tyr-Arg-Ile-NH2 in your test sample by interpolating its peak area from the calibration curve.

Causality Behind Choices:

  • TFA as an Ion-Pairing Agent: For basic peptides containing arginine, TFA is often superior to formic acid for achieving sharp, symmetrical peaks. It forms an ion pair with the positively charged arginine side chain, reducing unwanted interactions with the silica support.

  • Shallow Gradient: A slow increase in the organic mobile phase (acetonitrile) provides better resolution between the main peptide and closely related impurities, which often have very similar retention times.

  • UV Detection at 214/220 nm: The peptide backbone absorbs strongly at these wavelengths, providing a sensitive and universal method for peptide detection.

The Self-Validating System: Orthogonal Methods for Unquestionable Accuracy

For the highest level of confidence in a reference standard, especially a CRM, data from orthogonal analytical techniques is indispensable. These are methods that rely on different physicochemical principles of separation or detection.

Orthogonal Techniques for Peptide Characterization:

  • Quantitative NMR (qNMR): As a primary analytical method, qNMR can determine the absolute content of a peptide in a sample without the need for a peptide-specific reference standard. It is a powerful tool for assigning the certified value to a CRM.[9]

  • Amino Acid Analysis (AAA): This classic technique involves hydrolyzing the peptide into its constituent amino acids, which are then quantified. The amount of the original peptide is calculated from the molar ratios of the amino acids.[7]

  • Capillary Electrophoresis (CE): Separates molecules based on their charge-to-size ratio in an electric field. It provides a different selectivity compared to HPLC and is excellent for assessing purity.

The use of these orthogonal methods creates a self-validating system. If the purity and content values obtained from HPLC, qNMR, and AAA are in good agreement, it provides a very high degree of confidence in the assigned value of the reference standard.[9]

Conclusion: A Foundation of Quality for Your Research

In the analysis of Tyrosyl-arginyl-isoleucinamide and related peptides, the reference standard is the cornerstone upon which the entire analytical structure is built. While research-grade standards are suitable for preliminary investigations, Certified Reference Materials are essential for quantitative applications where accuracy and traceability are paramount. By understanding the potential impurities inherent in synthetic peptides, critically evaluating the Certificate of Analysis, and employing robust and well-rationalized analytical methods, researchers can ensure the integrity and reliability of their data. This commitment to analytical excellence, beginning with the choice of the right reference standard, is fundamental to advancing scientific knowledge and developing safe and effective therapeutics.

References

  • MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides. [Link]

  • ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem MS analysis. [Link]

  • Qasrawi, D. O., Petrotchenko, E. V., & Borchers, C. H. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. Analytical and Bioanalytical Chemistry, 415(20), 4949–4955. [Link]

  • Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]

  • ResearchGate. (n.d.). RP-HPLC profiles of the Arg5-Tyr-NH2 peptide (a) and reaction mixtures.... [Link]

  • Imperial Peptides UK. (n.d.). Certificate of Analysis (CoA). [Link]

  • Agilent. (2015). Certificate of Analysis - 10 Peptide Standard – Lyophilized 71 µg. [Link]

  • MDPI. (2022). Investigation of Impurities in Peptide Pools. [Link]

  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]

  • PubMed. (2018). Development of SI-traceable C-peptide certified reference material NMIJ CRM 6901-a using isotope-dilution mass spectrometry-based amino acid analyses. [Link]

  • Imperial Peptides UK. (n.d.). Understanding a Certificate of Analysis (CoA) for Peptide Research. [Link]

  • JCTLM Database. (n.d.). Certificate of Analysis. [Link]

  • PubMed Central. (2014). An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. [Link]

  • ResearchGate. (n.d.). Full synthesis of H‐Tyr‐Ile‐Gly‐Phe‐Leu‐NH2 pentapeptide on CM resin.... [Link]

  • MDPI. (2022). Investigation of Impurities in Peptide Pools. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. [Link]

  • PubMed. (2018). Purity assignment for peptide certified reference materials by combining qNMR and LC-MS/MS amino acid analysis results: application to angiotensin II. [Link]

  • PubMed. (2008). LC/MS/MS structure elucidation of reaction intermediates formed during the TiO(2) photocatalysis of microcystin-LR. [Link]

  • RSC Publishing. (2023). Integration of semi-empirical MS/MS library with characteristic features for the annotation of novel amino acid-conjugated bile acids. [Link]

  • ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. [Link]

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Safety Operating Guide

Tyrosyl-arginyl-isoleucinamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Tyrosyl-arginyl-isoleucinamide (Antho-RIamide II) Proper Disposal Procedures Content Type: Operational Safety & Disposal Guide Audience: Researchers, Laboratory Managers, and EHS Professionals[1]

Executive Summary: Immediate Action Directive

Tyrosyl-arginyl-isoleucinamide (Sequence: Tyr-Arg-Ile-NH₂ ), also known as Antho-RIamide II , is a bioactive neuropeptide originally isolated from the sea anemone Anthopleura elegantissima.[1][2][3] While not classified as a "Select Agent" or highly potent toxin (like conotoxins), it acts as a muscle contraction inhibitor in invertebrates and possesses biological activity that mandates strict disposal protocols to prevent environmental release or unintended cross-contamination.[1]

Core Disposal Principle: All waste containing Tyrosyl-arginyl-isoleucinamide must be treated as Hazardous Chemical Waste destined for high-temperature incineration .[1] Do not dispose of down the drain or in regular trash.[1]

Chemical Profile & Hazard Identification

To ensure proper handling, one must distinguish this specific peptide from chemically modified analogs (e.g., Dihexa).[1]

Parameter Technical Detail
Chemical Name L-Tyrosyl-L-arginyl-L-isoleucinamide
Common Name Antho-RIamide II
Sequence H-Tyr-Arg-Ile-NH₂
Molecular Formula C₂₁H₃₅N₇O₄
Molecular Weight 449.55 g/mol
Bioactivity Neuropeptide; inhibits muscle contraction in specific invertebrate models.[1]
Hazard Class Bioactive Peptide .[1][4] Treat as potentially hazardous.[1] May cause sensitization upon inhalation or skin contact.[1]
Solubility Soluble in water and organic solvents (DMSO, Methanol).[1]
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Critical Distinction: Do not confuse with Dihexa (N-hexanoic-Tyr-Ile-(6)-aminohexanoic amide).[1] While structurally related, Tyrosyl-arginyl-isoleucinamide lacks the hexanoyl modifications.[1] The disposal protocols below apply to the native tripeptide form.

Operational Disposal Protocol

This protocol utilizes a "Cradle-to-Grave" approach, ensuring the peptide is tracked from benchtop to final destruction.[1]

A. Solid Waste (Lyophilized Powder & Contaminated Debris)[1]

Scope: Expired vials, weighing boats, contaminated gloves, and paper towels.[1]

  • Segregation: Place all solid waste into a dedicated Hazardous Waste Container labeled "Solid Organic Waste."

  • Labeling: The tag must explicitly list:

    • "Tyrosyl-arginyl-isoleucinamide" (Do not use abbreviations like 'YRI').[1][5]

    • "Bioactive Peptide."[1]

    • "Toxic" (Precautionary designation for EHS).[1]

  • Containment: Double-bag in clear, 4-mil polyethylene bags or rigid screw-top containers to prevent aerosolization of the powder.

  • Disposal Method: Transfer to EHS for Incineration (Waste Code: Non-regulated organic, unless mixed with P/U-listed solvents).[1]

B. Liquid Waste (Stock Solutions & HPLC Effluent)[1]

Scope: Dissolved peptide in Water, DMSO, Acetonitrile, or Methanol.[1]

  • Solvent Compatibility: Segregate based on the solvent carrier.[1]

    • Aqueous/Buffer: Collect in "Aqueous Waste."[1]

    • Organic (DMSO/MeOH): Collect in "Organic Solvent Waste."[1]

  • Deactivation (Optional but Recommended): For aqueous solutions before disposal, add 10% Sodium Hypochlorite (Bleach) to a final concentration of 1% and let stand for 30 minutes.[1] This oxidizes the Tyrosine and Arginine residues, reducing bioactivity.[1]

    • Caution:NEVER add bleach to waste containing acids (e.g., TFA from HPLC) or ammonia, as this generates toxic chlorine/chloramine gas.[1] If TFA is present, skip chemical deactivation and rely solely on incineration.[1]

  • Final Disposal: Cap tightly. Transfer to EHS for Fuel Blending/Incineration .

Decontamination & Spill Response

In the event of a benchtop spill, mechanical removal is insufficient.[1] You must chemically degrade the peptide sequence.[1]

The Mechanism: The Tyrosine (Tyr) residue is susceptible to oxidative cleavage, while the amide bond is susceptible to acid/base hydrolysis.[1]

Step-by-Step Decontamination:

  • PPE: Wear nitrile gloves, lab coat, and safety glasses.[1]

  • Contain: Cover liquid spills with absorbent pads. For powder spills, cover with a damp paper towel to prevent dust.[1]

  • Deactivate: Apply a 10% Bleach Solution (or a commercial decontaminant like Contrad® 70) to the surface.[1] Allow a contact time of 20 minutes .

  • Clean: Wipe up with fresh absorbent pads.[1]

  • Rinse: Wipe the area with 70% Ethanol to remove bleach residue.[1]

  • Dispose: Place all cleanup materials into the Solid Hazardous Waste container.

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for disposing of Tyrosyl-arginyl-isoleucinamide based on its physical state and solvent composition.

DisposalFlow Start Waste: Tyrosyl-arginyl-isoleucinamide StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Debris, Gloves) StateCheck->Solid Solid Liquid Liquid Waste (Stock, HPLC, Residual) StateCheck->Liquid Liquid Pack Double Bag / Rigid Container Solid->Pack SolventCheck Solvent Type? Liquid->SolventCheck Label Label: 'Hazardous Waste' Constituents: Peptide + Solvent Pack->Label Aqueous Aqueous / Buffer SolventCheck->Aqueous Mostly Water Organic Organic (DMSO, ACN, MeOH) SolventCheck->Organic >10% Organic AcidCheck Contains Acid (TFA)? Aqueous->AcidCheck Combine Combine in Waste Carboy Organic->Combine Bleach Treat with 10% Bleach (30 min) AcidCheck->Bleach No (Neutral/Basic) NoBleach DO NOT BLEACH (Gas Hazard) AcidCheck->NoBleach Yes (TFA/HCl) Bleach->Combine NoBleach->Combine Combine->Label Incinerate FINAL DISPOSAL: High-Temp Incineration Label->Incinerate

Caption: Operational decision tree for segregating and treating Tyrosyl-arginyl-isoleucinamide waste streams.

Regulatory & Compliance Framework

While Tyrosyl-arginyl-isoleucinamide is not explicitly listed on the EPA's RCRA P-list or U-list, it falls under the "General Duty Clause" requiring safe handling of bioactive agents.[1]

  • EPA Classification: If dissolved in ignitable solvents (Acetonitrile, Methanol), the waste is D001 (Ignitable) .[1]

  • Best Practice: Manage as Non-Regulated Hazardous Waste if solid, or Hazardous Chemical Waste if in solution.[1]

  • Documentation: Maintain an inventory log of usage and disposal.[1] Ensure the Safety Data Sheet (SDS) is accessible to all personnel.

References

  • NovoPro Bioscience . Antho RIamide II Peptide Handling and Storage. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory . Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[1] Section 6.C, Management of Waste.[1] Retrieved from [Link]

  • Grimmelikhuijzen, C. J., et al. (1991).[1][3] Isolation of two novel neuropeptides from sea anemones: the unusual, biologically active L-3-phenyllactyl-Tyr-Arg-Ile-NH2 and its des-phenyllactyl fragment Tyr-Arg-Ile-NH2.[1][3] Peptides, 12(6), 1165–1173.[1][3] Retrieved from [Link]

Sources

Technical Safety & Operational Guide: Tyrosyl-arginyl-isoleucinamide (Tyr-Arg-Ile)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound: Tyrosyl-arginyl-isoleucinamide (Tyr-Arg-Ile) Class: Bioactive Tripeptide / Neuropeptide Analog Primary Hazard: Respiratory Sensitization & Unknown Bioactivity[1]

As a Senior Application Scientist, I often observe a dangerous complacency regarding short-chain peptides. Because they are amino acid derivatives, researchers often treat them with the same casualness as buffer salts. This is a critical error. Tyrosyl-arginyl-isoleucinamide is a bioactive molecule, structurally related to enkephalins and kyotorphin (Tyr-Arg), which are potent neuroactive agents capable of crossing the blood-brain barrier.

The Golden Rule of Peptide Safety: Treat this compound not just as a chemical irritant, but as a potent pharmaceutical agent. The primary risk is not acute toxicity from a single touch, but immunogenic sensitization via inhalation of lyophilized powder and systemic absorption via solvent-enhanced skin contact.

Risk Assessment & Hierarchy of Controls

Before selecting PPE, you must implement engineering controls. PPE is your last line of defense, not your first.

Decision Logic: The "State of Matter" Protocol

The physical state of the peptide dictates the safety tier. Use the following logic flow to determine your operational setup.

RiskAssessment Start Start: Assess Material State State_Powder Lyophilized Powder Start->State_Powder State_Solution Aqueous/Solvent Solution Start->State_Solution Risk_High High Risk: Inhalation & Sensitization State_Powder->Risk_High Aerosol Potential Risk_Mod Moderate Risk: Percutaneous Absorption State_Solution->Risk_Mod Splash Potential Control_Hood Engineering Control: Certified Fume Hood REQUIRED Risk_High->Control_Hood Control_Bench Engineering Control: Benchtop with Spill Tray Risk_Mod->Control_Bench PPE_Full PPE: N95/P100 (if outside hood) + Double Nitrile + Goggles Control_Hood->PPE_Full PPE_Std PPE: Single Nitrile + Safety Glasses Control_Bench->PPE_Std

Figure 1: Risk assessment logic flow. Note that lyophilized powder handling triggers the highest safety tier due to aerosolization risks.

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for peptide handling due to their high allergenicity profile and poor resistance to organic solvents often used in reconstitution (e.g., DMSO, Acetonitrile).

ComponentSpecificationScientific Rationale
Hand Protection Nitrile (4-6 mil) Latex proteins can cause cross-sensitization. Nitrile offers superior resistance to DMSO (often used to solubilize hydrophobic peptides). Double-gloving is mandatory when handling high-concentration stock (>10 mg/mL).
Eye Protection Chemical Splash Goggles Standard safety glasses have gaps. Lyophilized peptide "fluff" is electrostatic and can drift around glasses into the tear duct, leading to rapid systemic absorption.
Respiratory N95 or P100 Respirator Critical: Only required if handling powder outside a fume hood (not recommended). In a functioning hood, the sash is your respiratory protection.
Body Defense Tyvek® Sleeves or Lab Coat Peptides in solution can wick through cotton lab coat cuffs. Impermeable sleeves prevent wrist exposure during pipetting.

Operational Protocol: Safe Reconstitution

The most dangerous moment in handling Tyrosyl-arginyl-isoleucinamide is the transition from solid to liquid . The static charge of the lyophilized powder makes it prone to "jumping" out of the vial.

Step-by-Step Methodology
  • Equilibration: Remove the peptide vial from the freezer (-20°C) and allow it to reach room temperature before opening .

    • Why? Opening a cold vial causes condensation. Moisture initiates hydrolysis (degradation) and makes the powder sticky/clumpy.

  • Static Elimination: If available, use an ionizing anti-static gun on the vial and spatula.

    • Why? Dry peptide powder is highly electrostatic. Without this, powder may repel from the spatula and land on your gloves or bench.

  • The "Drop-Wise" Solvation:

    • Do not squirt solvent directly onto the powder cake.

    • Gently run the solvent down the side of the glass vial.

    • Allow the solvent to soak into the cake by capillary action before swirling.

    • Why? Vigorous addition can aerosolize dry particles before they are wetted.

  • Vortexing: Pulse-vortex (1 second on, 1 second off). Do not sonicate unless absolutely necessary (heat degrades peptides).

Waste Disposal & Decontamination

Never dispose of bioactive peptides in the sink. Even if non-toxic, they can disrupt local microbial ecosystems in water treatment plants or degrade into bioactive fragments.

Disposal Workflow

DisposalWorkflow Waste_Gen Peptide Waste Generated Decision_Type Is it Solid or Liquid? Waste_Gen->Decision_Type Solid_Waste Solid (Vials, Tips, Wipes) Decision_Type->Solid_Waste Liquid_Waste Liquid (Stock, Excess Media) Decision_Type->Liquid_Waste Container_Solid Container: Biohazard/Chem Solid (Double Bagged) Solid_Waste->Container_Solid Container_Liquid Container: Hazardous Chemical (Glass/HDPE) Liquid_Waste->Container_Liquid Decon Deactivation: 10% Bleach (Sodium Hypochlorite) Liquid_Waste->Decon Treat before binning (Optional) Final_Disp Final Disposal: High-Temp Incineration Container_Solid->Final_Disp Container_Liquid->Final_Disp Decon->Container_Liquid

Figure 2: Waste disposal lifecycle. Incineration is the only method that guarantees complete destruction of the peptide bond.

Decontamination of Spills
  • Isolate: Cover the spill with a paper towel to prevent aerosolization.

  • Deactivate: Soak the towel with 10% Sodium Hypochlorite (Bleach) or 1N NaOH .

    • Mechanism:[1][2][3][4][5] High pH hydrolyzes the peptide bonds, breaking the sequence into harmless amino acids.

  • Wait: Allow 15 minutes of contact time.

  • Clean: Wipe up and dispose of as chemical waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (2024).[6] Hazard Communication Standard: Safety Data Sheets.

  • Sigma-Aldrich (Merck). (2024). Handling and Storage of Peptides.

  • National Institutes of Health (NIH). (2019). Biosafety in Microbiological and Biomedical Laboratories (BMBL) 6th Edition.

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
Tyrosyl-arginyl-isoleucinamide
Reactant of Route 2
Tyrosyl-arginyl-isoleucinamide

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.